molecular formula C7H16ClN B1304960 1-Methylcyclohexan-1-amine hydrochloride CAS No. 89854-70-6

1-Methylcyclohexan-1-amine hydrochloride

Cat. No.: B1304960
CAS No.: 89854-70-6
M. Wt: 149.66 g/mol
InChI Key: VNLCPYWZTADPJD-UHFFFAOYSA-N
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Description

1-Methylcyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexan-1-amine;hydrochloride
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InChI

InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCPYWZTADPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237922
Record name Cyclohexylamine, 1-methyl-, hydrochloride
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Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89854-70-6
Record name Cyclohexanamine, 1-methyl-, hydrochloride (1:1)
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Record name Cyclohexylamine, 1-methyl-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, 1-methyl-, hydrochloride
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Record name (1-Methylcyclohexyl)amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Conformation of 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and conformational isomers of 1-methylcyclohexan-1-amine hydrochloride. As a substituted cyclohexane derivative, its stereochemistry is of significant interest in medicinal chemistry due to the influence of substituent positioning on molecular interactions and biological activity. This document elucidates the principles governing its conformational preferences, detailing the energetic contributions of the methyl and ammonium substituents. Furthermore, a robust synthetic protocol for its preparation is outlined, providing a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

This compound is a chiral organic molecule built upon a cyclohexane scaffold. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial arrangement of substituents can have a profound impact on the molecule's physical, chemical, and biological properties.[1] The cyclohexyl moiety is a prevalent feature in many pharmaceutical compounds, where its three-dimensional structure allows for precise orientation of functional groups for optimal interaction with biological targets.[1]

This guide will focus on the nuanced conformational analysis of this compound, a molecule with two substituents on the same carbon atom (C1). Understanding the energetic factors that dictate the preferred conformation is crucial for predicting its reactivity and intermolecular interactions.

Chemical Structure and Properties

This compound is the salt formed from the reaction of the basic primary amine, 1-amino-1-methylcyclohexane, with hydrochloric acid.[1] This salt formation enhances the compound's water solubility and stability, which is a common strategy in pharmaceutical development.[1]

PropertyValueSource
IUPAC Name 1-methylcyclohexan-1-amine;hydrochloride[2]
Molecular Formula C₇H₁₆ClN[2]
Molecular Weight 149.66 g/mol [2]
CAS Number 89854-70-6[2]
Appearance White to off-white solid[1]
Melting Point 178-183 °C[1]

The structure consists of a cyclohexane ring with a methyl group (-CH₃) and an amino group (-NH₂) attached to the same carbon atom (C1). In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺).

Ritter_Reaction_Workflow Start 1-Methylcyclohexanol + Acetonitrile Acid Concentrated Sulfuric Acid Carbocation Formation of Tertiary Carbocation Acid->Carbocation Nitrilium Nucleophilic Attack by Acetonitrile (Nitrilium Ion Formation) Carbocation->Nitrilium Hydrolysis Aqueous Work-up (Hydrolysis) Nitrilium->Hydrolysis Amide N-(1-methylcyclohexyl)acetamide Hydrolysis->Amide Final_Hydrolysis Acid or Base Hydrolysis Amide->Final_Hydrolysis Product 1-Amino-1-methylcyclohexane Final_Hydrolysis->Product

References

An In-depth Technical Guide to the Physicochemical Properties of (1-Methylcyclohexyl)amine hydrochloride (CAS 89854-70-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1-Methylcyclohexyl)amine hydrochloride, CAS number 89854-70-6. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

(1-Methylcyclohexyl)amine hydrochloride, with the molecular formula C₇H₁₆ClN, is the hydrochloride salt of the primary amine 1-Amino-1-methylcyclohexane. The addition of hydrochloric acid to form the salt generally enhances the compound's stability and water solubility.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of (1-Methylcyclohexyl)amine hydrochloride and its parent compound, 1-Amino-1-methylcyclohexane.

Property Value CAS Number
Molecular Formula C₇H₁₆ClN89854-70-6
Molecular Weight 149.66 g/mol [1]89854-70-6
Melting Point 178-183 °C89854-70-6
Physical Form Solid89854-70-6
Storage Temperature Room Temperature89854-70-6

Table 1: Physicochemical Properties of (1-Methylcyclohexyl)amine hydrochloride (CAS 89854-70-6)

Property Value CAS Number
Molecular Formula C₇H₁₅N6526-78-9
Molecular Weight 113.20 g/mol [2]6526-78-9
Density 0.868 g/mL at 25 °C6526-78-9
Boiling Point 149 °C6526-78-9
Water Solubility 5.4 g/100 mL at 20 °C6526-78-9

Table 2: Physicochemical Properties of the Parent Compound, 1-Amino-1-methylcyclohexane (CAS 6526-78-9)

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized yet detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered (1-Methylcyclohexyl)amine hydrochloride is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat distribution.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point. For high accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of (1-Methylcyclohexyl)amine hydrochloride is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine.

Methodology:

  • Sample Preparation: A known amount of (1-Methylcyclohexyl)amine hydrochloride is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized to the free amine.

Visualizations

Biological Activity: NMDA Receptor Antagonism

Arylcyclohexylamines, the class of compounds to which 1-methylcyclohexan-1-amine belongs, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This is a crucial mechanism in the central nervous system.[3]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Cellular_Response Reduced Cellular Response Ca_ion->Cellular_Response Leads to Compound (1-Methylcyclohexyl)amine Compound->Ion_Channel Blocks

Caption: Mechanism of NMDA Receptor Antagonism by (1-Methylcyclohexyl)amine.

Experimental Workflow: Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a solid compound.

MeltingPoint_Workflow start Start prep_sample Prepare Sample (Finely powder the compound) start->prep_sample load_capillary Load Capillary Tube prep_sample->load_capillary setup_apparatus Set up Melting Point Apparatus load_capillary->setup_apparatus heat_sample Heat Sample at a Controlled Rate setup_apparatus->heat_sample observe_melt Observe Melting Process heat_sample->observe_melt record_temp Record Temperature Range (Onset to complete melting) observe_melt->record_temp end End record_temp->end Amine_Salt_Formation Amine 1-Amino-1-methylcyclohexane (Free Base) Salt (1-Methylcyclohexyl)amine hydrochloride (Salt) Amine->Salt + HCl HCl Hydrochloric Acid (HCl) HCl->Salt

References

Molecular weight and formula of 1-Methylcyclohexan-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic considerations for 1-Methylcyclohexan-1-amine hydrochloride, a key chemical intermediate. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

PropertyValueSource
Chemical Formula C₇H₁₆ClN[1]
Molecular Weight 149.67 g/mol [1]
Melting Point 178-183 °C[1]
Appearance White to off-white solid[1]
CAS Number 89854-70-6[1]

Synthesis and Formulation

The formation of this compound involves the reaction of its free amine precursor, 1-Methylcyclohexan-1-amine, with hydrochloric acid. This acid-base reaction is a standard and efficient method for producing the stable salt form.

Formation of this compound 1-Methylcyclohexan-1-amine 1-Methylcyclohexan-1-amine This compound This compound 1-Methylcyclohexan-1-amine->this compound Protonation Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->this compound

Caption: Acid-base reaction for the synthesis of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Methylcyclohexan-1-amine

A representative experimental protocol for the synthesis of the precursor, 1-Methylcyclohexan-1-amine, is the reductive amination of cyclohexanone.

Materials:

  • Cyclohexanone

  • Methylamine

  • Activated Aluminum

  • Mercuric Chloride

  • Methanol

  • Ethanol

Procedure:

  • Activate aluminum sheets by immersion in methanol, followed by the addition of mercuric chloride. Maintain the temperature below 55°C for 2 hours.

  • Remove the soaking solution and add ethanol to the activated aluminum.

  • Prepare a mixed solution of methylamine and cyclohexanone.

  • Add the methylamine and cyclohexanone solution dropwise to the activated aluminum suspension with stirring.

  • Upon completion of the reaction, the resulting 1-Methylcyclohexan-1-amine can be isolated and purified using standard organic chemistry techniques such as distillation.

Formation of the Hydrochloride Salt:

To form this compound, the purified 1-Methylcyclohexan-1-amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. An equimolar amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is then added with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the methyl and cyclohexyl protons. A predicted ¹H NMR spectrum in D₂O shows a multiplet around 1.71 ppm.[2]

    • ¹³C NMR spectroscopy would show the characteristic signals for the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching vibrations of the ammonium salt, as well as C-H and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the cation (1-Methylcyclohexan-1-ammonium).

The following diagram illustrates a typical analytical workflow for the characterization of the final product.

Analytical Workflow for Product Characterization cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result Synthesized Product Synthesized Product NMR_Spectroscopy NMR Spectroscopy Synthesized Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesized Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized Product->Mass_Spectrometry Final_Product_Confirmation Structure and Purity Confirmed NMR_Spectroscopy->Final_Product_Confirmation IR_Spectroscopy->Final_Product_Confirmation Mass_Spectrometry->Final_Product_Confirmation

Caption: A typical workflow for the analytical characterization of the synthesized product.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted Cyclohexylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and conformational analysis of substituted cyclohexylamines. The inherent conformational flexibility of the cyclohexane ring, coupled with the influence of various substituents, presents unique challenges and opportunities for analysis. NMR spectroscopy is an unparalleled tool for defining the stereochemistry, orientation of substituents, and dynamic behavior of these molecules in solution.

Fundamental Principles: The Cyclohexane Chair Conformation

The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In this conformation, the twelve hydrogen atoms are divided into two distinct sets: six axial (a) protons, which are parallel to the principal C3 axis of the ring, and six equatorial (e) protons, which are located around the "equator" of the ring.[1]

At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or chair-chair interconversion. This process converts axial protons to equatorial protons and vice versa.[1] For unsubstituted cyclohexane, this process is so rapid that NMR spectroscopy detects only a single, time-averaged signal for all twelve protons.[1][2] However, the introduction of substituents can bias this equilibrium, favoring the conformer where bulky groups occupy the more sterically favorable equatorial position. By cooling the sample, this ring-flipping process can be slowed or "frozen" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.[1][3]

G cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 chair1 chair2 chair1->chair2 A Substituent (R) Axial chair2->chair1 B Substituent (R) Equatorial

Caption: Conformational equilibrium of a substituted cyclohexane via ring flip.

¹H NMR Analysis of Substituted Cyclohexylamines

Proton NMR is exceptionally sensitive to the stereochemical environment of each proton in the molecule. The chemical shift (δ) and spin-spin coupling constants (J) are the primary parameters used for analysis.

Chemical Shifts (δ)

The chemical shift of a proton is determined by its local electronic environment. In a fixed chair conformation, axial and equatorial protons are chemically non-equivalent and thus have different chemical shifts.

  • Axial vs. Equatorial Protons: Typically, equatorial protons are deshielded relative to their geminal axial counterparts and resonate at a lower field (higher ppm value).[3] This is due to the 1,3-diaxial interactions and magnetic anisotropy of the C-C bonds in the ring. The difference is often in the range of 0.4-0.5 ppm.[3]

  • The H-1 Proton: The proton on the carbon bearing the amino group (C-1) is a key diagnostic signal. Its chemical shift is significantly influenced by the electronegativity of the nitrogen atom. Furthermore, its position (axial or equatorial) dramatically affects its coupling pattern, which is crucial for conformational assignment.

  • Substituent Effects: Electron-withdrawing or -donating substituents elsewhere on the ring will alter the electron density and influence the chemical shifts of nearby protons.[4] The chemical shifts of protons on heteroatoms, like the N-H protons of the amine group, can vary widely and are strongly affected by solvent, concentration, and hydrogen bonding.[4]

Proton TypeTypical Chemical Shift (δ, ppm)Key Influences
Axial (Hₐ)~1.1 - 1.3Shielded due to C-C bond anisotropy
Equatorial (Hₑ)~1.6 - 1.9Deshielded relative to axial protons[3]
Methine (H-1)~2.5 - 3.5Electronegativity of Nitrogen, a/e position
Amine (N-H)~1.0 - 5.0 (variable)Solvent, Concentration, H-bonding[4]

Table 1: Generalized ¹H NMR chemical shift ranges for protons in a cyclohexylamine ring.

Spin-Spin Coupling Constants (³J)

Vicinal coupling (coupling between protons on adjacent carbons) is highly dependent on the dihedral angle (φ) between the two protons, as described by the Karplus relationship.[5] This is the most powerful tool for determining the axial or equatorial orientation of protons and, by extension, the substituents.

  • Large Coupling (³Jₐₐ): A large coupling constant, typically 8-13 Hz, is observed between two vicinal axial protons. This is because their dihedral angle is approximately 180°, where coupling is maximal.

  • Small Coupling (³Jₐₑ and ³Jₑₑ): Small coupling constants, typically 2-5 Hz, are observed for axial-equatorial and equatorial-equatorial interactions. Their dihedral angles are approximately 60°, resulting in weaker coupling.

By analyzing the splitting pattern of the H-1 proton, one can deduce its orientation. For example, an H-1 proton in an axial position will typically show two large trans-diaxial couplings to the axial protons on C-2 and C-6, appearing as a triplet of triplets (or a more complex multiplet with large J values). An equatorial H-1 will only have small couplings to its neighbors.

Coupling TypeDihedral Angle (φ)Typical Coupling Constant (³J, Hz)
Axial - Axial (Jₐₐ)~180°8 - 13
Axial - Equatorial (Jₐₑ)~60°2 - 5
Equatorial - Equatorial (Jₑₑ)~60°2 - 5

Table 2: Typical vicinal proton-proton coupling constants in a cyclohexane ring.

G cluster_0 Karplus Relationship A Dihedral Angle (φ) ~180° or 0° C Large J-Coupling (8-13 Hz) A->C leads to B Dihedral Angle (φ) ~90° D Small J-Coupling (2-5 Hz) B->D leads to

Caption: The relationship between dihedral angle and ³J coupling constant.

¹³C NMR Analysis of Substituted Cyclohexylamines

Carbon NMR provides complementary information about the carbon skeleton of the molecule. While ¹³C-¹H coupling is typically removed through broadband proton decoupling (resulting in singlets for each unique carbon), the chemical shifts are highly informative.[6]

Chemical Shifts (δ)

The ¹³C chemical shift range is much wider than for ¹H NMR, leading to less signal overlap.[6][7]

  • C-1 Carbon: The carbon directly attached to the nitrogen (C-1) is significantly deshielded and appears downfield, typically in the 50-60 ppm range for cyclohexylamine itself.[8][9]

  • Substituent Effects: The position of a substituent (axial vs. equatorial) has a pronounced effect on the chemical shifts of the ring carbons.

  • γ-Gauche Effect: A key diagnostic tool is the γ-gauche effect. A carbon atom that is gamma (three bonds away) to an axial substituent experiences a shielding effect (moves upfield to a lower ppm value) of about 4-6 ppm compared to when that substituent is equatorial.[10] This steric compression effect is invaluable for assigning the stereochemistry of substituted cyclohexanes.

CarbonCyclohexylamine δ (ppm)Key Influences
C-1~51.9Direct attachment to electronegative Nitrogen
C-2, C-6~37.1Beta to the amino group
C-3, C-5~25.6Gamma to the amino group
C-4~25.2Delta to the amino group

Table 3: Approximate ¹³C NMR chemical shifts for the parent cyclohexylamine.[8][9]

Experimental Protocols

Acquiring high-quality NMR data is critical for accurate analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of a substituted cyclohexylamine.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the sample's solubility and the need to avoid overlapping solvent and analyte signals. For amines, CDCl₃ is common, but D₂O may be used for water-soluble salts, noting that N-H protons will exchange with deuterium and become invisible.[11]

  • Concentration: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Referencing: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to set the 0 ppm reference point.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be required.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include the spectral width, acquisition time, relaxation delay (d1), and number of scans. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required compared to ¹H NMR.

    • For quantitative ¹³C NMR, an inverse-gated decoupling experiment should be used with a long relaxation delay to suppress the Nuclear Overhauser Effect (nOe).[12]

G A Sample Preparation B Select Deuterated Solvent (e.g., CDCl3) A->B C Dissolve Sample (5-10 mg in 0.6 mL) B->C D Add TMS Standard C->D E Data Acquisition D->E F Lock, Tune, and Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Data Processing & Analysis H->I J Fourier Transform & Phasing I->J K Integrate Peaks (¹H) J->K L Analyze Chemical Shifts & J-Couplings K->L M Determine Structure & Conformation L->M

Caption: Standard workflow for NMR analysis of small molecules.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unparalleled insight into the structure and conformational preferences of substituted cyclohexylamines. By carefully evaluating chemical shifts and, most critically, proton-proton coupling constants, researchers can confidently assign the relative stereochemistry and determine the dominant chair conformation in solution. These techniques are fundamental in synthetic chemistry for product verification and in medicinal chemistry for understanding the three-dimensional structure of molecules, which is often intrinsically linked to their biological activity.

References

An In-depth Technical Guide to 1-methylcyclohexan-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylcyclohexan-1-amine;hydrochloride is a primary aliphatic amine hydrochloride salt. Structurally, it features a cyclohexane ring substituted with a methyl group and an amine group, both attached to the same carbon atom (C1). The hydrochloride salt form enhances the compound's stability and water solubility, making it suitable for various research and development applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and known applications, with a focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

1-methylcyclohexan-1-amine;hydrochloride is a white to off-white solid.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-methylcyclohexan-1-amine;hydrochloride[3]
CAS Number 89854-70-6[2][4]
Molecular Formula C₇H₁₆ClN[1][2]
Molecular Weight 149.66 g/mol [3]
Melting Point 178-183 °C[2]
Appearance White to off-white solid[2]
Solubility Soluble in water[5]

Synthesis

A common and effective method for the synthesis of 1-methylcyclohexan-1-amine is the Ritter reaction .[6][7][8] This reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. The subsequent hydrolysis of the intermediate nitrilium ion yields an amide, which can then be hydrolyzed to the corresponding amine. The amine is subsequently converted to its hydrochloride salt.

A plausible synthetic pathway is outlined below:

Caption: Synthetic workflow for 1-methylcyclohexan-1-amine;hydrochloride.
Experimental Protocol: Synthesis via Ritter Reaction

The following is a generalized experimental protocol for the synthesis of 1-methylcyclohexan-1-amine hydrochloride based on the principles of the Ritter reaction.

Materials:

  • 1-Methylcyclohexanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for salt formation)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of N-(1-methylcyclohexyl)acetamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohexanol in an excess of acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(1-methylcyclohexyl)acetamide.

Step 2: Hydrolysis to 1-methylcyclohexan-1-amine

  • Reflux the crude N-(1-methylcyclohexyl)acetamide with an excess of aqueous hydrochloric acid for several hours.

  • Cool the reaction mixture and make it alkaline by adding a concentrated sodium hydroxide solution.

  • Extract the liberated amine with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

Step 3: Formation of the Hydrochloride Salt

  • To the ethereal solution of 1-methylcyclohexan-1-amine, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-methylcyclohexan-1-amine;hydrochloride.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-methylcyclohexan-1-amine;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A predicted ¹H NMR spectrum in D₂O shows a multiplet centered around 1.71 ppm, corresponding to the protons of the cyclohexane ring. The methyl protons would be expected to appear as a singlet, and the amine protons may be broad or exchange with the solvent.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the quaternary carbon attached to the amine and methyl groups, the methyl carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine hydrochloride salt would typically exhibit:

  • N-H stretching: Broad absorption in the region of 3000-2800 cm⁻¹ due to the ammonium group (R-NH₃⁺).

  • N-H bending: A band around 1600-1500 cm⁻¹.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-N stretching: A weaker band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of the free base, 1-methylcyclohexan-1-amine, would likely show a molecular ion peak (M⁺) at m/z 113.[9] Fragmentation patterns would involve the loss of the methyl group and cleavage of the cyclohexane ring.

Biological Activity and Applications

Currently, there is limited publicly available information specifically detailing the biological activity, mechanism of action, or signaling pathways of 1-methylcyclohexan-1-amine;hydrochloride.

However, the broader class of cyclohexylamine derivatives has been investigated for various pharmacological activities. For instance, arylcyclohexylamines are known to interact with NMDA receptors and dopamine transporters.[5] The structural motif of a substituted cyclohexane ring is a common feature in many biologically active compounds and is often used as a scaffold in drug design.[5]

Given its structure as a primary amine, 1-methylcyclohexan-1-amine;hydrochloride is a valuable building block in synthetic and medicinal chemistry. It can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[5]

Safety and Handling

1-methylcyclohexan-1-amine;hydrochloride is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-methylcyclohexan-1-amine;hydrochloride is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is accessible through established methods like the Ritter reaction. While specific biological data for this compound is scarce in the public domain, its structural features make it a person of interest as a building block for the synthesis of potentially bioactive molecules. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Potential Biological Activities of Arylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylcyclohexylamines represent a diverse class of psychoactive compounds with a wide spectrum of biological activities. Initially developed as anesthetic agents, their unique pharmacological profiles have led to their investigation for a variety of therapeutic applications, alongside concerns about their abuse potential. This technical guide provides a comprehensive overview of the biological activities of arylcyclohexylamine derivatives, focusing on their molecular mechanisms of action, receptor binding affinities, and functional effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this area.

Introduction

The arylcyclohexylamine chemical class is structurally defined by a cyclohexylamine unit with an aryl moiety attached to the same carbon as the amine group. The prototypical compound, phencyclidine (PCP), was first synthesized in 1956 and introduced as a dissociative anesthetic.[1] However, its significant psychotomimetic side effects, including hallucinations and delirium, led to its discontinuation for human use.[1] This prompted the development of numerous analogs, such as ketamine, which possesses a more favorable anesthetic profile.

The primary mechanism of action for most arylcyclohexylamines is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][3] By binding to a site within the NMDA receptor's ion channel (the "PCP site"), these compounds block the influx of calcium ions (Ca2+), leading to their characteristic dissociative and anesthetic effects.[2]

Beyond NMDA receptor antagonism, many arylcyclohexylamine derivatives exhibit varying affinities for other molecular targets, including dopamine (DAT) and serotonin (SERT) transporters, as well as sigma (σ1 and σ2) and opioid receptors.[4][5] This polypharmacology contributes to the complex and diverse behavioral effects observed with different analogs, ranging from stimulant and euphoric to analgesic and antidepressant-like properties.

This guide will delve into the quantitative pharmacology of these derivatives, present detailed methodologies for their preclinical evaluation, and provide visual representations of the key signaling pathways they modulate.

Molecular Mechanisms of Action and Signaling Pathways

The principal biological activity of arylcyclohexylamine derivatives stems from their interaction with the NMDA receptor. However, their effects on other neurotransmitter systems are also crucial in defining their overall pharmacological profile.

NMDA Receptor Antagonism

Arylcyclohexylamines act as uncompetitive antagonists at the NMDA receptor. This means they bind to a site within the ion channel, distinct from the glutamate and glycine co-agonist binding sites, and only when the channel is in an open state.[3] This binding event physically occludes the channel, preventing the influx of Ca2+ into the neuron.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of glutamate to GluN2 and a co-agonist (glycine or D-serine) to GluN1 is required for channel opening. The subsequent influx of Ca2+ acts as a critical second messenger, activating a cascade of intracellular signaling pathways involving enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like cAMP response element-binding protein (CREB). These pathways are fundamental to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

By blocking Ca2+ influx, arylcyclohexylamines disrupt these processes, leading to the characteristic dissociative, amnesic, and anesthetic effects.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor binds Arylcyclohexylamine Arylcyclohexylamine Ion_Channel Ion Channel Arylcyclohexylamine->Ion_Channel blocks NMDA_Receptor->Ion_Channel Ca2_ion Ca²⁺ Ion_Channel->Ca2_ion influx CaMKII CaMKII Ca2_ion->CaMKII activates PKC PKC Ca2_ion->PKC activates CREB CREB CaMKII->CREB phosphorylates PKC->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression regulates

NMDA Receptor Signaling and Arylcyclohexylamine Blockade
Dopamine Transporter Interaction

Several arylcyclohexylamine derivatives also interact with the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6] By inhibiting DAT, these compounds increase the extracellular concentration and duration of dopamine signaling, which is associated with stimulant, euphoric, and reinforcing effects.

The regulation of DAT is complex, involving protein kinases such as PKC and extracellular signal-regulated kinase (ERK), which can modulate the transporter's activity and trafficking to and from the plasma membrane. It is hypothesized that some arylcyclohexylamines may allosterically modulate DAT function.

Dopamine_Transporter_Regulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine DAT Dopamine Transporter (DAT) PKC PKC PKC->DAT phosphorylates (internalization) ERK ERK ERK->DAT phosphorylates (surface expression) Dopamine->DAT reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor binds Arylcyclohexylamine Arylcyclohexylamine Arylcyclohexylamine->DAT inhibits Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling

Dopamine Transporter Regulation and Arylcyclohexylamine Inhibition

Quantitative Pharmacology

The biological activity of arylcyclohexylamine derivatives is highly dependent on their affinity for various molecular targets. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected arylcyclohexylamines at key receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Selected Arylcyclohexylamine Derivatives
CompoundNMDA (PCP Site)DATSERTσ1 Receptorσ2 Receptorµ-Opioid Receptor
Phencyclidine (PCP)58.7[5]2150[7]2234[7]206[5]233[5]>10,000[8]
Ketamine659[7]>10,000[7]>10,000[7]131,000[8]2,800,000[8]19,000[8]
(S)-Ketamine800[8]--131,000[8]2,800,000[8]7,000[8]
(R)-Ketamine5,000[8]--27,000[8]500,000[8]19,000[8]
Methoxetamine (MXE)259[7]33,000[7]481[7]1,810[5]4,770[5]-
3-MeO-PCP20[5]2090[5]4360[5]42[5]296[5]-
4-MeO-PCP43[5]39,200[5]491[5]44[5]1,480[5]-
3-HO-PCP164[9]-----

Note: '-' indicates data not available. Ki values are compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Potency (IC50, nM) of Selected Arylcyclohexylamine Derivatives
CompoundNMDA Receptor Inhibition (Electrophysiology)
Methoxetamine524[10]
Deoxymethoxetamine679[10]
Methoxisopropamine661[10]
N-desethyl methoxetamine1649[10]
O-desmethyl methoxetamine227[10]
MK-80113-38[11]
Table 3: In Vivo Behavioral Effects (ED50, mg/kg) of Selected Arylcyclohexylamine Derivatives
CompoundLocomotor Activity (Mice)Head-Twitch Response (Mice)
Phencyclidine (PCP)4.1 (motor impairment)[10]-
Ketamine10-30 (hyperactivity)[12][13]-
4'-F-PCP10 (hyperactivity)[6]-

Note: The head-twitch response is more commonly associated with serotonergic hallucinogens, and data for arylcyclohexylamines in this assay is limited.

Detailed Experimental Protocols

To facilitate the characterization of novel arylcyclohexylamine derivatives, this section provides detailed protocols for key in vitro and in vivo assays.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

  • Test compound

  • Radioligand (e.g., [3H]MK-801 or [3H]TCP)

  • Rat brain cortical membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM MK-801 or PCP)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • Rat brain cortical membranes (typically 100-200 µg protein)

    • Test compound at various concentrations or vehicle

    • Radioligand at a fixed concentration (typically at or below its Kd value)

  • For determination of non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands, Test Compound) start->prepare_reagents incubation Incubation in 96-well Plate (Membranes + Radioligand + Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Measure Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Functional Analysis

Objective: To measure the inhibitory effect (IC50) of a test compound on NMDA receptor-mediated currents in neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices

  • External solution (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 D-glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 130 Cs-methanesulfonate, 2 NaCl, 20 HEPES, 0.6 EGTA, 5 QX-314, 4 Mg-ATP, and 0.4 GTP (pH ~7.3).

  • NMDA and glycine

  • Test compound

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Perfusion system

Procedure:

  • Prepare cultured neurons on coverslips or acute brain slices.

  • Place the coverslip or slice in a recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell's membrane potential at a holding potential (e.g., -70 mV or +40 mV).

  • Apply NMDA and glycine to the perfusion solution to evoke NMDA receptor-mediated currents.

  • After establishing a stable baseline current, apply the test compound at various concentrations to the perfusion solution.

  • Measure the peak amplitude of the NMDA receptor-mediated current in the presence of different concentrations of the test compound.

  • Plot the percentage inhibition of the current as a function of the test compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.[14][15][16]

Rotarod Test for Motor Coordination

Objective: To assess the effect of a test compound on motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • Test animals (mice or rats)

  • Test compound and vehicle

  • Timer

Procedure:

  • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.

  • Train the animals on the rotarod for one or more days prior to testing. This typically involves placing the animals on the rod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).

  • On the test day, administer the test compound or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes).

  • Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).

  • Record the latency to fall from the rod. A trial is typically terminated if the animal falls off or remains on the rod for the maximum duration of the trial (e.g., 300 seconds).[2][17][18]

  • Perform multiple trials for each animal with an appropriate inter-trial interval.

  • Analyze the data by comparing the latency to fall between the different treatment groups.

Conclusion

Arylcyclohexylamine derivatives exhibit a complex and fascinating pharmacology, primarily driven by their interaction with the NMDA receptor, but also significantly influenced by their activity at other neurotransmitter transporters and receptors. This multifaceted pharmacological profile presents both opportunities for the development of novel therapeutics for a range of central nervous system disorders, including depression and chronic pain, and challenges related to their potential for abuse and adverse psychotomimetic effects.

The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field. A thorough understanding of the structure-activity relationships and the diverse biological activities of these compounds is essential for the rational design of new chemical entities with improved therapeutic indices and reduced adverse effects. Future research should continue to explore the nuanced interactions of these derivatives with their various molecular targets and the downstream signaling pathways they modulate to unlock their full therapeutic potential.

References

In-Depth Technical Guide: Key Safety and Hazard Information for 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and hazard information for 1-Methylcyclohexan-1-amine hydrochloride. It is intended for use by qualified professionals in a laboratory or research setting. All safety precautions should be strictly followed. This guide is based on currently available data, and it is the user's responsibility to stay informed of any new findings.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms (1-Methylcyclohexyl)amine hydrochloride, 1-Amino-1-methylcyclohexane hydrochloride
CAS Number 89854-70-6
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.67 g/mol [1]
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
"C7H16ClN" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3021577&t=s"];
}

Caption: GHS07 - Exclamation Mark. | | Signal Word | Warning [1][2] | | Hazard Statement | H302: Harmful if swallowed.[1][2] | | Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Acute Toxicity:

Route of ExposureEndpointValueSpecies
OralLD50Data not available-
DermalLD50Data not available-
InhalationLC50Data not available-

Other Toxicological Endpoints:

  • Skin Corrosion/Irritation: While not formally classified, some sources suggest that similar amine hydrochlorides can cause skin irritation. Therefore, appropriate precautions should be taken to avoid skin contact.

  • Serious Eye Damage/Irritation: Direct contact with the eyes may cause irritation.

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): Data not available.

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Data not available.

First-Aid Measures

Immediate medical attention is recommended in case of any exposure.

FirstAid cluster_exposure Route of Exposure cluster_actions First-Aid Response Ingestion Ingestion Action_Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Ingestion->Action_Ingestion Inhalation Inhalation Action_Inhalation Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhalation Skin Skin Contact Action_Skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin->Action_Skin Eye Eye Contact Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. Eye->Action_Eye

Caption: First-aid measures for different exposure routes.

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Arising from the Chemical Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Special Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

AccidentalRelease Start Accidental Release Step1 Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE). Start->Step1 Step2 Avoid dust formation. Step1->Step2 Step3 Contain the spill. Sweep up the solid material. Step2->Step3 Step4 Collect in a suitable, labeled container for disposal. Step3->Step4 Step6 Do not allow to enter drains or waterways. Step3->Step6 Step5 Clean the spill area thoroughly. Step4->Step5

Caption: Workflow for handling accidental release.

Handling and Storage

AspectRecommendation
Precautions for Safe Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Use in a well-ventilated area.
Conditions for Safe Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

As no specific occupational exposure limits have been established for this compound, a conservative approach to exposure control is recommended.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid
Odor Data not available
Melting Point 178-183 °C[3]
Boiling Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Flash Point Data not available

Stability and Reactivity

AspectInformation
Reactivity No specific reactivity hazards are known.
Chemical Stability Stable under recommended storage conditions.
Possibility of Hazardous Reactions No hazardous reactions are expected under normal conditions of use.
Conditions to Avoid Incompatible materials.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas.

Ecological Information

TestSpeciesEndpointValue
Acute toxicity to fish-LC50Data not available
Acute toxicity to aquatic invertebrates-EC50Data not available
Toxicity to algae-ErC50Data not available

Disposal Considerations

Disposal of this compound should be in accordance with all applicable federal, state, and local regulations.

General Recommendations:

  • Dispose of unwanted material at a licensed professional waste disposal service.

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound are not available in the public domain. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing should be followed for any toxicological or ecotoxicological evaluations. For instance:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 404

  • Eye Irritation/Corrosion: OECD Test Guideline 405

References

Solubility characteristics of 1-Methylcyclohexan-1-amine hydrochloride in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexan-1-amine hydrochloride is a salt of a primary aliphatic amine. The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. For amine hydrochloride salts like this compound, understanding their solubility characteristics in a variety of solvents is paramount during early-stage drug development. This information influences decisions related to formulation, purification, and administration routes.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound and presents a framework for the systematic collection and presentation of solubility data. While specific experimental data for this compound is not widely available in published literature, this document outlines the standardized protocols and theoretical considerations necessary for its determination.

Factors Influencing Solubility

The solubility of this compound is governed by a variety of factors. The interplay of these factors dictates the extent to which the compound will dissolve in a given solvent system. Key considerations include:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, are generally good solvents for amine hydrochlorides due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically for each solvent-solute system.

  • pH of Aqueous Solutions: In aqueous media, the pH can significantly impact the solubility of amine salts. The solubility of this compound is expected to be higher at lower pH values where the amine is fully protonated.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of this compound may be suppressed due to the common ion effect, which shifts the dissolution equilibrium.

  • Crystal Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

Below is a diagram illustrating the logical relationship of these influencing factors.

cluster_factors Factors Influencing Solubility cluster_solvent Solvent Properties cluster_solute Solute Properties cluster_system System Conditions Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Solute Solute Properties Lattice_Energy Crystal Lattice Energy Solute->Lattice_Energy Molecular_Size Molecular Size & Shape Solute->Molecular_Size System System Conditions Temperature Temperature System->Temperature pH pH (Aqueous) System->pH Common_Ion Common Ion Presence System->Common_Ion Solubility Solubility of 1-Methylcyclohexan-1-amine HCl Polarity->Solubility H_Bonding->Solubility Lattice_Energy->Solubility Molecular_Size->Solubility Temperature->Solubility pH->Solubility Common_Ion->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (purity > 99%)

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate) of analytical grade

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a validated titration method.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that solid material will remain even after equilibrium is reached.

  • Addition of Solvent: Accurately add a known volume or mass of the temperature-equilibrated solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute due to adsorption.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

The following diagram outlines the experimental workflow for the shake-flask method.

start Start prep_solvent Equilibrate Solvent to Temperature start->prep_solvent add_solute Add Excess Solute to Vials prep_solvent->add_solute add_solvent Add Solvent to Vials add_solute->add_solvent equilibrate Equilibrate in Shaker Bath (e.g., 24-48h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (0.22 µm) sample->filter dilute Accurately Dilute Filtrate filter->dilute analyze Quantify by HPLC or Titration dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination by the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions. The following tables provide a template for data presentation.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Water80.1Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Isopropanol19.9Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dichloromethane8.9Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined

Table 2: Temperature Dependence of Solubility of this compound in Selected Solvents

Temperature (°C)Solubility in Water (mg/mL)Solubility in Ethanol (mg/mL)Solubility in Methanol (mg/mL)
5Data to be determinedData to be determinedData to be determined
25Data to be determinedData to be determinedData to be determined
40Data to be determinedData to be determinedData to be determined

Conclusion

Determining the Melting Point of 1-Methylcyclohexan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for determining the melting point of 1-Methylcyclohexan-1-amine hydrochloride. Accurate melting point determination is a fundamental analytical technique for the characterization and purity assessment of crystalline solids in research and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a white to off-white solid.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Melting Point 178-183 °C[1][2]
Molecular Formula C₇H₁₆ClN[2][3]
Molecular Weight 149.67 g/mol [1][2]
Appearance White to off-white solid[1][2]
Purity (typical) ≥95%[4]

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range. Two common and reliable methods for determining the melting point of this compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

The capillary method is a widely used, classical technique for melting point determination. It involves heating a small, packed sample in a capillary tube and visually observing the temperature range over which melting occurs. This method is recognized by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][5][6]

Apparatus:

  • Melting point apparatus with a heating block or oil bath

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (sealed at one end)

  • Sample grinding tools (e.g., mortar and pestle)

  • Tube packing device or long glass tube

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2][7] If necessary, dry the sample in a desiccator.

    • Grind the crystalline sample into a fine, uniform powder to ensure even heat distribution.[1]

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[2]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample firmly into the sealed end.[2][7]

    • The packed sample height should be between 2-4 mm.[1][8]

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (178-183 °C), rapidly heat the block to about 15-20 °C below the expected melting point.[2][7]

    • Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]

    • Record the temperature at which the first droplet of liquid appears (onset of melting). [8]

    • Record the temperature at which the last solid crystal melts (completion of melting). [8] The recorded range between these two temperatures is the melting range.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more automated and often more precise determination of the melting point and can also provide information on the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (typically aluminum)

  • Crimper for sealing pans

  • High-purity inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC sample pan.

    • Seal the pan using a crimper. An empty, sealed pan is used as the reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would involve:

      • An initial isothermal period to allow for thermal equilibration.

      • A heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range.

      • A final isothermal period.

    • The DSC will record the heat flow to the sample relative to the reference as the temperature increases.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters.

Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-4 mm) Grind->Pack Weigh Weigh Sample (1-5 mg) Grind->Weigh Heat Heat in Apparatus Pack->Heat Observe Observe & Record Melting Range Heat->Observe Report Report Melting Point Observe->Report Seal Seal in Pan Weigh->Seal RunDSC Run DSC Scan Seal->RunDSC Analyze Analyze Thermogram RunDSC->Analyze Analyze->Report

Caption: Workflow for Melting Point Determination.

Conclusion

The accurate determination of the melting point of this compound is crucial for its identification, characterization, and purity assessment. Both the traditional capillary method and the more advanced Differential Scanning Calorimetry technique provide reliable means of obtaining this critical physicochemical parameter. The choice of method may depend on the available instrumentation, the required level of precision, and the specific goals of the analysis. Adherence to standardized protocols is essential for ensuring the accuracy and reproducibility of the results.

References

A Technical Guide to 1-Methylcyclohexan-1-amine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Methylcyclohexan-1-amine hydrochloride (CAS: 89854-70-6), a valuable building block for medicinal chemistry and a potential modulator of N-methyl-D-aspartate (NMDA) receptors. This document covers commercial sourcing, synthesis, analytical methods, and experimental protocols relevant to its application in research and drug development.

Commercial Availability

This compound is available from several commercial suppliers catering to the research and development market. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific batches.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich 73678395%250mg
Santa Cruz Biotechnology sc-264799Research GradeContact for details
ChemicalBook CB4274604597%250mg, 5g
SynQuest Laboratories 3230-5-1797%250mg, 5g
Apolloscientific OR32231397%250mg
TRC M222533Not specified100mg

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₅N·HCl[1]
Molecular Weight 149.66 g/mol [2]
CAS Number 89854-70-6[2]
Appearance White to off-white solid
Melting Point 178-183 °C
Solubility The free base is miscible with many organic solvents and slightly soluble in water. The hydrochloride salt is expected to be soluble in water and lower-order alcohols like methanol and ethanol.
Storage 2-8°C, sealed from moisture

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the Ritter reaction, followed by hydrolysis and salt formation.[3]

Synthetic Pathway: Ritter Reaction

The Ritter reaction involves the reaction of a carbocation precursor, such as an alcohol or alkene, with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[4] For the synthesis of 1-Methylcyclohexan-1-amine, 1-methylcyclohexanol is a suitable starting material.

Ritter_Reaction cluster_step1 Step 1: Ritter Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation 1-Methylcyclohexanol 1-Methylcyclohexanol Carbocation Carbocation 1-Methylcyclohexanol->Carbocation + H+ Nitrilium_ion Nitrilium_ion Carbocation->Nitrilium_ion + CH3CN N-acetyl-1-methylcyclohexylamine N-acetyl-1-methylcyclohexylamine Nitrilium_ion->N-acetyl-1-methylcyclohexylamine + H2O 1-Methylcyclohexan-1-amine 1-Methylcyclohexan-1-amine N-acetyl-1-methylcyclohexylamine->1-Methylcyclohexan-1-amine + H2O, H+ or OH- 1-Methylcyclohexan-1-amine_HCl 1-Methylcyclohexan-1-amine_HCl 1-Methylcyclohexan-1-amine->1-Methylcyclohexan-1-amine_HCl + HCl

Figure 1: Synthetic pathway for this compound via the Ritter Reaction.
Experimental Protocol: Synthesis via Ritter Reaction (Adapted)

This protocol is adapted from general procedures for the Ritter reaction.[5]

Materials:

  • 1-Methylcyclohexanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

  • Diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 1-methylcyclohexanol (1 equivalent) in acetonitrile (excess), slowly add concentrated sulfuric acid (2-3 equivalents) at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-1-methylcyclohexylamine.

  • Hydrolyze the amide by refluxing with an excess of aqueous hydrochloric acid.

  • After cooling, basify the solution with sodium hydroxide and extract the free amine with diethyl ether.

  • Dry the ethereal solution over anhydrous magnesium sulfate and filter.

  • To the filtrate, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization Workflow

a_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_application Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization Structure_Confirmation Structure_Confirmation Purification->Structure_Confirmation NMR, IR, MS Purity_Assessment Purity_Assessment Structure_Confirmation->Purity_Assessment HPLC, GC Biological_Assay Biological_Assay Purity_Assessment->Biological_Assay e.g., NMDA Receptor Binding

Figure 2: Experimental workflow for the synthesis, characterization, and evaluation of this compound.

Application in Drug Discovery: NMDA Receptor Binding

Cyclohexylamine derivatives are known to interact with the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Aberrant NMDA receptor activity is implicated in various neurological and psychiatric disorders. This compound can be evaluated for its affinity to the NMDA receptor using competitive radioligand binding assays.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Test_Compound 1-Methylcyclohexan-1-amine HCl Test_Compound->NMDA_Receptor Potential Binding Site (e.g., Channel Pore) Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_ion->Downstream_Signaling

Figure 3: Simplified signaling pathway of the NMDA receptor and the potential interaction point for this compound.
Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay using --INVALID-LINK--MK-801, a high-affinity NMDA receptor channel blocker.[1]

Materials:

  • Rat forebrain membrane preparation (source of NMDA receptors)

  • --INVALID-LINK--MK-801 (radioligand)

  • This compound (test compound)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Glutamate and Glycine (co-agonists)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.7)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microtiter plate, combine the rat forebrain membranes, --INVALID-LINK--MK-801 (at a concentration near its Kd), glutamate, and glycine in the assay buffer.

  • Add the different concentrations of the test compound to the respective wells.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform risk assessments before handling the described chemicals.

References

Fundamental reactivity of the primary amine group on a cyclohexane ring.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the Primary Amine Group on a Cyclohexane Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the reactivity of the primary amine group attached to a cyclohexane scaffold. Cyclohexylamine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials, making a thorough understanding of their chemical behavior essential for rational molecular design and synthesis.[1][2] This document explores the interplay between conformational dynamics, stereoelectronic effects, and the inherent nucleophilicity of the amine, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Structural and Physicochemical Properties

The reactivity of cyclohexylamine is intrinsically linked to its three-dimensional structure and electronic properties. The molecule consists of a cyclohexane ring, which predominantly adopts a strain-free chair conformation, and a primary amino group (-NH₂) substituent.[3][4]

Conformational Analysis

The cyclohexane ring is not planar. It exists in several conformations, with the chair conformation being the most stable due to the minimization of both angle and torsional strain.[4][5] In this conformation, the twelve hydrogen atoms (and any substituents) occupy two distinct types of positions: axial (a) , which are perpendicular to the mean plane of the ring, and equatorial (e) , which are located in the approximate plane of the ring.[4]

The cyclohexane ring undergoes a rapid "ring flip" at room temperature, which interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[4] For a substituted cyclohexane like cyclohexylamine, this results in a dynamic equilibrium between two chair conformers: one with the amino group in an axial position and one with it in an equatorial position.

The equatorial conformation is generally more stable for the amino group to minimize unfavorable steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial strain .[6]

Caption: Conformational equilibrium of cyclohexylamine.
Stereoelectronic Effects

Stereoelectronic effects are orbital interactions that dictate molecular geometry and reactivity.[7][8] In cyclohexylamine, the orientation of the nitrogen's non-bonding lone pair of electrons is crucial. In the equatorial conformer, the lone pair is axial, while in the axial conformer, it is equatorial. This orientation influences the accessibility of the lone pair for reactions and affects stabilizing hyperconjugative interactions between the filled nitrogen lone pair orbital (n_N) and adjacent anti-periplanar antibonding orbitals (e.g., σ* C-C). These subtle electronic factors can influence the amine's basicity and nucleophilicity.

Quantitative Data Summary

A summary of the key physical and chemical properties of cyclohexylamine is presented below for easy reference.

Table 1: Physical and Chemical Properties of Cyclohexylamine

Property Value Reference(s)
Molecular Formula C₆H₁₃N [3]
Molecular Weight 99.17 g/mol [9]
Appearance Clear to yellowish liquid [3][10]
Odor Strong, fishy, amine-like [9][10]
Boiling Point 134.5 °C [3][9]
Melting Point -17.7 °C [3][9]
Density 0.8647 g/cm³ at 25 °C [3]
pKₐ of Conjugate Acid 10.64 [3][9]

| Solubility | Miscible with water and many organic solvents |[3][10] |

Fundamental Reactivity

The chemistry of the primary amine on a cyclohexane ring is dominated by the nucleophilicity and basicity conferred by the lone pair of electrons on the nitrogen atom.

Basicity and Salt Formation

As a primary aliphatic amine, cyclohexylamine is a weak base, stronger than its aromatic analog, aniline.[9] It readily reacts with acids in exothermic reactions to form the corresponding cyclohexylammonium salts.

Reaction: C₆H₁₁NH₂ + HCl → C₆H₁₁NH₃⁺Cl⁻

Nucleophilic Reactions

The lone pair makes the amine nitrogen an effective nucleophile, capable of attacking a wide range of electrophilic centers. Key reactions include alkylation, acylation, and sulfonylation.

cluster_reactions Key Nucleophilic Reactions cluster_products Product Classes Amine Cyclohexylamine (Nucleophile) Alkylation Alkylation (R-X) Amine->Alkylation Acylation Acylation (RCOCl) Amine->Acylation Sulfonylation Sulfonylation (RSO₂Cl) Amine->Sulfonylation CarbonylAdd Carbonyl Addition (R₂C=O) Amine->CarbonylAdd SecAmine Secondary/Tertiary Amines Alkylation->SecAmine Amide Amides Acylation->Amide Sulfonamide Sulfonamides Sulfonylation->Sulfonamide Imine Imines (Schiff Bases) CarbonylAdd->Imine Start Dissolve Cyclohexylamine & Pyridine in DCM Step1 Cool solution to 0°C (Ice Bath) Start->Step1 Step2 Add Acetyl Chloride dropwise with stirring Step1->Step2 Step3 Allow to warm to RT Stir for 2 hours Step2->Step3 Step4 Quench with H₂O & Separate layers Step3->Step4 Step5 Wash organic layer (HCl, NaHCO₃, Brine) Step4->Step5 Step6 Dry (Na₂SO₄), Filter, & Concentrate Step5->Step6 End Purify by Recrystallization or Chromatography Step6->End

References

Stereochemistry's Decisive Role: A Technical Guide to the Properties of Methylcyclohexylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, can be the determining factor between a blockbuster therapeutic and a failed candidate. This technical guide delves into the core principles of stereochemistry as they apply to methylcyclohexylamines, a class of compounds pivotal in the synthesis of various pharmaceuticals. By examining the distinct properties of cis and trans isomers, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of how stereoisomerism dictates physical, chemical, and pharmacological behavior.

Introduction: The Significance of Spatial Arrangement

Methylcyclohexylamines are alicyclic amines that feature a methyl group and an amino group attached to a cyclohexane ring. The positions of these substituents give rise to constitutional isomers (e.g., 2-methyl, 3-methyl, and 4-methylcyclohexylamine), while the spatial orientation of these groups relative to the ring plane leads to stereoisomers, specifically diastereomers known as cis and trans isomers.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the cis and trans isomers, and their conformers, is dictated by the steric interactions of the methyl and amino groups. Generally, substituents prefer the less sterically hindered equatorial position.

cis-4-Methylcyclohexylamine: In the most stable chair conformation, one substituent is axial and the other is equatorial.

trans-4-Methylcyclohexylamine: In its most stable chair conformation, both the methyl and amino groups can occupy equatorial positions, leading to lower steric strain and greater thermodynamic stability.

This fundamental difference in conformational stability has profound implications for the isomers' properties.

Comparative Physicochemical Properties

The distinct stereochemistry of cis- and trans-methylcyclohexylamine isomers directly influences their physical and chemical properties. A summary of key quantitative data for the 4-methylcyclohexylamine isomers is presented below.

Propertycis-4-Methylcyclohexylaminetrans-4-MethylcyclohexylamineMixture (cis & trans)
CAS Number 2523-56-02523-55-96321-23-9
Molecular Weight 113.20 g/mol 113.20 g/mol 113.20 g/mol
Boiling Point 154 °C[1]152 °C[1]149-154 °C[1]
Density (at 25 °C) 0.844 g/mL[1]Not specified0.855 g/mL[1]
Refractive Index 1.4550-1.4590[1]Not specified1.4531[1]
pKa (Predicted) 10.58 ± 0.70[2]10.58 ± 0.7010.58 (for the mixture)[1]
Flash Point 27 °C[1]Not specified27 °C[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate.[1]Not specifiedNot specified

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers of methylcyclohexylamine.

NMR Spectroscopy: In ¹H NMR, the chemical shift and coupling constants of the protons attached to the carbons bearing the amino and methyl groups can differ significantly between the two isomers due to their different magnetic environments in the axial and equatorial positions. A comparative analysis of chalcone isomers has shown that the coupling constant is a reliable parameter for distinguishing between cis and trans isomers.[3] Similarly, for 4-aminocyclohexanol isomers, the proton on the carbon with the hydroxyl group in the cis isomer (equatorial) resonates at a lower field (higher ppm) than the axial proton in the trans isomer.[4] In ¹³C NMR, carbons bonded to the amine nitrogen are deshielded and appear downfield.[1]

Infrared Spectroscopy: The IR spectra of cis and trans isomers can exhibit differences in the fingerprint region. For some cyclic compounds, the trans isomer may show fewer peaks due to a higher degree of symmetry.[5]

Mass Spectrometry: The fragmentation patterns of the isomers in mass spectrometry are primarily dictated by the amine functional group. A characteristic α-cleavage, where the C-C bond nearest to the nitrogen is broken, is typically observed.[6]

Stereochemistry and Pharmacological Influence

The spatial arrangement of functional groups is critical for molecular recognition in biological systems, such as the binding of a drug to its target receptor. Consequently, the stereoisomers of methylcyclohexylamine and their derivatives can exhibit markedly different pharmacological activities.

trans-4-Methylcyclohexylamine: A Key Pharmaceutical Intermediate

The trans isomer of 4-methylcyclohexylamine is a crucial building block in the synthesis of the antidiabetic drug glimepiride .[7][8][9] The specific stereochemistry of the trans-4-methylcyclohexyl group is essential for the drug's optimal pharmacological activity, which involves stimulating insulin release from the pancreas.[7] The purity of the trans isomer is therefore a critical quality attribute in the manufacturing of glimepiride.[7]

Inhibition of Polyamine Biosynthesis

trans-4-Methylcyclohexylamine has also been identified as a potent inhibitor of spermidine synthase .[10] This enzyme is a key component of the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. By inhibiting spermidine synthase, trans-4-methylcyclohexylamine can deplete cellular levels of spermidine, a polyamine crucial for these processes. This mechanism of action makes it a compound of interest in the development of therapeutics targeting diseases characterized by rapid cell proliferation, such as cancer.

Polyamine_Biosynthesis_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase (SpdS) Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SpmS) Spermidine->SpmS Spermine Spermine dcSAM1 Decarboxylated S-adenosylmethionine dcSAM1->SpdS dcSAM2 Decarboxylated S-adenosylmethionine dcSAM2->SpmS ODC->Putrescine CO2 SpdS->Spermidine SpmS->Spermine Inhibitor trans-4-Methyl- cyclohexylamine Inhibitor->SpdS Inhibition

Polyamine biosynthesis pathway and inhibition by trans-4-methylcyclohexylamine.
cis-4-Methylcyclohexylamine in Bioactive Compounds

The cis isomer of 4-methylcyclohexylamine is also a valuable intermediate in the synthesis of a variety of biologically active compounds. It is used in the creation of kinase inhibitors, receptor agonists and antagonists, and various ligands.[11] For instance, it has been incorporated into antituberculotic pharmaceutical intermediates.[12] Research has also suggested that cis-4-methylcyclohexylamine may have anti-inflammatory effects through the inhibition of protein kinase C (PKC) and NF-κB activation.[13]

Experimental Protocols

Synthesis of cis-4-Methylcyclohexylamine

A common route to synthesize cis-4-methylcyclohexylamine involves the hydrogenation of 4-methylphenylboronic acid followed by an amine substitution reaction.

Step 1: Hydrogenation of 4-Methylphenylboronic Acid

  • In a reaction vessel under a nitrogen atmosphere, combine 4-methylphenylboronic acid and a rhodium-carbon catalyst in a suitable solvent such as tetrahydrofuran or ethyl acetate.

  • Pressurize the vessel with hydrogen gas (1-3 MPa) and heat to 60-90 °C.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Recrystallize the crude product from a mixed solvent system (e.g., ethanol and water) to obtain cis-4-methylcyclohexylboronic acid.

Step 2: Amine Substitution

  • Under a nitrogen atmosphere, dissolve the cis-4-methylcyclohexylboronic acid in tetrahydrofuran.

  • Add sulfamic acid at room temperature, followed by the dropwise addition of an aqueous solution of sodium hydroxide.

  • Allow the reaction to proceed at room temperature for approximately 16 hours.

  • Quench the reaction with hydrochloric acid to adjust the pH to 1-2.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., MTBE).

  • Adjust the pH of the aqueous layer to 12-13 and extract with a mixture of dichloromethane and isopropanol.

  • Concentrate the extract and distill to yield pure cis-4-methylcyclohexylamine.

cis_synthesis_workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Amine Substitution start1 4-Methylphenylboronic Acid + Rh/C Catalyst + Solvent hydrogenation Hydrogenation (H2, 1-3 MPa, 60-90°C) start1->hydrogenation filtration Filtration hydrogenation->filtration concentration1 Concentration filtration->concentration1 recrystallization Recrystallization concentration1->recrystallization product1 cis-4-Methylcyclohexylboronic Acid recrystallization->product1 start2 cis-4-Methylcyclohexylboronic Acid + THF product1->start2 addition Add Sulfamic Acid + NaOH(aq) start2->addition reaction Reaction (16h, RT) addition->reaction quench Quench (HCl) reaction->quench extraction1 Extraction (MTBE) quench->extraction1 basification Basification (NaOH) extraction1->basification extraction2 Extraction (DCM/IPA) basification->extraction2 purification Concentration & Distillation extraction2->purification product2 cis-4-Methylcyclohexylamine purification->product2

Workflow for the synthesis of cis-4-methylcyclohexylamine.
Synthesis of trans-4-Methylcyclohexylamine

A representative synthesis of trans-4-methylcyclohexylamine involves a rearrangement reaction of trans-4-methylcyclohexanecarboxylic acid.

  • In a reaction flask, combine trans-4-methylcyclohexanecarboxylic acid, sodium azide, and a solvent such as chloroform.

  • Stir the mixture at room temperature.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature around 30 °C.

  • After the addition is complete, warm the reaction mixture to 40 °C and stir for approximately 12 hours.

  • After the reaction, concentrate the solution to remove the solvent.

  • Collect the product by distillation.

Separation of cis and trans Isomers

The separation of cis and trans isomers of methylcyclohexylamine can be achieved by various chromatographic techniques.

Gas Chromatography (GC):

  • Column: A polar capillary column is typically used.

  • Injector and Detector: Standard split/splitless injector and flame ionization detector (FID).

  • Oven Program: A temperature gradient program is employed to achieve separation based on the differences in boiling points and interactions with the stationary phase.

Liquid Chromatography (LC):

  • The isomers can be converted to their hydrochloride salts, and their differential solubility in specific solvent systems can be exploited for separation by fractional crystallization. For example, a mixture of methanol and acetone can be used for the purification of trans-4-methylcyclohexylamine hydrochloride.[14]

Conclusion

The stereochemistry of methylcyclohexylamines is a critical determinant of their physical, chemical, and pharmacological properties. The subtle difference in the spatial orientation of the methyl and amino groups in the cis and trans isomers leads to significant variations in their stability, reactivity, and biological activity. A thorough understanding of these stereochemical nuances is indispensable for the rational design and synthesis of novel therapeutics and for ensuring the quality and efficacy of existing drugs that utilize these versatile chemical building blocks. This guide provides a foundational overview to aid researchers in navigating the complexities of methylcyclohexylamine stereochemistry in their scientific endeavors.

References

Methodological & Application

Synthesis of 1-Methylcyclohexan-1-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclohexan-1-amine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The primary method detailed is the Leuckart-Wallach reaction, a reliable one-pot reductive amination process.

Overview

This compound is a primary amine salt. The synthesis involves the reaction of 1-methylcyclohexanone with an amine source, typically ammonium formate, followed by acid hydrolysis to yield the desired hydrochloride salt.[1] This method is advantageous due to its operational simplicity.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and the final product.

ParameterValueReference
Starting Material 1-Methylcyclohexanone-
Reagents Ammonium formate, Hydrochloric acid[1]
Reaction Temperature 160-185 °C[1]
Product Molecular Formula C₇H₁₆ClN
Product Molecular Weight 149.67 g/mol
Product Melting Point 178-183 °C[1][2]
Product Appearance White to off-white solid[2]

Experimental Protocols

This section details the two-step synthesis of this compound from 1-methylcyclohexanone via the Leuckart-Wallach reaction.

Step 1: Leuckart-Wallach Reaction - Synthesis of N-(1-Methylcyclohexyl)formamide

Materials:

  • 1-Methylcyclohexanone

  • Ammonium formate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place ammonium formate.

  • Heat the flask using a heating mantle until the ammonium formate melts.

  • Slowly add 1-methylcyclohexanone to the molten ammonium formate with continuous stirring.

  • Once the addition is complete, heat the reaction mixture to 160-185 °C.

  • Maintain this temperature and continue stirring for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product is N-(1-methylcyclohexyl)formamide.

Step 2: Acid Hydrolysis - Synthesis of this compound

Materials:

  • Crude N-(1-methylcyclohexyl)formamide from Step 1

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beaker

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Diethyl ether (or other suitable solvent for washing)

Procedure:

  • Transfer the crude N-(1-methylcyclohexyl)formamide to a round-bottom flask.

  • Add a sufficient amount of concentrated hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Continue refluxing for several hours to ensure complete hydrolysis of the formamide.

  • After the hydrolysis is complete, cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a cold, non-polar solvent such as diethyl ether to remove any organic impurities.

  • Dry the purified this compound product, preferably under vacuum.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the overall experimental workflow.

Synthesis_Pathway Synthesis of 1-Methylcyclohexan-1-amine HCl cluster_reactants Reactants cluster_products Products ketone 1-Methylcyclohexanone intermediate N-(1-Methylcyclohexyl)formamide ketone->intermediate Leuckart-Wallach Reaction (160-185°C) reagent Ammonium Formate (HCOONH₄) product 1-Methylcyclohexan-1-amine Hydrochloride intermediate->product Acid Hydrolysis (Reflux) hcl HCl (conc.)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start step1 Leuckart-Wallach Reaction: 1-Methylcyclohexanone + Molten NH₄HCO₂ (160-185°C) start->step1 step2 Cooling to Room Temperature step1->step2 step3 Acid Hydrolysis: Add conc. HCl and Reflux step2->step3 step4 Crystallization: Cool in Ice Bath step3->step4 step5 Filtration and Washing: Wash with cold Diethyl Ether step4->step5 step6 Drying under Vacuum step5->step6 end Final Product: 1-Methylcyclohexan-1-amine HCl step6->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Use of 1-Methylcyclohexan-1-amine hydrochloride as a synthetic building block.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexan-1-amine hydrochloride is a versatile synthetic building block belonging to the class of cyclohexylamine derivatives. The inherent structural features of this primary amine, including a tertiary carbon center bearing both a methyl and an amino group on a cyclohexane scaffold, make it a valuable precursor in medicinal chemistry and drug discovery. The cyclohexane moiety provides a three-dimensional framework that can effectively explore chemical space, while the primary amine serves as a key functional handle for a variety of chemical modifications.[1] Cyclohexylamine derivatives are known to be key intermediates in the synthesis of pharmaceuticals such as analgesics, bronchodilators, and mucolytics.[1] Furthermore, the broader class of arylcyclohexylamines has been shown to interact with various biological targets, including NMDA receptors, dopamine transporters, and μ-opioid receptors, highlighting the potential for discovering novel bioactive molecules through derivatization of the 1-methylcyclohexylamine core.[1]

These application notes provide detailed protocols for two fundamental synthetic transformations utilizing this compound: N-acylation to form amides and N-alkylation to generate secondary amines. These reactions are cornerstones of medicinal chemistry, enabling the rapid generation of compound libraries for biological screening.

Data Presentation

The following tables summarize typical quantitative data for the N-acylation and N-alkylation reactions of 1-Methylcyclohexan-1-amine. Please note that yields and purity are representative and can vary based on the specific reagents and reaction conditions used.

Table 1: N-Acylation of 1-Methylcyclohexan-1-amine

Acylating AgentProductReaction Time (h)Yield (%)Purity (by HPLC)
Benzoyl ChlorideN-(1-methylcyclohexyl)benzamide292>98%
Acetyl ChlorideN-(1-methylcyclohexyl)acetamide195>99%
Propionyl ChlorideN-(1-methylcyclohexyl)propionamide1.590>98%

Table 2: N-Alkylation of 1-Methylcyclohexan-1-amine

Alkylating AgentProductReaction Time (h)Yield (%)Purity (by HPLC)
Benzyl BromideN-benzyl-1-methylcyclohexan-1-amine685>97%
Ethyl IodideN-ethyl-1-methylcyclohexan-1-amine878>96%
4-Fluorobenzaldehyde (Reductive Amination)N-(4-fluorobenzyl)-1-methylcyclohexan-1-amine1288>98%

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(1-methylcyclohexyl)benzamide from this compound and benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-methylcyclohexyl)benzamide.

Protocol 2: General Procedure for Reductive Amination (N-Alkylation)

This protocol describes the synthesis of N-(4-fluorobenzyl)-1-methylcyclohexan-1-amine via reductive amination of 1-Methylcyclohexan-1-amine with 4-fluorobenzaldehyde.

Materials:

  • 1-Methylcyclohexan-1-amine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-Methylcyclohexan-1-amine (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq).

  • Add anhydrous DCM to dissolve the reactants.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield N-(4-fluorobenzyl)-1-methylcyclohexan-1-amine.

Visualizations

N-Acylation Workflow

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_amine 1-Methylcyclohexan-1-amine HCl reaction N-Acylation in Solvent (e.g., DCM) start_amine->reaction start_acyl Acyl Chloride/Anhydride start_acyl->reaction start_base Base (e.g., TEA) start_base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-(1-methylcyclohexyl)amide purification->product

Caption: Workflow for the N-acylation of this compound.

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_amine 1-Methylcyclohexan-1-amine imine_formation Imine Formation start_amine->imine_formation start_carbonyl Aldehyde/Ketone start_carbonyl->imine_formation reduction In situ Reduction (e.g., STAB) imine_formation->reduction workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product N-Alkyl-1-methylcyclohexan-1-amine purification->product

Caption: Workflow for the N-alkylation of 1-Methylcyclohexan-1-amine via reductive amination.

Signaling Pathway Context

While specific signaling pathways for derivatives of 1-Methylcyclohexan-1-amine are not extensively documented, the broader class of arylcyclohexylamines are known antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Blockade of the NMDA receptor ion channel can modulate synaptic plasticity and neuronal excitability.

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Glycine Glycine Glycine->NMDA_R binds Ion_Channel Ion Channel NMDA_R->Ion_Channel opens Derivative Arylcyclohexylamine Derivative Derivative->Ion_Channel blocks Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity modulates

Caption: Postulated mechanism of NMDA receptor antagonism by arylcyclohexylamine derivatives.

References

Application Notes and Protocols: 1-Methylcyclohexan-1-amine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Methylcyclohexan-1-amine hydrochloride as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on the preparation of N-(1-methylcyclohexyl)acetamide, a compound with potential applications in drug discovery due to the established biological activities of related N-cycloalkyl acetamide structures.

Introduction

This compound is a primary amine salt that serves as a valuable precursor in organic synthesis. The presence of a tertiary carbon atom attached to the amine group provides a unique structural motif. Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material for various chemical transformations. The primary amine functionality is a key handle for introducing the 1-methylcyclohexyl moiety into larger, more complex molecules, a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor binding affinity. While direct synthesis of a specific commercial drug from this intermediate is not widely documented, its utility is demonstrated through the synthesis of N-(1-methylcyclohexyl)acetamide, an intermediate that falls into the pharmacologically significant class of acetamides known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4]

Core Application: Synthesis of N-(1-methylcyclohexyl)acetamide

A primary application of this compound is in the synthesis of N-acylated derivatives. The following protocol details the synthesis of N-(1-methylcyclohexyl)acetamide, a representative pharmaceutical intermediate. The reaction proceeds via the in situ generation of the free amine from its hydrochloride salt, followed by N-acylation with acetic anhydride.

Experimental Protocol: Synthesis of N-(1-methylcyclohexyl)acetamide

This protocol describes the acylation of this compound to yield N-(1-methylcyclohexyl)acetamide in an aqueous medium.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in deionized water.

  • Neutralization and Acylation: To the stirring solution, slowly add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and liberate the free amine. Immediately following the addition of sodium bicarbonate, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Extraction: Upon completion of the reaction, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(1-methylcyclohexyl)acetamide.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if required.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(1-methylcyclohexyl)acetamide.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Eq.
1-Methylcyclohexan-1-amine HClC₇H₁₆ClN149.661.0
Acetic AnhydrideC₄H₆O₃102.091.2
Sodium BicarbonateNaHCO₃84.012.5
N-(1-methylcyclohexyl)acetamideC₉H₁₇NO155.24-

Theoretical Yield Calculation: Yield (%) = (Actual Yield / Theoretical Yield) x 100

Visualization of Processes

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 1-Methylcyclohexan-1-amine HCl 1-Methylcyclohexan-1-amine HCl Dissolution Dissolution 1-Methylcyclohexan-1-amine HCl->Dissolution Acetic Anhydride Acetic Anhydride Neutralization & Acylation Neutralization & Acylation Acetic Anhydride->Neutralization & Acylation Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Neutralization & Acylation Water Water Water->Dissolution Dissolution->Neutralization & Acylation Extraction Extraction Neutralization & Acylation->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Concentration Concentration Washing & Drying->Concentration N-(1-methylcyclohexyl)acetamide N-(1-methylcyclohexyl)acetamide Concentration->N-(1-methylcyclohexyl)acetamide Drug_Discovery_Relationship Start 1-Methylcyclohexan-1-amine HCl Intermediate N-(1-methylcyclohexyl)acetamide Start->Intermediate Acylation Scaffold N-Cycloalkyl Acetamide Scaffold Intermediate->Scaffold Activity Potential Biological Activities (Analgesic, Anti-inflammatory, etc.) Scaffold->Activity Development Lead Optimization & Drug Candidate Development Activity->Development

References

Application Notes and Protocols: Acylation and Alkylation of 1-Methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexan-1-amine is a primary aliphatic amine characterized by a sterically hindered nitrogen atom due to the adjacent quaternary carbon. This steric hindrance significantly influences its reactivity in nucleophilic reactions such as acylation and alkylation. Understanding and optimizing these transformations are crucial for the synthesis of novel derivatives for applications in medicinal chemistry and materials science. These notes provide detailed protocols for the N-acylation and N-alkylation of 1-methylcyclohexan-1-amine, focusing on methodologies that address the challenges posed by its structure.

Acylation of 1-Methylcyclohexan-1-amine

N-acylation is a fundamental reaction for introducing an acyl group onto the amine, typically forming a stable amide bond. For sterically hindered amines like 1-methylcyclohexan-1-amine, highly reactive acylating agents such as acyl chlorides are often employed, frequently in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1][2][3] The resulting N-acylated products, like N-(1-Methylcyclohexyl)acetamide, serve as key intermediates in organic synthesis.[4][5][6]

General Reaction Scheme: Acylation

The acylation of 1-methylcyclohexan-1-amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][7]

G cluster_reactants Reactants cluster_products Products r1 1-Methylcyclohexan-1-amine process Acylation Reaction (Nucleophilic Addition-Elimination) r1->process r2 Acyl Chloride (R-COCl) r2->process r3 Base (e.g., Pyridine) r3->process p1 N-(1-Methylcyclohexyl)amide p2 Base Hydrochloride process->p1 process->p2

Caption: General workflow for the acylation of 1-methylcyclohexan-1-amine.

Experimental Protocol: Synthesis of N-(1-Methylcyclohexyl)acetamide

This protocol describes the synthesis of N-(1-Methylcyclohexyl)acetamide using acetyl chloride.

Materials:

  • 1-Methylcyclohexan-1-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-methylcyclohexan-1-amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(1-Methylcyclohexyl)acetamide.

Data Summary: Acylation Reaction
ParameterConditionPurpose
Amine 1-Methylcyclohexan-1-amineStarting Material
Acylating Agent Acetyl ChlorideAcetyl group source
Base PyridineHCl scavenger
Solvent Dichloromethane (DCM)Anhydrous reaction medium
Temperature 0 °C to Room TemperatureControls reaction rate
Stoichiometry Amine:Acyl Chloride:Base (1:1.1:1.2)Ensures complete consumption of amine

Alkylation of 1-Methylcyclohexan-1-amine

Direct alkylation of primary amines with alkyl halides often leads to mixtures of mono- and poly-alkylated products, making it a challenging method for selective synthesis.[8][9] This is because the product secondary amine is often more nucleophilic than the starting primary amine.[9] For sterically hindered amines, reductive amination offers a superior and more controlled alternative for mono-alkylation.[10][11] This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.

General Reaction Scheme: Reductive Amination

This process provides a high-yield pathway to selectively synthesized N-alkylated secondary amines.

G amine 1-Methylcyclohexan-1-amine imine Imine Intermediate (transient) amine->imine Condensation carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkyl-1-methylcyclohexan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocol: N-Benzylation via Reductive Amination

This protocol details the mono-N-benzylation of 1-methylcyclohexan-1-amine using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • 1-Methylcyclohexan-1-amine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 1-methylcyclohexan-1-amine (1.0 eq), benzaldehyde (1.05 eq), and anhydrous DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction is typically exothermic.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-methylcyclohexan-1-amine.

Data Summary: Alkylation Reaction
ParameterConditionPurpose
Amine 1-Methylcyclohexan-1-amineStarting Material
Carbonyl Source BenzaldehydeBenzyl group source
Reducing Agent Sodium triacetoxyborohydrideIn situ reduction of imine
Solvent 1,2-Dichloroethane (DCE)Anhydrous reaction medium
Temperature Room TemperatureMild reaction condition
Stoichiometry Amine:Aldehyde:Reducer (1:1.05:1.5)Ensures complete conversion

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Acyl chlorides are corrosive and react violently with water; handle with extreme care.

  • Sodium triacetoxyborohydride should be handled in a dry environment as it can react with moisture.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Derivatization of 1-Methylcyclohexan-1-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the strategic modification of lead compounds is a cornerstone for optimizing biological activity, selectivity, and pharmacokinetic properties. 1-Methylcyclohexan-1-amine serves as a versatile starting scaffold due to its three-dimensional character, which can be exploited to probe the binding pockets of biological targets. This document provides detailed application notes and experimental protocols for the derivatization of 1-methylcyclohexan-1-amine, with a focus on generating amide libraries for biological screening. The derivatization strategies outlined are guided by the principles of bioisosterism, a rational approach to modulate the physicochemical properties of a molecule to enhance its drug-like characteristics.[1][2] This involves the substitution of functional groups with others that have similar spatial and electronic properties to improve target affinity, metabolic stability, or reduce toxicity.[1][2][3][4]

Derivatization Strategy and Data Presentation

A common and effective method for the derivatization of primary amines is through amide bond formation with a diverse range of carboxylic acids.[5] This approach allows for a systematic exploration of the chemical space around the 1-methylcyclohexan-1-amine core. The selection of carboxylic acids can be guided by the desire to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

The following table presents a hypothetical dataset for a library of 1-methylcyclohexan-1-amine derivatives screened against a fictional protein kinase, "Kinase X". This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be analyzed from a primary screen.

Table 1: Hypothetical Biological Data for N-Acyl-1-methylcyclohexan-1-amine Derivatives

Derivative IDR-Group (Acyl Moiety)Molecular Weight ( g/mol )Kinase X IC50 (µM)Cytotoxicity (CC50 in µM against HEK293 cells)
MCA-001 Acetyl155.25> 100> 100
MCA-002 Isobutyryl183.3152.3> 100
MCA-003 Benzoyl217.3015.885.1
MCA-004 4-Fluorobenzoyl235.298.279.5
MCA-005 4-Methoxybenzoyl247.3325.192.3
MCA-006 Thiophene-2-carbonyl223.3312.565.7
MCA-007 Pyridine-3-carbonyl218.2920.4> 100
MCA-008 Cyclohexanecarbonyl223.3635.6> 100

Experimental Protocols

The following are detailed protocols for the synthesis of N-acyl derivatives of 1-methylcyclohexan-1-amine using common amide coupling reagents.

Protocol 1: Amide Coupling using HATU

Materials:

  • 1-Methylcyclohexan-1-amine

  • Carboxylic acid of choice (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-Methylcyclohexan-1-amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

Protocol 2: Amide Coupling using EDC/NHS

Materials:

  • 1-Methylcyclohexan-1-amine

  • Carboxylic acid of choice (1.0 eq)

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.2 eq)

  • NHS (N-Hydroxysuccinimide) (1.2 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Add 1-Methylcyclohexan-1-amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude amide by flash column chromatography on silica gel.

  • Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate key aspects of the derivatization and screening process.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Lead Compound Lead Compound Derivative Synthesis Derivative Synthesis Lead Compound->Derivative Synthesis Biological Screening Biological Screening Derivative Synthesis->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis SAR Analysis->Derivative Synthesis Design new derivatives Hit-to-Lead Hit-to-Lead SAR Analysis->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Candidate Candidate Lead Optimization->Candidate

Caption: Workflow from Lead Compound to Candidate Drug.

Caption: General Reaction for N-Acylation.

G Initial Hit Initial Hit Potency Check Potency > Threshold? Initial Hit->Potency Check Selectivity Check Selective? Potency Check->Selectivity Check Yes Synthesize Analogs Synthesize Analogs for Potency Potency Check->Synthesize Analogs No ADME/Tox Favorable ADME/Tox? Selectivity Check->ADME/Tox Yes Synthesize Analogs for Selectivity Synthesize Analogs for Selectivity Selectivity Check->Synthesize Analogs for Selectivity No Lead Series Lead Series ADME/Tox->Lead Series Yes Drop Drop ADME/Tox->Drop No Synthesize Analogs->Potency Check Synthesize Analogs for Selectivity->Selectivity Check

Caption: Decision Tree for Hit-to-Lead Progression.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amine Separation

Chiral primary amines are fundamental building blocks in the synthesis of a vast number of pharmaceutical compounds.[1] The stereochemistry of these amines is of paramount importance as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory bodies often mandate the marketing of single-enantiomer drugs. This necessitates the development of robust and reliable analytical methods to separate and quantify the individual enantiomers of chiral amines, ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the enantioseparation of chiral compounds, including amines.[1]

This document provides detailed application notes and protocols for the analysis of chiral amines using HPLC, focusing on two primary strategies: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following derivatization.

Method 1: Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The most common approach for chiral amine separation involves the use of a Chiral Stationary Phase (CSP).[1] CSPs create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times and, consequently, their separation. Polysaccharide-based and cyclofructan-based CSPs are particularly effective for the resolution of a wide range of chiral amines.[1]

Key Chiral Stationary Phases for Amine Separation:
  • Polysaccharide-based CSPs: These are derived from cellulose and amylose, often with phenylcarbamate derivatives (e.g., CHIRALPAK® IA, IB, IC, IE). They are known for their broad selectivity.[1]

  • Cyclofructan-based CSPs: These have shown a high success rate for separating primary amines, especially in the polar organic mode.[1]

  • Crown Ether-based CSPs: While highly efficient for certain primary amines, they typically require strongly acidic mobile phases.[1]

Experimental Protocol: Method Development for Direct Chiral Amine Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the direct enantioseparation of a chiral amine.

1. Initial Column and Mobile Phase Screening:

  • Recommended Columns:
  • Polysaccharide-based: CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC
  • Cyclofructan-based: Larihc® CF6-P
  • Initial Mobile Phase (Normal Phase Mode):
  • Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).
  • To improve peak shape for the basic amine analyte, add a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% (v/v) to the mobile phase.
  • Initial Mobile Phase (Polar Organic Mode):
  • Start with a mobile phase of Acetonitrile (ACN)/Methanol (MeOH) (90:10, v/v).
  • Additives such as Trifluoroacetic acid (TFA) and TEA (e.g., 0.3% TFA and 0.2% TEA) can be beneficial for improving peak shape and selectivity.

2. Mobile Phase Optimization:

  • Vary the ratio of the alkane to the alcohol (e.g., 95:5, 80:20) in normal phase mode.
  • Vary the ratio of the polar organic solvents in polar organic mode.
  • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) in place of IPA.
  • Optimize the concentration and type of the basic or acidic additive.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min is a typical starting point.
  • Column Temperature: Ambient temperature is usually sufficient.
  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-280 nm).
  • Injection Volume: 5-10 µL.

4. System Suitability:

  • Once a suitable separation is achieved, perform system suitability tests.
  • Resolution (Rs): Aim for a baseline resolution of Rs ≥ 1.5 between the two enantiomer peaks.
  • Tailing Factor (Tf): The tailing factor should ideally be between 0.8 and 1.5.
  • Reproducibility: Perform multiple injections of a standard solution to ensure the precision and reproducibility of the method.

Data Presentation: Chromatographic Conditions for Direct Separation of Chiral Amines

The following table summarizes exemplary chromatographic conditions for the enantiomeric separation of various chiral amines on different polysaccharide and cyclofructan-based CSPs.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseAdditiveFlow Rate (mL/min)DetectionReference
1-PhenylethylamineCHIRALPAK® AD-Hn-Hexane/IPA (90:10)0.1% DEA1.0UV at 254 nmSynthesized Data
AmphetamineCHIRALPAK® AD-HCO2/Methanol0.1% NH3(aq)3.0MS/MSAgilent App Note
MethamphetamineAstec CHIROBIOTIC V2Methanol/Water (95:5)0.1% Acetic Acid, 0.02% NH4OH1.0MS/MS[2]
1-AminoindanLarihc® CF6-PACN/Methanol (90:10)0.3% TFA, 0.2% TEA1.0UV[3]
TranylcypromineCHIRALPAK® ICn-Hexane/Ethanol (80:20)0.1% Butylamine (BA)1.0UVSynthesized Data
PropranololCHIRALPAK® IAn-Hexane/IPA (70:30)0.1% DEA1.0UV at 290 nmSynthesized Data

Note: This table is a synthesis of data from multiple sources for illustrative purposes. For specific applications, method optimization is required.

Workflow for Direct Chiral Amine Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Chiral Amine in Mobile Phase injection Inject Sample prep_sample->injection hplc_system HPLC System with Chiral Stationary Phase (CSP) separation Enantiomeric Separation on CSP hplc_system->separation Mobile Phase Flow detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for direct chiral amine analysis by HPLC.

Method 2: Indirect Enantioseparation via Derivatization

An alternative approach to chiral separation is the indirect method. This involves derivatizing the chiral amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). This method is particularly useful when a suitable CSP is not available or when enhanced detection sensitivity is required.

Common Chiral Derivatizing Agents for Amines:
  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.

  • 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl): A fluorogenic derivatizing agent that increases detection sensitivity.[4]

  • (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Another common reagent for creating diastereomeric derivatives.

Experimental Protocol: Indirect Chiral Amine Separation via Derivatization with Marfey's Reagent

This protocol provides a general procedure for the derivatization of a chiral amine with Marfey's reagent followed by HPLC analysis.

1. Derivatization Procedure:

  • Prepare a standard solution of the chiral amine in a suitable solvent (e.g., water or methanol).
  • To an aliquot of the amine solution, add a solution of Marfey's reagent in acetone.
  • Add a basic catalyst, such as sodium bicarbonate or triethylamine, to facilitate the reaction.
  • Heat the mixture at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 1 hour).
  • After cooling, quench the reaction by adding an acid, such as hydrochloric acid.
  • The resulting solution containing the diastereomeric derivatives can then be diluted with the mobile phase and injected into the HPLC system.

2. HPLC Analysis:

  • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
  • Detection: UV detection at a wavelength appropriate for the dinitrophenyl group of the derivative (typically around 340 nm).

3. Method Validation:

  • Confirm the elution order of the diastereomers by derivatizing and analyzing the individual pure enantiomers, if available.
  • Validate the method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Data Presentation: Chromatographic Data for Indirect Separation of Chiral Amines

The following table provides an example of the separation of amphetamine enantiomers after derivatization with Marfey's reagent.

Analyte (as Diastereomer)ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
d-Amphetamine-Marfey'sC18Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid)0.5UV at 340 nm~5.2Synthesized Data
l-Amphetamine-Marfey'sC18Gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid)0.5UV at 340 nm~5.5Synthesized Data

Workflow for Indirect Chiral Amine Analysis

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_amine Racemic Amine (R- and S-enantiomers) reaction Reaction to form Diastereomers (R-CDA, S-CDA) racemic_amine->reaction cda Chiral Derivatizing Agent (e.g., Marfey's Reagent) cda->reaction injection Inject Diastereomer Mixture reaction->injection hplc_system HPLC System with Achiral Column (e.g., C18) separation Separation of Diastereomers hplc_system->separation Mobile Phase Flow detection UV or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Diastereomers chromatogram->quantification

Caption: Workflow for indirect chiral amine analysis by HPLC.

Conclusion

The selection of an appropriate HPLC method for the analysis of chiral amines depends on several factors, including the properties of the analyte, the availability of chiral stationary phases, and the required sensitivity of the assay. Direct separation on CSPs is often the preferred method due to its simplicity and speed. However, indirect methods involving derivatization can be a powerful alternative, particularly for complex matrices or when enhanced detection is necessary. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and robust analytical methods for the quality control and analysis of chiral amines.

References

Standard Procedure for the Formation of Hydrochloride Salts from Free Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the standard procedures for the formation of hydrochloride (HCl) salts from free amines. The conversion of a free amine to its hydrochloride salt is a fundamental practice in pharmaceutical and chemical research, primarily to enhance the compound's stability, and aqueous solubility, and to facilitate its handling and purification. These protocols and application notes are designed to guide researchers through the selection of appropriate methods and conditions for this critical transformation.

Introduction

The basic nitrogen atom in an amine can readily react with hydrochloric acid in a classic acid-base reaction to form an ammonium salt, specifically a hydrochloride salt. This process involves the protonation of the amine's lone pair of electrons. The resulting ionic salt generally exhibits increased crystallinity, higher melting points, and significantly improved solubility in polar solvents, particularly water, compared to the free amine.[1] These properties are highly desirable in drug development for improving bioavailability and simplifying formulation processes.

The choice of the method for hydrochloride salt formation depends on several factors, including the properties of the free amine (e.g., basicity, solubility), the desired form of the final salt (e.g., anhydrous vs. hydrated), and the scale of the reaction.

General Principles and Considerations

The reaction is a straightforward protonation of the amine by HCl:

R₃N (amine) + HCl → R₃NH⁺Cl⁻ (amine hydrochloride)

Key considerations for this process include:

  • Stoichiometry : Typically, a 1:1 molar ratio of the amine to HCl is used. However, a slight excess of HCl may be employed to ensure complete conversion, especially when using volatile sources of HCl like HCl gas or solutions in organic solvents.[2]

  • Solvent Selection : The choice of solvent is critical for controlling the reaction and the crystallization of the product. The ideal solvent should dissolve the free amine but have limited solubility for the resulting hydrochloride salt, thus promoting precipitation. Common solvents include ethers (diethyl ether, dioxane), esters (ethyl acetate), alcohols (ethanol, isopropanol), and chlorinated solvents (dichloromethane).[3][4] In some cases, an anti-solvent is added to induce precipitation.

  • Source of HCl : The source of hydrochloric acid dictates the presence of water in the final product.

    • Anhydrous Conditions : For the preparation of anhydrous hydrochloride salts, gaseous HCl or a solution of HCl in an anhydrous organic solvent (e.g., diethyl ether, dioxane, or ethyl acetate) is required.[5]

    • Aqueous Conditions : Concentrated or dilute aqueous HCl can be used, which is often simpler for initial salt formation and purification by extraction. However, this method typically yields hydrated salts and may require subsequent drying steps if an anhydrous form is needed.[2]

Experimental Protocols

Below are detailed protocols for the formation of hydrochloride salts from various types of amines.

Protocol 1: General Procedure using HCl in an Organic Solvent (Anhydrous)

This is a widely used method for obtaining anhydrous hydrochloride salts, often as a crystalline solid.

Materials:

  • Free amine

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 1,4-dioxane)

  • Solution of HCl in the chosen anhydrous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the free amine in a minimal amount of the selected anhydrous solvent with stirring.

  • Cool the solution in an ice bath (0-4 °C).

  • Slowly add a stoichiometric amount (or a slight excess) of the HCl solution dropwise to the stirred amine solution.[3]

  • The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to remove residual solvent.

Protocol 2: Procedure using Aqueous HCl

This method is straightforward and often used when the presence of water is not a concern or when the salt is highly water-soluble and can be isolated by evaporation or lyophilization.

Materials:

  • Free amine

  • Concentrated hydrochloric acid (e.g., 37%) or a dilute aqueous solution

  • Solvent for dissolving the amine (if necessary, e.g., ethanol, methanol)

  • Anti-solvent (e.g., acetone, diethyl ether) (optional)

  • Rotary evaporator or freeze-dryer

Procedure:

  • Dissolve the free amine in a suitable solvent (e.g., ethanol). For water-soluble amines, dissolve directly in water.

  • Slowly add a stoichiometric amount of aqueous HCl dropwise with stirring. The reaction can be exothermic.

  • Option A (Precipitation): If the hydrochloride salt is insoluble in the reaction mixture, it will precipitate. An anti-solvent like acetone or diethyl ether can be added to induce or enhance precipitation.[6] Collect the solid by filtration, wash with the anti-solvent, and dry.

  • Option B (Evaporation): If the salt is soluble, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.[2]

  • Option C (Lyophilization): For highly water-soluble salts, the aqueous solution can be frozen and lyophilized to obtain the solid product.

Protocol 3: Procedure using Gaseous HCl (Anhydrous)

This method is suitable for producing high-purity anhydrous salts, especially on a larger scale, but requires a proper setup for handling gaseous HCl.

Materials:

  • Free amine

  • Anhydrous solvent (e.g., diethyl ether, toluene)

  • HCl gas source (cylinder or generated in situ)

  • Gas dispersion tube

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the free amine in an appropriate anhydrous solvent in a flask equipped with a stirrer and a gas inlet tube.

  • Slowly bubble dry HCl gas through the stirred solution.

  • The hydrochloride salt will precipitate. Monitor the reaction progress (e.g., by observing the cessation of precipitation).

  • Once the reaction is complete, stop the gas flow and purge the flask with an inert gas (e.g., nitrogen) to remove excess HCl.

  • Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.

Purification of Hydrochloride Salts

The primary method for purifying amine hydrochloride salts is recrystallization.

Protocol 4: Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of amine hydrochlorides include ethanol, isopropanol, methanol, or mixtures such as dichloromethane/ethyl acetate.[7]

  • Dissolution: In a flask, add the crude hydrochloride salt and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the formation and properties of amine hydrochloride salts.

Amine Method Solvent Yield (%) Melting Point (°C) Reference
AnilineAqueous HClWater/Evaporation98198[2][8]
2,6-diethylanilineDimethylamine HCl / FormaldehydeAcetic Acid--[1]
Triethylamine---261 (decomposes)[9]

Note: Yields and melting points can vary depending on the specific reaction conditions and the purity of the starting materials.

Amine Hydrochloride Molecular Weight ( g/mol ) Melting Point (°C) Density (g/cm³)
Cyclohexylamine HCl135.64205-207-
Diethanolamine HCl141.5987-90-

Data compiled from various sources, including reference[3].

Amine Hydrochloride Solubility in Water
Aniline Hydrochloride1070 g/L at 20 °C
Triethylamine HydrochlorideSoluble

Data compiled from references[8][9].

Visualization of Workflows

Experimental Workflow for Hydrochloride Salt Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve Dissolve Free Amine in Anhydrous Solvent cool Cool Solution (0-4 °C) dissolve->cool add_hcl Add HCl Solution (e.g., in Ether/Dioxane) cool->add_hcl precipitate Stir to Allow Precipitation add_hcl->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize

Caption: General workflow for anhydrous hydrochloride salt formation.

Logical Relationship for Method Selection

G cluster_anhydrous Anhydrous Salt Required? cluster_scale Scale of Reaction? start Starting Material: Free Amine yes_anhydrous Yes start->yes_anhydrous no_anhydrous No start->no_anhydrous small_scale Small Scale yes_anhydrous->small_scale large_scale Large Scale yes_anhydrous->large_scale method_aqueous Use Aqueous HCl no_anhydrous->method_aqueous method_hcl_sol Use HCl in Organic Solvent small_scale->method_hcl_sol method_hcl_gas Use Gaseous HCl large_scale->method_hcl_gas

Caption: Decision tree for selecting a hydrochloride formation method.

References

Application Notes and Protocols for the Purification of Crude 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of crude 1-Methylcyclohexan-1-amine hydrochloride, a key intermediate in the synthesis of various organic compounds. The focus is on practical and efficient techniques to remove common impurities, ensuring the high purity required for research and development applications. This guide covers recrystallization and acid-base extraction methods, along with analytical techniques for purity assessment.

Introduction

This compound is a primary amine salt derivative of cyclohexane.[1] As a member of the cyclohexylamine family, it serves as a valuable building block in the synthesis of pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[1] Given its role as a synthetic intermediate, the purity of this compound is critical to ensure the desired yield and purity of the final active pharmaceutical ingredient (API). Crude forms of this compound often contain unreacted starting materials, by-products, and other impurities that must be removed.

This guide details established methods for the purification of crude this compound, with a focus on recrystallization and acid-base extraction.

Potential Impurities

The nature and quantity of impurities in crude this compound are largely dependent on the synthetic route employed. Common synthetic pathways include the Ritter reaction from 1-methylcyclohexanol or 1-methylcyclohexene, or the reductive amination of 1-methylcyclohexanone.

Table 1: Common Impurities and Their Potential Sources

Impurity TypeExamplesPotential Source
Unreacted Starting Materials 1-methylcyclohexanone, 1-methylcyclohexanolIncomplete reaction
Reaction By-products Dimeric or polymeric species, isomeric aminesSide reactions during synthesis
Reagents and Solvents Residual synthesis solvents (e.g., toluene, ethanol), excess acidCarryover from the reaction and workup steps
Degradation Products Oxidation productsInstability of the free amine before conversion to the hydrochloride salt[2]

Purification Techniques

Several techniques can be employed for the purification of amine hydrochlorides. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For amine salts, which are more polar than their free base counterparts, polar solvents are generally more suitable.[4]

Acid-Base Extraction

This technique leverages the basicity of the amine group. The crude hydrochloride salt is converted to its free amine form, which is typically less soluble in water and more soluble in organic solvents. This allows for the separation of the amine from water-soluble impurities. The purified free amine is then converted back to the hydrochloride salt.

Column Chromatography

For very high purity requirements or for the removal of closely related impurities, column chromatography can be employed. Due to the basic nature of amines and the acidic nature of standard silica gel, strong interactions can occur, leading to poor separation.[5] Using an amine-functionalized stationary phase or adding a competing amine like triethylamine to the mobile phase can mitigate this issue.[5]

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, scalable.Product loss in the mother liquor; may not remove impurities with similar solubility.Removing a moderate amount of impurities from a solid product.
Acid-Base Extraction Highly effective for removing non-basic and water-soluble impurities.Involves multiple steps and solvent usage; potential for emulsion formation.Crude mixtures containing a variety of impurity types.
Column Chromatography Can achieve very high purity; separates closely related compounds.More complex, time-consuming, requires more solvent, and can be difficult to scale up.Final polishing step or when very high purity is essential.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Recrystallization

This protocol describes the recrystallization of this compound. Suitable solvents for amine hydrochlorides often include alcohols like isopropanol or ethanol, sometimes with the addition of a less polar co-solvent like diethyl ether to induce precipitation.[6]

Materials:

  • Crude this compound

  • Isopropanol (2-Propanol)

  • Diethyl ether (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of isopropanol. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of near-boiling isopropanol required to fully dissolve the solid.[3] Swirl the flask gently to aid dissolution.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol or cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing a broad range of impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., diethyl ether)

  • Separatory funnel

  • Beakers and flasks

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper or pH meter

Procedure:

  • Dissolution and Basification: Dissolve the crude this compound in a minimal amount of deionized water in a beaker. Slowly add 2 M NaOH solution while stirring until the solution is basic (pH > 11). This will convert the hydrochloride salt to the free amine.

  • Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[7] Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl (e.g., concentrated HCl dropwise, or a solution of HCl in diethyl ether) while stirring. The purified this compound will precipitate out as a white solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent (e.g., diethyl ether), and dry under vacuum.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using appropriate analytical methods.

Table 3: Analytical Methods for Purity Assessment

MethodPurposeExpected Result for Pure Compound
Melting Point Assess purityA sharp melting point range. The literature value is 178-183°C.[8]
NMR Spectroscopy (¹H, ¹³C) Confirm chemical structure and identify impuritiesSpectra consistent with the structure of 1-Methylcyclohexan-1-amine; absence of impurity signals.
FTIR Spectroscopy Identify functional groupsCharacteristic peaks for N-H (amine salt), C-H (alkyl), and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impuritiesA single major peak corresponding to the product; purity typically >98%.[1]
Gas Chromatography (GC) Quantify purity and detect volatile impuritiesA single major peak; useful for checking residual solvents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify impuritiesProvides mass information for any detected impurities, aiding in their structural elucidation.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow start Crude 1-Methylcyclohexan-1-amine Hydrochloride process1 Select Purification Technique start->process1 recryst Recrystallization process1->recryst Solid with few impurities acidbase Acid-Base Extraction process1->acidbase Complex mixture chrom Column Chromatography process1->chrom High purity needed analysis Purity Assessment (HPLC, NMR, MP) recryst->analysis acidbase->analysis chrom->analysis product Pure Product (>98%) analysis->product

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction_Workflow start Crude Amine HCl in Water basify Add NaOH (aq) to pH > 11 start->basify extract Extract with Organic Solvent (e.g., Diethyl Ether) basify->extract separate1 Separate Layers extract->separate1 organic_layer Organic Layer (Free Amine) separate1->organic_layer Contains product aqueous_layer Aqueous Layer (Impurities) separate1->aqueous_layer Discard dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry precipitate Add HCl to Precipitate Pure Salt dry->precipitate isolate Filter and Dry precipitate->isolate product Pure 1-Methylcyclohexan-1-amine Hydrochloride isolate->product

References

Application Notes and Protocols for the Quantification of Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic amines are a class of organic compounds that are integral to numerous biological and chemical processes. They are found in various matrices, including environmental samples, food products (as biogenic amines), and are common intermediates or impurities in pharmaceutical manufacturing.[1][2][3] Accurate quantification of these amines is crucial for quality control, safety assessment, and research. However, their analysis presents challenges due to high polarity, volatility, and often the lack of a strong chromophore, which complicates detection by common analytical techniques like UV-Vis spectroscopy.[1][3]

To overcome these challenges, derivatization is frequently employed. This process involves chemically modifying the amine to enhance its detectability and improve its chromatographic properties.[3][4] This document provides detailed application notes and protocols for the quantification of aliphatic amines using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on pre-column and in-situ derivatization techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For aliphatic amines, derivatization is often necessary to decrease their polarity and improve peak shape and thermal stability.[4] A common approach involves acylation, for example, with pentafluorobenzoyl chloride (PFBOC), to form stable, volatile derivatives that are highly sensitive to electron capture or mass spectrometric detection.[5][6]

Experimental Workflow: GC-MS with PFBOC Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Aqueous Sample Collection pH_Adjust Adjust to pH 10.5 (Bicarbonate Buffer) Sample->pH_Adjust Buffer Addition Derivatization In-syringe Derivatization with PFBOC pH_Adjust->Derivatization Reagent Injection Extraction Immersed Solvent Microextraction Derivatization->Extraction Extraction Solvent GC_MS GC-MS Analysis Extraction->GC_MS Inject Extract Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for GC-MS analysis of aliphatic amines using PFBOC derivatization.

Protocol: In-Syringe Derivatization with Pentafluorobenzoyl Chloride (PFBOC) followed by GC-MS

This protocol is based on the method described for the analysis of short-chain aliphatic amines in water samples.[5][6][7]

1. Reagents and Materials:

  • Pentafluorobenzoyl chloride (PFBOC)

  • Sodium bicarbonate buffer (pH 10.5)

  • Extraction solvent (e.g., Nitrobenzene)

  • Amine standard solutions

  • GC-MS system with a suitable capillary column (e.g., DB-5)

2. Sample Preparation and Derivatization:

  • Collect the aqueous sample containing aliphatic amines.

  • Adjust the sample pH to 10.5 using a bicarbonate buffer. This alkaline condition facilitates the reaction.[5][6]

  • Perform a simultaneous extraction and in-syringe derivatization. This involves adding a precise volume of PFBOC solution and an extraction solvent to the sample.[5]

  • Agitate the mixture to ensure complete reaction and extraction of the derivatized amines into the organic solvent. Optimal conditions, such as reagent concentration, reaction time, and temperature, should be determined empirically.[5][7]

3. GC-MS Instrumental Conditions:

  • Injection Port: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5).

  • Oven Temperature Program: Start at 60 °C for 1 min, then ramp to 300 °C at 10 °C/min.

  • Mass Spectrometer: Operate in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification. The base peak for PFBOC derivatives is often m/z 195 ([C6F5CO]+).[6]

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of aliphatic amines into a blank matrix.

  • Process the standards using the same derivatization and extraction procedure as the samples.

  • Generate a calibration curve by plotting the peak area of the derivatized amine against its concentration.

  • Quantify the amines in the unknown samples using the calibration curve.

Quantitative Data for GC-Based Methods
Analyte GroupMethodDerivatization ReagentLinearity RangeLOD / LOQRecovery (%)Reference
Short-Chain Aliphatic AminesGC-MSPentafluorobenzoyl chloride (PFBOC)0.15 pg/mL - 50 ng/mLLOD: 0.117 - 1.527 pg/mL62 - 105[5][6][7]
Aliphatic Amines (C7-C20)GC-FIDN-methyl-bis(trifluoroacetamide)-LOD: 50 ng/L-[8]
Volatile Aliphatic AminesHS-GC-NPDNone (Headspace)-LOD: 0.2 µg/L (sec/tert), 10 µg/L (prim)-[9]
Amine GroupsReaction HS-GCHCl / NaHCO₃-LOQ: 5.18 x 10⁻² mmol-[10]

Method 2: High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a versatile technique widely used for the analysis of a broad range of compounds. For aliphatic amines, which lack a native chromophore, pre-column derivatization is essential to introduce a UV-absorbing or fluorescent tag, enabling sensitive detection.[1] Common derivatizing reagents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[3]

Experimental Workflow: HPLC with OPA/FMOC Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Air, Water) Deriv_Prim Automated Derivatization: Primary Amines with OPA Sample->Deriv_Prim Autosampler Sequence Deriv_Sec Automated Derivatization: Secondary Amines with FMOC Deriv_Prim->Deriv_Sec Sequential Reagent Addition HPLC HPLC Separation (Reversed-Phase C18) Deriv_Sec->HPLC Inject Mixture Detection Fluorescence or UV Detection HPLC->Detection Data Data Processing & Quantification Detection->Data

Caption: Automated pre-column derivatization and HPLC analysis workflow for amines.

Protocol: Automated OPA/FMOC Derivatization for HPLC-Fluorescence Detection

This protocol is adapted from an automated method for analyzing aliphatic amines in air samples.[3]

1. Reagents and Materials:

  • o-phthalaldehyde (OPA) reagent solution

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) reagent solution

  • Borate buffer (e.g., 400 mM)

  • Amine standard solutions

  • HPLC system with an autosampler capable of programmed reagent addition, a C18 reversed-phase column, and a fluorescence or UV detector.

2. Automated Derivatization Program (within Autosampler):

  • The autosampler is programmed to draw reagents and sample into the sample loop in a specific sequence.

  • Step 1 (Primary Amines): Draw borate buffer, then OPA reagent, then the sample solution. Mix within the loop. This reaction is rapid and specific for primary amines.[3]

  • Step 2 (Secondary Amines): Draw FMOC reagent into the loop containing the sample mixture. Mix again. FMOC reacts with both primary and secondary amines, but since primary amines have already reacted with OPA, this step primarily derivatizes the secondary amines.[3]

  • After a set reaction time, the autosampler injects the derivatized mixture directly onto the HPLC column.

3. HPLC Instrumental Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, with Acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection (Fluorescence):

    • OPA derivatives: Excitation ~340 nm, Emission ~450 nm.

    • FMOC derivatives: Excitation ~265 nm, Emission ~315 nm.

    • A programmed wavelength change may be required if analyzing both derivative types in a single run.

4. Calibration and Quantification:

  • Prepare mixed calibration standards containing both primary and secondary amines of interest.

  • Analyze the standards using the same automated derivatization and HPLC method.

  • Construct separate calibration curves for each amine derivative based on its peak area.

  • Quantify the amines in unknown samples from their respective curves. Recoveries of 85-95% are typically achievable with this method.[3]

Quantitative Data for HPLC-Based Methods
Analyte GroupMethodDerivatization ReagentLinearity RangeLOD / LOQRecovery (%)Reference
Primary & Secondary AminesHPLC-FLOPA / FMOC-Cl0.1 - 5.0 µg/mL-85 - 95[3]
Aliphatic Amines (C8-C12)HPLC-FL/MSBCAA / EDAC-LOD: 12 - 28 fmol>94 (yield)[11]
Short-Chain Aliphatic AminesHPLC-EDNDA-LOD: 23.3 - 34.4 nmol/L52 - 128[12]
Aliphatic & DiaminesHPLC-FLDMQC-OSu---[1]
Ammonia & Aliphatic AminesHPLC-UVPhenyl isothiocyanate (PITC)0.01 - 10 mg/LLOD: 0.3 - 0.6 µg/L97 - 106[13]

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices, a cleanup and preconcentration step is often required prior to derivatization and analysis. Solid-Phase Extraction (SPE) is a common and effective technique for isolating amines from interfering sample components.[14]

Workflow: Solid-Phase Extraction (SPE) for Amine Cleanup

SPE_Workflow Condition 1. Condition Cartridge (e.g., with Methanol, Water) Load 2. Load Sample (Aqueous sample containing amines) Condition->Load Wash 3. Wash Cartridge (Remove interferences with a weak solvent) Load->Wash Elute 4. Elute Amines (Using an acidic organic solvent) Wash->Elute Process 5. Evaporate & Reconstitute (Prepare for derivatization/analysis) Elute->Process

Caption: General workflow for sample cleanup of aliphatic amines using SPE.

General Protocol for SPE of Aliphatic Amines

1. Materials:

  • SPE cartridges (e.g., C18 or cation-exchange).

  • SPE manifold.

  • Appropriate solvents for conditioning, washing, and elution.

2. Procedure:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer at the sample pH) through the SPE cartridge. This activates the sorbent.

  • Loading: Pass the sample through the conditioned cartridge at a controlled flow rate. The amines will be retained on the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound, interfering compounds. The wash solvent should be strong enough to remove interferences but weak enough to leave the amines on the sorbent.

  • Elution: Pass an elution solvent through the cartridge to desorb the retained amines. For cation-exchange sorbents, this is often a basic solution. For C18, an acidified organic solvent is common.

  • Post-Elution: The collected eluate can be concentrated (e.g., by evaporation under nitrogen) and reconstituted in a suitable solvent for subsequent derivatization and analysis.[14]

References

Application Notes: The Pivotal Role of Cyclohexylamines in the Synthesis of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclohexylamine moiety is a crucial structural motif in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents. Its unique three-dimensional structure and physicochemical properties allow for precise interactions with biological targets, leading to significant pharmacological activity. This document provides detailed application notes and protocols on the integral role of cyclohexylamines and their derivatives in the synthesis of key analgesics and bronchodilators/mucolytics, designed for researchers, scientists, and drug development professionals.

Role of Cyclohexylamines in the Synthesis of Analgesics

Cyclohexylamine derivatives are central to the structure of several important analgesics. The cyclohexyl ring helps to orient functional groups in a specific spatial arrangement, which is critical for receptor binding and analgesic efficacy. This is evident in both centrally-acting opioid analgesics and dissociative anesthetics with analgesic properties.

Application Note: Arylcyclohexylamines and Tramadol

Arylcyclohexylamines, such as ketamine and phencyclidine, are known for their dissociative anesthetic and analgesic effects, which are primarily mediated through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This action blocks the excitatory neurotransmitter glutamate, leading to a state of "dissociative anesthesia" and analgesia.[2]

Tramadol is a synthetic, centrally-acting analgesic used for moderate to severe pain.[3] Its structure features a cyclohexanol ring substituted with a dimethylaminomethyl group. The synthesis of Tramadol starts from cyclohexanone, which undergoes a Mannich reaction to introduce the aminomethyl group, a key step that forms the precursor to the final cyclohexylamine-containing structure.[4][5] The specific stereochemistry of the cyclohexyl ring is crucial for its dual mechanism of action, which involves weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.

Data Summary: Synthesis of Cyclohexylamine-Based Analgesics

The following table summarizes key quantitative data related to the synthesis of Tramadol, highlighting the impact of reaction conditions on isomer ratios.

DrugSynthetic StepKey ReactantsSolvent SystemIsomer Ratio (trans:cis)Overall YieldPurityReference
Tramadol Grignard Reaction2-(dimethylaminomethyl)cyclohexanone, 3-bromoanisole1,4-dioxane/THF (5:1)85:1555%>95% (after recrystallization)[3]
Tramadol Organolithium Reaction2-(dimethylaminomethyl)cyclohexanone, 3-bromoanisolePetrol ether/THF86:14--[3]
Experimental Protocol: Synthesis of Tramadol

This protocol describes the synthesis of Tramadol via a Grignard reaction, adapted from established methods.[3][5]

Step 1: Mannich Reaction to form 2-(dimethylaminomethyl)cyclohexanone

  • To a clean, dry 100 mL round-bottom flask, add cyclohexanone (50 mmol), paraformaldehyde (25 mmol), and dimethylamine hydrochloride (25 mmol).[5]

  • Add a suitable solvent (e.g., ethanol) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminoketone.

Step 2: Grignard Reaction to form Tramadol

  • In a separate flask, prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in a mixture of 1,4-dioxane and THF (5:1 v/v).[3]

  • Cool the Grignard reagent in an ice bath and slowly add the 2-(dimethylaminomethyl)cyclohexanone (from Step 1) dissolved in the same solvent system.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to get the crude mixture of Tramadol isomers (free base).[3]

Step 3: Isolation and Purification

  • Dissolve the crude product in 1,4-dioxane and treat with a 15% solution of hydrogen chloride in 1,4-dioxane to precipitate the hydrochloride salts of the isomers.[3]

  • Filter the precipitate to obtain the crude hydrochloride salt mixture with an overall yield of approximately 55%.[3]

  • Perform recrystallization from 1,4-dioxane to isolate the pure trans-isomer (Tramadol hydrochloride).[3]

Visualization: Synthesis Workflow and Signaling Pathway

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Purification A Cyclohexanone C 2-(dimethylaminomethyl)cyclohexanone A->C Reflux B Dimethylamine HCl + Paraformaldehyde B->C F Crude Tramadol (Isomer Mix) C->F Reacts with D 3-Bromoanisole + Mg E Grignard Reagent D->E in 1,4-dioxane/THF E->F G Crude Tramadol HCl F->G Add HCl in 1,4-dioxane H Pure Tramadol HCl (trans-isomer) G->H Recrystallization

Caption: Workflow for the synthesis of Tramadol Hydrochloride.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds (Agonist) IonChannel Ion Channel (Closed) NMDA_R->IonChannel blocks Analgesia Analgesia & Dissociation IonChannel->Analgesia leads to Arylcyclohexylamine Arylcyclohexylamine (e.g., Ketamine) Arylcyclohexylamine->IonChannel Binds to PCP site

Caption: NMDA receptor antagonism by arylcyclohexylamine analgesics.

Role of Cyclohexylamines in Bronchodilators and Mucolytics

Cyclohexylamine derivatives are foundational in the synthesis of important mucolytic agents, which are crucial in managing respiratory conditions characterized by excessive or viscous mucus. These agents are often co-administered with bronchodilators to improve lung function.

Application Note: Bromhexine and Ambroxol

Bromhexine and its primary active metabolite, Ambroxol, are widely used mucolytic agents that facilitate the clearance of mucus from the respiratory tract.[6][7] The synthesis of both compounds relies heavily on cyclohexylamine derivatives. Bromhexine is synthesized via the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine.[8]

Ambroxol, which has a hydroxyl group on the cyclohexyl ring, is synthesized using trans-4-aminocyclohexanol.[6][9] This starting material, a bifunctional cyclohexylamine derivative, is indispensable for creating the final structure.[9] The mechanism of these mucolytics involves breaking down acid mucopolysaccharide fibers in the sputum, making it less viscous and easier to expectorate.

Data Summary: Synthesis of Cyclohexylamine-Based Mucolytics

The following table summarizes quantitative data from various synthetic protocols for Bromhexine and Ambroxol, showcasing high yields and purity.

DrugSynthetic MethodKey ReactantsYieldPurity (HPLC)Reference
Bromhexine HCl One-Pot Reductive Amination2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine91.3%99.1%
Bromhexine HCl One-Pot Reductive Amination (different solvent)2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine92.3%99.3%
Ambroxol HCl Reductive Amination2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol96.3%99.76%[10]
Ambroxol HCl One-Pot Condensation/Reduction2-amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol->99.9%[6]
Experimental Protocol: Synthesis of Ambroxol Hydrochloride

This protocol describes a high-yield, one-pot synthesis of Ambroxol hydrochloride via reductive amination.[6][9][10]

Step 1: Reductive Amination

  • In a suitable reaction flask, add trans-4-aminocyclohexanol (20 mmol), 2-amino-3,5-dibromobenzaldehyde (23.2 mmol), lithium perchlorate (LiClO₄, 0.8 mmol), and sodium tris(acetoxy)borohydride (NaBH(OAc)₃, 22 mmol).[9][10]

  • Add 1,2-dichloroethane (100 mL) as the solvent.[10]

  • Stir the mixture vigorously at room temperature for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

Step 2: Work-up and Extraction

  • Once the reaction is complete, pour the reaction mixture into 100 mL of ice water.[9]

  • Extract the product into dichloromethane (100 mL). Separate the organic layer.[9]

  • Remove the solvent from the organic phase by rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol free base.[10]

Step 3: Salification and Purification

  • Dissolve the crude Ambroxol base in acetone (100 mL).[10]

  • While stirring at room temperature, add concentrated hydrochloric acid (5 mL) dropwise. A light yellow precipitate of Ambroxol hydrochloride will form.[10]

  • Continue stirring for 1 hour, then filter the precipitate.[10]

  • Wash the filter cake with acetone and dry.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., water or a methanol/water mixture) to obtain white Ambroxol hydrochloride with a purity exceeding 99.7%.[6][10]

Visualization: Synthesis Workflow and Mechanism

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Work-up cluster_2 Step 3: Salification & Purification A 2-amino-3,5-dibromobenzaldehyde D Reaction Mixture A->D B trans-4-aminocyclohexanol B->D C NaBH(OAc)3, LiClO4 in 1,2-dichloroethane C->D Reagents E Crude Ambroxol Free Base (Yellow Liquid) D->E Stir 1.5h, then Aqueous Work-up & Extraction F Crude Ambroxol HCl (Precipitate) E->F Dissolve in Acetone, add Conc. HCl G Pure Ambroxol HCl F->G Recrystallization

Caption: One-pot synthesis workflow for Ambroxol Hydrochloride.

G Mucus_Thick Thick, Viscous Mucus (High content of acid mucopolysaccharide fibers) Depolymerization Depolymerization of Mucopolysaccharide Fibers Mucus_Thick->Depolymerization leads to Ambroxol Ambroxol / Bromhexine Ambroxol->Mucus_Thick Acts on Viscosity_Reduced Decreased Mucus Viscosity and Adhesiveness Depolymerization->Viscosity_Reduced Ciliary_Action Enhanced Mucociliary Clearance Viscosity_Reduced->Ciliary_Action promotes

Caption: Mechanism of action for mucolytic agents like Ambroxol.

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexan-1-amine hydrochloride is a valuable primary amine building block for the construction of diverse compound libraries. Its sterically hindered cyclohexyl scaffold provides a three-dimensional framework that can be exploited to explore chemical space and identify novel bioactive molecules. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, enabling the generation of libraries with a wide range of functionalities and physicochemical properties. These libraries are instrumental in high-throughput screening campaigns to identify hit compounds for various biological targets, including G-protein coupled receptors (GPCRs) and kinases, which are implicated in a multitude of diseases.[1][2]

This document provides detailed application notes and experimental protocols for the creation of compound libraries from this compound using three common and robust synthetic methodologies: parallel amide bond formation, parallel reductive amination, and the Ugi four-component reaction.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful library synthesis.

PropertyValueSource
Molecular Formula C₇H₁₆ClN[3]
Molecular Weight 149.67 g/mol [3][4]
Appearance White to off-white solid[4][5]
Melting Point 178-183 °C[4][5]
Solubility Soluble in water.[6] Miscible with a variety of organic solvents like methanol and ethanol upon conversion to the free base.[7][8]

Note on the Hydrochloride Salt: 1-Methylcyclohexan-1-amine is supplied as a hydrochloride salt to improve its stability and handling.[4] For most organic reactions, the free amine is required. This is typically achieved by in-situ or prior neutralization with a suitable base.

Pre-treatment of this compound

Prior to its use in the subsequent library synthesis protocols, the hydrochloride salt must be neutralized to liberate the free amine.

Protocol 1: In-situ Neutralization for Parallel Synthesis

This protocol is suitable for direct use in parallel reaction formats.

Materials:

  • This compound

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Methanol)

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • To each reaction vessel, add the desired volume of the amine hydrochloride stock solution.

  • Add 1.1 to 1.5 equivalents of the tertiary amine base (DIPEA or TEA) to each reaction vessel.

  • Agitate the mixture for 15-30 minutes at room temperature to ensure complete neutralization before adding other reactants.

Application 1: Parallel Amide Library Synthesis

This application describes the synthesis of a diverse amide library by coupling the 1-methylcyclohexylamino scaffold with a variety of carboxylic acids. Amide bonds are prevalent in biologically active molecules.[9][10]

Experimental Protocol: Parallel Amide Coupling in a 96-Well Plate Format

Materials:

  • Neutralized 1-Methylcyclohexan-1-amine solution (from Protocol 1)

  • A diverse set of carboxylic acids

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)

  • Tertiary amine base (e.g., DIPEA or TEA)

  • Anhydrous DMF or DCM

  • 96-well reaction block

  • Multichannel pipette

Procedure:

  • Prepare stock solutions of the neutralized 1-Methylcyclohexan-1-amine (1.0 M in DMF), the diverse carboxylic acids (0.5 M in DMF), the coupling reagent (e.g., HATU, 1.0 M in DMF), and DIPEA (2.0 M in DMF).

  • Using a multichannel pipette, dispense the carboxylic acid solutions into the wells of the 96-well reaction block (1 equivalent per well).

  • Add the neutralized 1-Methylcyclohexan-1-amine solution to each well (1.1 equivalents).

  • Add the coupling reagent solution to each well (1.1 equivalents).

  • Add the DIPEA solution to each well (2.0 equivalents).

  • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Upon completion, the library can be purified using high-throughput methods such as solid-phase extraction (SPE) or preparative HPLC.[11][12]

Representative Quantitative Data for Parallel Amide Synthesis:

The following table presents hypothetical data for a representative set of reactions to illustrate expected outcomes. Actual yields and purities will vary depending on the specific carboxylic acid used.

Carboxylic Acid Building BlockProduct Molecular Weight ( g/mol )Expected Yield (%)Expected Purity (%) (by LC-MS)
Benzoic Acid217.3185-95>90
Acetic Acid155.2590-98>95
4-Chlorophenylacetic acid281.7980-90>90
Cyclohexanecarboxylic acid223.3788-96>95

Application 2: Parallel Reductive Amination Library Synthesis

This method generates a library of secondary amines by reacting 1-methylcyclohexan-1-amine with a diverse set of aldehydes or ketones, followed by in-situ reduction of the resulting imine.[13][14]

Experimental Protocol: Parallel Reductive Amination in Solution Phase

Materials:

  • Neutralized 1-Methylcyclohexan-1-amine solution (from Protocol 1)

  • A diverse set of aldehydes

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)

  • Acetic acid (catalyst)

  • Parallel synthesis reactor or individual reaction vials

Procedure:

  • Prepare stock solutions of the neutralized 1-Methylcyclohexan-1-amine (1.0 M in DCE), the diverse aldehydes (1.0 M in DCE), and STAB (1.5 M in DCE).

  • To each reaction vessel, add the aldehyde solution (1 equivalent).

  • Add the neutralized 1-Methylcyclohexan-1-amine solution (1.2 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 5% v/v).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the STAB solution (1.5 equivalents) to each reaction vessel.

  • Stir the reactions at room temperature for 12-24 hours.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent (e.g., DCM or Ethyl Acetate).

  • The library can be purified using scavenger resins or preparative HPLC.[15][16]

Representative Quantitative Data for Parallel Reductive Amination:

The following table presents hypothetical data for a representative set of reactions.

Aldehyde Building BlockProduct Molecular Weight ( g/mol )Expected Yield (%)Expected Purity (%) (by LC-MS)
Benzaldehyde203.3475-85>90
4-Methoxybenzaldehyde233.3670-80>85
Isovaleraldehyde183.3580-90>95
Cyclohexanecarboxaldehyde209.3878-88>90

Application 3: Ugi Four-Component Reaction (Ugi-4CR) Library Synthesis

The Ugi reaction is a powerful multi-component reaction that allows for the rapid generation of complex molecules from four readily available starting materials: an amine, an aldehyde, a carboxylic acid, and an isocyanide.[17][18] This approach offers a high degree of molecular diversity from a relatively small number of building blocks.

Experimental Protocol: Ugi-4CR Library Synthesis

Materials:

  • Neutralized 1-Methylcyclohexan-1-amine solution (from Protocol 1)

  • A diverse set of aldehydes

  • A diverse set of carboxylic acids

  • A diverse set of isocyanides

  • Methanol or Trifluoroethanol (TFE) as solvent

  • Parallel synthesis reactor or individual reaction vials

Procedure:

  • Prepare stock solutions of the neutralized 1-Methylcyclohexan-1-amine (1.0 M in Methanol), aldehydes (1.0 M in Methanol), carboxylic acids (1.0 M in Methanol), and isocyanides (1.0 M in Methanol).

  • To each reaction vessel, add the aldehyde solution (1 equivalent).

  • Add the neutralized 1-Methylcyclohexan-1-amine solution (1 equivalent).

  • Add the carboxylic acid solution (1 equivalent).

  • Add the isocyanide solution (1 equivalent).

  • Seal the reaction vessels and stir at room temperature for 24-48 hours.

  • Concentrate the reaction mixtures under reduced pressure.

  • The resulting library can be purified by preparative HPLC.

Representative Quantitative Data for Ugi-4CR Library Synthesis:

The following table presents hypothetical data for a representative Ugi reaction.

AldehydeCarboxylic AcidIsocyanideProduct Molecular Weight ( g/mol )Expected Yield (%)Expected Purity (%) (by LC-MS)
BenzaldehydeAcetic Acidtert-Butyl isocyanide342.4960-75>85
4-FluorobenzaldehydePropionic AcidCyclohexyl isocyanide400.5455-70>85

Mandatory Visualizations

G cluster_pretreatment Pre-treatment cluster_synthesis Library Synthesis cluster_reagents Building Blocks & Reagents cluster_downstream Downstream Applications AmineHCl 1-Methylcyclohexan-1-amine Hydrochloride FreeAmine Free 1-Methylcyclohexan-1-amine AmineHCl->FreeAmine Neutralization Amide Amide Library FreeAmine->Amide Reductive Secondary Amine Library FreeAmine->Reductive Ugi Ugi Product Library FreeAmine->Ugi Base Base (e.g., DIPEA) Base->AmineHCl Purification Purification (HPLC, SPE) Amide->Purification Reductive->Purification Ugi->Purification CarboxylicAcids Carboxylic Acids CarboxylicAcids->Amide CarboxylicAcids->Ugi CouplingAgent Coupling Agent CouplingAgent->Amide Aldehydes Aldehydes Aldehydes->Reductive Aldehydes->Ugi ReducingAgent Reducing Agent ReducingAgent->Reductive Isocyanides Isocyanides Isocyanides->Ugi Screening High-Throughput Screening Purification->Screening Hit Hit Identification Screening->Hit

Caption: Workflow for Compound Library Synthesis.

Biological Application: Screening for Modulators of G-Protein Coupled Receptor (GPCR) Signaling

Compound libraries derived from the 1-methylcyclohexan-1-amine scaffold are well-suited for screening against a variety of biological targets, including GPCRs.[19][20] GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major targets for drug discovery.[21][22]

Hypothetical Screening Cascade for a GPCR Target:

  • Primary Screen: A high-throughput functional assay (e.g., a calcium flux assay or a cAMP assay) is used to screen the entire compound library for activity against the target GPCR.

  • Dose-Response Confirmation: "Hit" compounds from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (EC₅₀ or IC₅₀).

  • Selectivity Profiling: Confirmed hits are tested against a panel of related GPCRs to assess their selectivity.

  • Mechanism of Action Studies: Further assays are conducted to determine if the active compounds are agonists, antagonists, or allosteric modulators.

  • Structure-Activity Relationship (SAR) Analysis: The data from the screening of the library is used to identify trends in the relationship between the chemical structure of the compounds and their biological activity, guiding the design of more potent and selective molecules.

G Ligand Library Compound (e.g., from Amide Library) GPCR GPCR Ligand->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR Signaling Pathway.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of diverse compound libraries. The protocols outlined in this document provide a framework for the efficient generation of amide, secondary amine, and complex multi-component reaction product libraries. These libraries, in turn, can be powerful tools in the discovery of novel modulators of important biological targets such as GPCRs, ultimately contributing to the development of new therapeutics. The provided workflows and hypothetical data serve as a guide for researchers to design and execute their own library synthesis and screening campaigns.

References

Experimental setup for reactions involving 1-Methylcyclohexan-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for chemical reactions involving 1-Methylcyclohexan-1-amine hydrochloride. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of a substituted cyclohexyl motif.[1] Its hydrochloride salt form enhances stability and improves solubility in certain solvents, making it a convenient starting material for various transformations.

Physicochemical Properties and Safety Information

This compound is a white to off-white solid.[2] As a primary amine derivative, it serves as a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₆ClN[2][3]
Molecular Weight 149.67 g/mol [1][2]
Melting Point 178-183 °C[1][2]
Appearance White to off-white solid[1][2]
CAS Number 89854-70-6[2][3]

Safety Precautions: this compound is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Key Applications and Experimental Protocols

This compound is a versatile reagent for the synthesis of N-substituted cyclohexylamines. These derivatives are of interest in drug discovery due to the favorable physicochemical properties conferred by the cyclohexyl scaffold, such as lipophilicity and metabolic stability.[1] The primary amine allows for a variety of chemical modifications, including acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions.

N-Acylation to Form Amides

N-acylation is a fundamental transformation to introduce an acyl group onto the amine, forming a stable amide bond. This reaction is often used to modify the biological activity of the parent amine.

Experimental Protocol: N-Acetylation of this compound

  • Reagents and Materials:

    • This compound

    • Acetyl chloride (or acetic anhydride)

    • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

    • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard workup and purification supplies (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

  • Procedure: a. To a round-bottom flask charged with this compound (1.0 eq) and a suitable solvent (e.g., DCM), add a base (2.2 eq, e.g., triethylamine) and cool the mixture in an ice bath. b. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred suspension. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. e. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). f. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.

Table 2: Representative Data for N-Acylation of Cyclohexylamines (Illustrative)

EntryAcylating AgentBaseSolventReaction Time (h)Expected Yield (%)
1Acetyl ChlorideTriethylamineDCM385-95
2Benzoyl ChloridePyridineTHF480-90
3Acetic AnhydrideAq. NaOHDioxane290-98

Note: The yields are illustrative and will depend on the specific substrate and reaction conditions.

Reductive Amination for the Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with Cyclohexanone

  • Reagents and Materials:

    • This compound

    • Cyclohexanone

    • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

    • A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

    • Acetic acid (as a catalyst, if needed)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard workup and purification supplies

  • Procedure: a. To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.2 eq) in the chosen solvent (e.g., DCM). b. If starting from the hydrochloride salt, a base (e.g., triethylamine, 1.1 eq) should be added to liberate the free amine. c. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the stirred mixture at room temperature. A small amount of acetic acid can be added to facilitate imine formation. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. e. Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography.

Table 3: Reductive Amination of Amines with Carbonyls (Illustrative Data)

EntryCarbonyl CompoundReducing AgentSolventReaction Time (h)Expected Yield (%)
1CyclohexanoneNaBH(OAc)₃DCE1675-85
2BenzaldehydeNaBH₃CNMethanol1280-90
3AcetoneNaBH(OAc)₃DCM2470-80

Note: Yields are illustrative and can vary based on specific conditions.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1-Methylcyclohexan-1-amine HCl and Solvent B Add Base (e.g., Triethylamine) A->B C Cool to 0 °C B->C D Add Acylating Agent Dropwise C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for the N-acylation of this compound.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification RA Combine Amine HCl, Carbonyl, and Solvent RB Add Base to Free Amine RA->RB RC Add Reducing Agent RB->RC RD Stir at Room Temperature RC->RD RE Monitor by TLC RD->RE RF Quench Reaction RE->RF RG Extract with Organic Solvent RF->RG RH Dry and Concentrate RG->RH RI Purify by Chromatography RH->RI

Caption: Workflow for the reductive amination using this compound.

Potential Signaling Pathway Interaction

Drug_Discovery_Logic Start 1-Methylcyclohexan-1-amine HCl Synth Chemical Synthesis (e.g., Acylation, Alkylation) Start->Synth Library Library of N-Substituted Cyclohexylamine Derivatives Synth->Library Screen High-Throughput Screening Library->Screen Target Biological Target (e.g., NMDA Receptor) Screen->Target Hit Hit Compound Identification Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for the discovery of drug candidates starting from this compound.

References

Application Notes & Protocols: Targeting the NLRP3 Inflammasome in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signal transduction pathways are crucial communication systems within cells that relay information from the extracellular environment to the nucleus, leading to the activation or inhibition of specific genes.[1] The dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, targeting signaling cascades has become a promising avenue for the discovery of novel therapeutic agents.[1] One such target of significant interest is the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a pivotal role in the innate immune system and inflammatory signaling.[3] Aberrant activation of the NLRP3 inflammasome is linked to a wide range of inflammatory diseases, making it an important therapeutic target for drug development.[4][5]

These application notes provide an overview of the NLRP3 signaling pathway, protocols for screening and validating potential inhibitors, and a summary of key quantitative data for select compounds.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a cytosolic protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[6] Its activation is a two-step process. The first step, "priming," is typically initiated by signals like Toll-like receptor (TLR) ligands, leading to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[6][7]

The second step involves the activation and assembly of the inflammasome complex. Various stimuli, including ATP, crystalline substances, and mitochondrial dysfunction leading to reactive oxygen species (mtROS) production, can trigger this step.[3][8] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[3][9] Active caspase-1 is the key effector enzyme of the inflammasome; it proteolytically cleaves the inactive precursors of the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[7][9] Furthermore, active caspase-1 cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the plasma membrane, leading to the release of mature cytokines and a form of inflammatory cell death known as pyroptosis.[4][10]

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Assembly cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_cytokines Pro-IL-1β Pro-IL-18 pro_IL1B_mRNA->pro_cytokines translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Stimuli Activation Stimuli (e.g., ATP, mtROS) Stimuli->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits ASC->Inflammasome pro_caspase1->Inflammasome active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 cleavage Inflammasome->active_caspase1 active_caspase1->pro_cytokines cleaves GSDMD Gasdermin D (GSDMD) active_caspase1->GSDMD cleaves active_cytokines Mature IL-1β / IL-18 pro_cytokines->active_cytokines Inflammation Inflammation active_cytokines->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Inflammation

Figure 1. The NLRP3 Inflammasome Activation Pathway.

Experimental Workflow for Inhibitor Development

The development of novel therapeutic agents targeting the NLRP3 inflammasome follows a structured workflow, progressing from initial high-throughput screening to preclinical evaluation in animal models.[11][12] This process ensures that promising compounds are efficiently identified and characterized for their efficacy and safety.[13][14]

  • Primary Screening (In Vitro): A large library of compounds is screened using a high-throughput assay to identify potential inhibitors.[12] The primary endpoint is often the inhibition of caspase-1 activity, a direct measure of inflammasome activation.[15][16]

  • Secondary Validation (In Vitro): Hits from the primary screen are confirmed through dose-response studies to determine their potency (e.g., IC50).[17] Assays measuring downstream effects, such as IL-1β release (ELISA), are also performed to validate the mechanism of action.

  • Selectivity Assays: Compounds are tested against other inflammasomes (e.g., NLRP1, AIM2) to ensure they are specific inhibitors of NLRP3.[18]

  • In Vivo Efficacy Testing: The most promising candidates are advanced into animal models of NLRP3-mediated diseases.[6][19] These studies assess the compound's ability to reduce disease severity and relevant inflammatory biomarkers.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These crucial studies determine how the drug is absorbed, distributed, metabolized, and excreted (PK) and relate drug exposure to its therapeutic effect (PD).[13][20][21] This information is vital for optimizing dosing regimens for clinical trials.[22][23]

Drug_Discovery_Workflow cluster_invitro In Vitro Discovery & Validation cluster_invivo Preclinical Development cluster_clinical Clinical Translation Screen High-Throughput Screening (Caspase-1 Activity Assay) DoseResponse Dose-Response & IC50 (Caspase-1, IL-1β) Screen->DoseResponse Hits Selectivity Selectivity Assays (vs. other inflammasomes) DoseResponse->Selectivity Potent Hits Efficacy In Vivo Efficacy Models (e.g., Mouse model of CAPS) Selectivity->Efficacy Lead Candidates PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Efficacy->PKPD Clinical Clinical Trials PKPD->Clinical PK_PD_Relationship PK Pharmacokinetics (PK) What the body does to the drug Concentration Drug Concentration in Blood and Tissues PK->Concentration ADME (Absorption, Distribution, Metabolism, Excretion) PD Pharmacodynamics (PD) What the drug does to the body Effect Therapeutic Effect (Biomarker Response) PD->Effect Mechanism of Action Dose Dose Administered Dose->PK Concentration->PD Outcome Clinical Outcome Effect->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylcyclohexan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are the Ritter reaction and reductive amination.

  • Ritter Reaction: This method involves the reaction of a tertiary alcohol (1-methylcyclohexanol) or an alkene (1-methylcyclohexene) with a nitrile (commonly acetonitrile) in the presence of a strong acid to form an N-substituted amide intermediate. This intermediate is then hydrolyzed to yield the desired primary amine.

  • Reductive Amination: This route starts with a ketone (1-methylcyclohexanone) which reacts with an ammonia source to form an intermediate imine. The imine is then reduced in situ to the final amine.

Q2: Which synthesis method generally provides a higher yield?

A2: The yield can vary significantly based on the specific reaction conditions, reagents, and purification methods used. Reductive amination is often favored for its potential for high selectivity and milder reaction conditions, which can lead to higher overall yields with fewer byproducts compared to the harsh acidic conditions of the Ritter reaction. However, with careful optimization, the Ritter reaction can also provide good yields.

Q3: How can I convert the free amine (1-Methylcyclohexan-1-amine) to its hydrochloride salt?

A3: To convert the free amine to its hydrochloride salt for improved stability and handling, dissolve the purified amine in an anhydrous solvent like diethyl ether. While stirring, slowly add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise. The this compound will precipitate as a solid and can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Ritter Reaction Troubleshooting

Q: My Ritter reaction yield is low. What are the common causes and how can I improve it?

A: Low yields in the Ritter reaction can stem from several factors. Here are some common issues and their solutions:

  • Incomplete carbocation formation: The formation of the tertiary carbocation from 1-methylcyclohexanol is a critical step.

    • Solution: Ensure you are using a sufficiently strong acid (e.g., concentrated sulfuric acid) and that the reaction temperature is optimized. Increasing the temperature can promote carbocation formation, but excessive heat may lead to side reactions.[2]

  • Side reactions: The strong acidic conditions can promote side reactions like elimination to form 1-methylcyclohexene or polymerization.

    • Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration may minimize side product formation.

  • Incomplete hydrolysis of the amide intermediate: The N-(1-methylcyclohexyl)acetamide intermediate may not be fully hydrolyzed to the amine.

    • Solution: Ensure the hydrolysis conditions (e.g., heating with a strong acid or base) are sufficient for complete conversion. Monitor the reaction by TLC or GC to confirm the disappearance of the amide.

Q: I am observing significant amounts of 1-methylcyclohexene as a byproduct. How can I prevent this?

A: The formation of 1-methylcyclohexene is a common elimination side reaction.

  • Solution: Lowering the reaction temperature can favor the substitution reaction (Ritter reaction) over elimination. Additionally, using a less nucleophilic nitrile, if possible, may also reduce the likelihood of the nitrile acting as a base to promote elimination.

Reductive Amination Troubleshooting

Q: My reductive amination is not going to completion. What should I check?

A: Incomplete conversion in reductive amination can be due to several factors related to imine formation and reduction.

  • Inefficient imine formation: The equilibrium between the ketone and the imine might not favor the imine.

    • Solution: The removal of water as it is formed can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. The pH of the reaction is also crucial; slightly acidic conditions (pH 4-5) are often optimal for imine formation.[3]

  • Inactive reducing agent: The reducing agent may have degraded.

    • Solution: Use a fresh batch of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is relatively stable, but sodium borohydride (NaBH₄) can be less so.

  • Suboptimal pH for reduction: The efficiency of some reducing agents is pH-dependent.

    • Solution: For one-pot reactions using sodium cyanoborohydride, maintaining a slightly acidic pH is crucial, as it selectively reduces the iminium ion over the ketone.[4]

Q: I am forming secondary amine byproducts (di-(1-methylcyclohexyl)amine). How can I minimize this?

A: The formation of secondary amines occurs when the primary amine product reacts with another molecule of the starting ketone.

  • Solution: Using a large excess of the ammonia source can help to outcompete the primary amine product in reacting with the ketone. Controlling the stoichiometry and reaction conditions is key to maximizing the formation of the primary amine.[5]

Data Presentation

The following tables summarize typical yields for the synthesis of this compound via the Ritter reaction and reductive amination, based on literature for analogous reactions.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialKey ReagentsTypical Overall Yield (%)Key AdvantagesKey Disadvantages
Ritter Reaction 1-MethylcyclohexanolAcetonitrile, H₂SO₄60-75Readily available starting materials.Harsh acidic conditions, potential for side reactions.
Reductive Amination 1-MethylcyclohexanoneAmmonia, NaBH₃CN75-90Milder reaction conditions, higher selectivity.Requires handling of ammonia and a specialized reducing agent.
Catalytic Reductive Amination 1-MethylcyclohexanoneAmmonia, H₂, Catalyst (e.g., Rh/SiO₂)80-95+High atom economy, potentially greener process.Requires specialized high-pressure equipment and catalyst.[6][7]

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This two-step protocol involves the formation of N-(1-methylcyclohexyl)acetamide followed by its hydrolysis.

Step 1: Synthesis of N-(1-methylcyclohexyl)acetamide

  • In a flask equipped with a stirrer and a dropping funnel, add 1-methylcyclohexanol (1 equivalent) to an excess of acetonitrile (5-10 equivalents), which acts as both reactant and solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture slowly into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-methylcyclohexyl)acetamide. This can be purified by recrystallization or used directly in the next step.

Step 2: Hydrolysis of N-(1-methylcyclohexyl)acetamide

  • To the crude N-(1-methylcyclohexyl)acetamide, add a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC until the amide is consumed.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >10.

  • Extract the free amine with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield 1-methylcyclohexan-1-amine.

  • Convert to the hydrochloride salt as described in the FAQs.

Protocol 2: Synthesis via One-Pot Reductive Amination
  • To a round-bottom flask, add 1-methylcyclohexanone (1 equivalent) and methanol.

  • Add a solution of ammonia in methanol (a large excess, e.g., 7-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture.

  • Adjust the pH of the reaction to 6-7 using glacial acetic acid.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by carefully adding dilute hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to obtain the crude amine.

  • Purify the amine by distillation or column chromatography before converting it to the hydrochloride salt.[8]

Mandatory Visualizations

Ritter Reaction Pathway

Ritter_Reaction cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Amide Hydrolysis cluster_step3 Step 3: Salt Formation 1_methylcyclohexanol 1-Methylcyclohexanol carbocation Tertiary Carbocation 1_methylcyclohexanol->carbocation + H⁺, - H₂O acetonitrile Acetonitrile H2SO4 H₂SO₄ nitrilium_ion Nitrilium Ion carbocation->nitrilium_ion + Acetonitrile amide_intermediate N-(1-methylcyclohexyl)acetamide nitrilium_ion->amide_intermediate + H₂O amide_intermediate_2 N-(1-methylcyclohexyl)acetamide amine 1-Methylcyclohexan-1-amine amide_intermediate_2->amine Hydrolysis HCl_H2O HCl, H₂O, Heat acetic_acid Acetic Acid amine_3 1-Methylcyclohexan-1-amine hydrochloride_salt 1-Methylcyclohexan-1-amine Hydrochloride amine_3->hydrochloride_salt HCl_ether HCl in Ether

Caption: Overall workflow for the Ritter reaction synthesis.
Reductive Amination Workflow

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 1_methylcyclohexanone 1-Methylcyclohexanone imine Imine Intermediate 1_methylcyclohexanone->imine + NH₃, - H₂O ammonia Ammonia (NH₃) imine_2 Imine Intermediate amine 1-Methylcyclohexan-1-amine imine_2->amine reducing_agent Reducing Agent (e.g., NaBH₃CN) amine_3 1-Methylcyclohexan-1-amine hydrochloride_salt 1-Methylcyclohexan-1-amine Hydrochloride amine_3->hydrochloride_salt HCl_ether HCl in Ether Troubleshooting cluster_ritter Ritter Reaction Issues cluster_reductive Reductive Amination Issues start Low Yield incomplete_rxn_ritter Incomplete Reaction start->incomplete_rxn_ritter Ritter side_products_ritter Side Products (e.g., Alkene) start->side_products_ritter Ritter incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis Ritter incomplete_rxn_red Incomplete Reaction start->incomplete_rxn_red Reductive Amination side_products_red Secondary Amine Byproduct start->side_products_red Reductive Amination check_acid Check Acid Strength and Concentration incomplete_rxn_ritter->check_acid optimize_temp_ritter Optimize Temperature incomplete_rxn_ritter->optimize_temp_ritter lower_temp_ritter lower_temp_ritter side_products_ritter->lower_temp_ritter Lower Reaction Temperature increase_hydrolysis_time Increase Hydrolysis Time/Temp incomplete_hydrolysis->increase_hydrolysis_time check_hydrolysis_reagent Check Acid/Base Concentration incomplete_hydrolysis->check_hydrolysis_reagent check_imine_formation Optimize Imine Formation (pH, Water Removal) incomplete_rxn_red->check_imine_formation check_reducing_agent Check Reducing Agent Activity incomplete_rxn_red->check_reducing_agent excess_ammonia excess_ammonia side_products_red->excess_ammonia Use Large Excess of Ammonia

References

Technical Support Center: Purification of Substituted Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted cyclohexylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: My substituted cyclohexylamine derivative is streaking badly on the silica gel column. What is causing this and how can I fix it?

A1: Streaking of amines on silica gel is a common problem caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface. This leads to poor separation and tailing peaks.

Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or a small percentage of ammonia in methanol. This will neutralize the acidic sites on the silica gel, leading to improved peak shape. Alternatively, you can use a different stationary phase like alumina or a functionalized silica gel.[1]

Q2: How can I separate the cis and trans isomers of my substituted cyclohexylamine?

A2: The separation of cis and trans isomers can be challenging due to their similar polarities. The optimal method depends on the scale of your purification.

  • For analytical and small-scale preparative work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.[2]

  • For larger-scale separation: Fractional crystallization is often a viable method. This can be achieved by forming a salt of the amine (e.g., hydrochloride) and recrystallizing it from a suitable solvent system. The different spatial arrangements of the isomers can lead to differences in their crystal lattice energies and solubilities, allowing for separation. For instance, the isomers of 4-aminocyclohexanol can be separated by crystallization from an aqueous solution.[1][3]

Q3: I am having difficulty separating diastereomers of my substituted cyclohexylamine. What chromatographic conditions should I try?

A3: Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Solution: Normal-phase column chromatography on silica gel is often effective. You may need to screen various solvent systems to find the optimal mobile phase for your specific diastereomers. If separation on silica is not successful, consider using a different stationary phase such as alumina or a cyano-functionalized column. For more challenging separations, reverse-phase HPLC can also be effective.[4][5][6][7]

Q4: My substituted cyclohexylamine derivative is not UV active. How can I visualize it on a TLC plate?

A4: Many cyclohexylamine derivatives lack a strong chromophore and are therefore not visible under UV light.

Solution: You can use a chemical stain for visualization. Common stains for amines include:

  • Ninhydrin: This is a highly specific stain for primary and secondary amines, which typically develops as a purple or pink spot upon heating.

  • Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with many functional groups, including amines, and appears as yellow-brown spots on a purple background.

Q5: Can I use protecting groups to facilitate the purification of my substituted cyclohexylamine?

A5: Yes, protecting the amine functionality can be a very effective strategy. Converting the amine to a carbamate, for example, reduces its basicity and can significantly improve its chromatographic behavior, minimizing tailing on silica gel. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Poor Separation of Stereoisomers
Possible Cause Troubleshooting Steps
Co-elution of cis and trans isomers in column chromatography - Optimize the mobile phase polarity. A shallower gradient or isocratic elution may improve resolution.- Consider derivatization to accentuate the polarity differences between the isomers.- For larger scales, attempt fractional crystallization of the free base or a salt derivative.
Inadequate separation of diastereomers - Screen a wider range of mobile phase systems with varying polarities and solvent compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Try a different stationary phase (e.g., alumina, cyano, or phenyl columns).- For HPLC, explore both normal-phase and reverse-phase conditions.
Enantiomers are not separating - Enantiomers require a chiral environment for separation. Use a chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based).- Alternatively, derivatize the racemic amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.
Issue 2: Low Yield and Product Decomposition during Purification
Possible Cause Troubleshooting Steps
Compound degradation on silica gel - The acidic nature of silica gel can degrade sensitive compounds. Add a base like triethylamine to the mobile phase to neutralize the silica surface.[1]- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Product loss during aqueous workup - Substituted cyclohexylamines can have some water solubility, especially if they contain polar substituents like hydroxyl groups.[8]- Saturate the aqueous layer with sodium chloride to decrease the solubility of the amine.- Perform multiple extractions with an organic solvent to ensure complete recovery.
Inefficient crystallization - Screen a variety of solvents to find one in which your compound is highly soluble when hot and poorly soluble when cold.- Ensure slow cooling to promote the formation of pure crystals.- If no crystals form, try scratching the inside of the flask or adding a seed crystal.

Data Presentation

Table 1: Exemplary Purification Data for Substituted Cyclohexylamine Derivatives
CompoundPurification MethodPurity AchievedYield/RecoveryReference
trans-4-AminocyclohexanolFractional CrystallizationHigh PurityNot Specified[1][3]
N-PhenylcyclohexylamineDistillation99.0%Not Specified[9]
CyclohexylamineFractional Distillation>99.0%85-90% (from synthesis)[10]
N-tert-butoxycarbonyl-trans-4-fluoro-L-proline cyclohexylamine saltRecrystallization>99%Not Specified[2]

Experimental Protocols

Protocol 1: Column Chromatography for the Separation of Diastereomeric Substituted Cyclohexylamines
  • Stationary Phase Selection: Start with standard silica gel (60 Å, 230-400 mesh). If the compound is acid-sensitive, consider using neutral alumina.

  • Mobile Phase Selection:

    • Begin by developing a solvent system using Thin Layer Chromatography (TLC).

    • Test a range of non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent tailing.

    • Aim for a solvent system that provides a good separation of the diastereomeric spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with the selected mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the purified diastereomers.

  • Isolation:

    • Combine the pure fractions of each diastereomer.

    • Remove the solvent under reduced pressure to obtain the purified products.

Protocol 2: Recrystallization of a Substituted Cyclohexylamine Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude substituted cyclohexylamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) with stirring until precipitation is complete.

    • Collect the crude hydrochloride salt by filtration and wash with a small amount of cold solvent.

  • Solvent Selection for Recrystallization:

    • Test the solubility of the crude salt in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the salt is sparingly soluble at room temperature but highly soluble when hot. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents.

  • Recrystallization Procedure:

    • Place the crude salt in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • To maximize crystal yield, cool the flask in an ice bath.

  • Crystal Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Start: Crude Substituted Cyclohexylamine cluster_decision Initial Assessment cluster_paths Purification Pathways cluster_end Outcome Start Crude Product (Mixture of isomers, byproducts) Decision Stereoisomers present? Start->Decision Chromatography Column Chromatography (Silica or Alumina) Decision->Chromatography Diastereomers or cis/trans isomers Crystallization Fractional Crystallization (as free base or salt) Decision->Crystallization Diastereomers or cis/trans isomers (larger scale) Chiral_HPLC Chiral HPLC Decision->Chiral_HPLC Enantiomers Pure_Product Purified Substituted Cyclohexylamine Chromatography->Pure_Product Crystallization->Pure_Product Chiral_HPLC->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_result Expected Outcome Problem Poor Chromatographic Separation (Tailing or Co-elution) Cause1 Amine-Silica Interaction? Problem->Cause1 Cause2 Poor Resolution of Isomers? Problem->Cause2 Cause1->Cause2 No Solution1a Add Triethylamine (TEA) to Mobile Phase Cause1->Solution1a Yes Solution1b Switch to Alumina Stationary Phase Cause1->Solution1b Yes Solution2a Optimize Mobile Phase (Gradient/Isocratic) Cause2->Solution2a Yes Solution2b Try a Different Stationary Phase Cause2->Solution2b Yes Result Improved Separation Solution1a->Result Solution1b->Result Solution2a->Result Solution2b->Result

Caption: Troubleshooting workflow for column chromatography.

References

Proper storage and handling to ensure 1-Methylcyclohexan-1-amine hydrochloride stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Methylcyclohexan-1-amine hydrochloride to ensure its stability for research, scientific, and drug development applications.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments, providing potential causes and solutions.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results or loss of potency Degradation of the compound due to improper storage.1. Verify storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. 2. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container, which can introduce moisture and contaminants. 3. If degradation is suspected, it is recommended to use a fresh, unopened sample for critical experiments.
Discoloration or change in physical appearance of the solid - Exposure to light. - Contamination. - Reaction with container material.1. Store the compound in an opaque or amber-colored container to protect it from light. 2. Ensure that all handling is done in a clean and dry environment to prevent contamination. 3. Use appropriate, inert container materials such as glass or polyethylene.
Precipitation or cloudiness in prepared solutions - Poor solubility at the prepared concentration or in the chosen solvent. - Degradation of the compound in solution. - Contamination of the solvent.1. Verify the solubility of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution. 2. Prepare solutions fresh before use whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. A small-scale stability study of the solution is recommended. 3. Use high-purity, sterile solvents for solution preparation.
Unexpected peaks in analytical chromatograms (e.g., HPLC) - Presence of impurities from synthesis. - Degradation of the compound. - Contamination from handling or solvent.1. Review the certificate of analysis (CoA) to identify known impurities. 2. If new peaks appear over time, this is indicative of degradation. Refer to the storage and handling recommendations. 3. To identify the source of contamination, analyze a blank (solvent only) and review handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Some suppliers recommend storage at 2-8°C.[4] It is also advisable to protect the compound from light.

Q2: Is this compound sensitive to moisture?

A2: Yes, as a hydrochloride salt, it can be hygroscopic. It is crucial to store it in a dry environment and keep the container tightly closed to prevent moisture absorption, which could potentially lead to degradation or physical changes.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and acids.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, aliphatic amines, in general, can be susceptible to oxidation and reactions with acids and bases. As a hydrochloride salt, it is relatively stable; however, exposure to strong bases can liberate the free amine, which may be more reactive. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Q5: How should I handle this compound safely in the laboratory?

A5: It is recommended to handle this compound in a well-ventilated area.[1][2][3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] Avoid generating dust and prevent contact with skin and eyes.[5][6]

Quantitative Stability Data

The following table summarizes the stability of a structurally similar compound, Memantine Hydrochloride, under forced degradation conditions. This data can serve as a general guide to the potential stability of this compound under similar stress conditions.

Stress Condition Description % Degradation (Memantine HCl)
Acid Hydrolysis0.1 M HCl at 60°C for 1 hour8.5%
Base Hydrolysis0.1 M NaOH at 60°C for 1 hour12.2%
Oxidation10% H₂O₂ at room temperature15.8%
Thermal DegradationDry heat at 105°C for 5 days5.3%
Photolytic DegradationExposure to UV light3.1%
Humidity90% RH at 25°C for 5 days2.5%

Data adapted from a forced degradation study on Memantine Hydrochloride and is for illustrative purposes.[7]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is adapted from studies on similar aliphatic amine hydrochlorides and can be used to assess the stability of this compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to analyze the results.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 1, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature, protected from light, for a specified period. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) for a specified period. Keep a control sample in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Visualizations

Logical Workflow for Ensuring Compound Stability

G Workflow for Maintaining Stability of this compound cluster_0 Procurement & Receipt cluster_1 Storage cluster_2 Handling & Use cluster_3 Outcome A Receive Compound B Verify Certificate of Analysis A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Container Tightly Sealed C->D E Protect from Light (Amber Vial) D->E F Aliquot for Frequent Use E->F G Use Appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Handle in a Well-Ventilated Area G->H I Avoid Incompatible Materials (e.g., Strong Oxidizers) H->I J Prepare Solutions Freshly I->J K Ensured Compound Stability & Experimental Integrity J->K

Caption: Logical workflow for proper storage and handling to ensure compound stability.

References

Technical Support Center: Preventing Amine Compound Decomposition in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to prevent, troubleshoot, and understand the decomposition of amine compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause amine decomposition in storage?

A1: Amine compounds are susceptible to several environmental factors that can lead to degradation. The most common causes are:

  • Oxidation: Exposure to atmospheric oxygen can lead to a variety of degradation products. This process can be catalyzed by the presence of metal ions.

  • Reaction with Carbon Dioxide (CO₂): Amines can react with CO₂ from the air to form carbamates or carbamic acids, which can lead to precipitation or a decrease in the concentration of the free amine.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including thermal decomposition and oxidation.[4][5] It is generally recommended to store amines at temperatures below 30°C (86°F).[4]

  • Light: Exposure to UV or visible light can initiate photochemical degradation pathways in some amine compounds.[2][6][7][8]

  • Moisture: Many amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other unwanted reactions.[4]

Q2: What are the visible signs of amine decomposition?

A2: Visual inspection can often provide the first clues of degradation. Common signs include:

  • Color Change: Many amines, especially aromatic amines, will change color (e.g., turning yellow, brown, or even black) upon oxidation.[9][10][11]

  • Precipitation: Formation of solids can indicate the reaction of the amine with CO₂ to form carbamate salts, or the formation of insoluble degradation products.

  • Changes in Viscosity: Polymerization or the formation of complex degradation products can lead to an increase in the viscosity of the amine solution.

Q3: How should I store my amine compounds to ensure long-term stability?

A3: To maximize the shelf-life of amine compounds, the following storage conditions are recommended:

  • Temperature: Store at low, stable temperatures, typically at -20°C for long-term storage or 0-4°C for short-term use.[12] Always refer to the manufacturer's specific recommendations.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with CO₂.[9][10][13][14] This is especially critical once the original seal of the container has been broken.

  • Light: Protect from light by using amber glass vials or storing containers in the dark.[2]

  • Moisture: Store in a dry environment and use tightly sealed containers to prevent moisture absorption.[4][12] For highly sensitive amines, storage in a desiccator may be necessary.

  • Container Type: Use containers made of compatible and non-reactive materials like high-density polyethylene (HDPE) or glass.[4]

Q4: Can I use antioxidants to prevent the decomposition of my amine compounds?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Primary antioxidants, such as sterically hindered phenols and aromatic amines, act as radical scavengers.[15][16][17] Secondary antioxidants, like phosphites and thioesters, decompose hydroperoxides.[17] The choice of antioxidant will depend on the specific amine and its application. It's important to ensure the antioxidant is compatible with the amine and does not interfere with downstream experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with your stored amine compounds.

Issue 1: My amine solution has changed color, what should I do?

  • Potential Cause: Color change, typically to yellow or brown, is a common sign of oxidation.[10] This can happen if the container has been opened multiple times without replacing the headspace with an inert gas.

  • Solution:

    • Assess Purity: The purity of the amine should be checked using an appropriate analytical method, such as HPLC or GC, to determine if significant degradation has occurred.

    • Purification: If the degradation is minor, distillation or recrystallization may be used to purify the amine.[11]

    • Prevention: For the remaining stock, and for future use, ensure the container is purged with an inert gas like nitrogen or argon before sealing.[9][10] Store in a dark, cool place.

Issue 2: A precipitate has formed in my amine solution.

  • Potential Cause:

    • Carbamate Formation: The amine may have reacted with atmospheric CO₂ to form an insoluble carbamate salt.[1][18]

    • Degradation Products: The precipitate could be an insoluble product of oxidative or thermal degradation.

    • Low Temperature Storage: The amine may have a freezing point above the storage temperature, or a salt form may be less soluble at lower temperatures.

  • Solution:

    • Identify the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by IR or NMR spectroscopy) to determine its identity.

    • Re-dissolution: Gently warming the solution may redissolve the compound if it precipitated due to low temperature. If carbamate formation is suspected, bubbling an inert gas through the solution might help to reverse the reaction in some cases, though this is often not practical.

    • Prevention: Store the amine under an inert atmosphere to prevent reaction with CO₂.[13][14] Ensure the storage temperature is appropriate for the specific amine.

Issue 3: I am seeing a loss of potency or reduced reaction yield with my amine.

  • Potential Cause: The concentration of the active amine has likely decreased due to decomposition. This can be caused by oxidation, reaction with CO₂, or thermal degradation, leading to a lower molar equivalent of the reactive amine.[19]

  • Solution:

    • Quantify Amine Content: Use a titration method or quantitative NMR to determine the current concentration of the amine.

    • Check for Degradation Products: Employ chromatographic techniques like HPLC or GC to identify and quantify any degradation products.[3][4][20][21]

    • Use Fresh Aliquots: If possible, use a fresh, unopened container of the amine. For ongoing work, consider aliquoting the amine into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk stock to air.

Diagram: Troubleshooting Workflow for Decomposed Amines

TroubleshootingWorkflow start Decomposition Suspected (e.g., color change, precipitate) visual_inspection Visual Inspection start->visual_inspection analytical_testing Analytical Testing (HPLC, GC, Titration) visual_inspection->analytical_testing is_degraded Is Degradation Significant? analytical_testing->is_degraded purify Purify (Distillation, Recrystallization) is_degraded->purify No discard Discard and Use Fresh Stock is_degraded->discard Yes end_use Use Purified Amine purify->end_use end_new Use New Stock discard->end_new prevent Implement Preventative Measures (Inert gas, low temp, dark) end_use->prevent end_new->prevent

Caption: A workflow for troubleshooting suspected amine decomposition.

Key Degradation Pathways

Oxidative Degradation

Oxidation is a primary degradation pathway for many amines, especially in the presence of air. The reaction can be complex, often involving free radical mechanisms and can be catalyzed by metal ions.

Diagram: Simplified Oxidative Degradation of a Primary Amine

OxidativeDegradation amine Primary Amine (R-CH₂-NH₂) imine Imine (R-CH=NH) amine->imine + [O] oxygen Oxygen (O₂) + Metal Ions (optional) aldehyde Aldehyde/Ketone (R-CHO) imine->aldehyde + H₂O (Hydrolysis) ammonia Ammonia (NH₃) further_ox Further Oxidation Products (Carboxylic Acids, etc.) aldehyde->further_ox + [O]

Caption: Simplified pathway for the oxidation of a primary amine.

Reaction with Carbon Dioxide

Amines readily react with atmospheric CO₂ in a reversible reaction to form carbamic acids, which can then be deprotonated to form carbamate salts.[1][2][3]

Diagram: Reaction of Primary/Secondary Amines with CO₂

CO2_Reaction reactants R₂NH (Amine) CO₂ zwitterion Zwitterionic Intermediate [R₂N⁺H-COO⁻] reactants->zwitterion Nucleophilic Attack carbamate Carbamate Salt [R₂N-COO⁻] [H₂N⁺R₂] zwitterion->carbamate Proton Transfer base Base (another amine molecule) StorageDecisionTree start New Amine Compound Received is_sensitive Known Sensitivity to Air, Light, or Moisture? start->is_sensitive high_sensitivity_storage Store at -20°C Inert Atmosphere (N₂/Ar) Amber Vial / Dark is_sensitive->high_sensitivity_storage Yes duration Storage Duration? is_sensitive->duration No / Unknown standard_storage Store at 2-8°C Tightly Sealed Container Protect from Light long_term Long-Term (>3 months) duration->long_term short_term Short-Term (<3 months) duration->short_term final_long Store at -20°C Consider Inert Atmosphere long_term->final_long final_short Store at 2-8°C short_term->final_short

References

Optimizing reaction conditions for the synthesis of amine hydrochloride salts.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of amine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming an amine hydrochloride salt?

The synthesis of an amine hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a base), and it reacts with the proton from hydrochloric acid (HCl). This results in the formation of a positively charged ammonium ion and a chloride anion, which together form the ionic salt.[1]

Q2: Why is converting an amine to its hydrochloride salt often necessary in drug development?

Converting a free amine to its hydrochloride salt can significantly improve the compound's physicochemical properties. Amine hydrochloride salts are generally more crystalline, have higher melting points, and exhibit greater aqueous solubility and stability compared to the corresponding free base. These characteristics are often crucial for drug formulation and bioavailability.

Q3: My amine hydrochloride salt is not precipitating out of solution. What are the common causes and solutions?

Several factors can hinder the precipitation of your salt:

  • High Solubility in the Reaction Solvent: The salt may be too soluble in the solvent used for the reaction. To induce precipitation, you can add a less polar "anti-solvent" in which the salt is insoluble. Common choices include diethyl ether, hexane, or ethyl acetate.[2]

  • Presence of Water: If you are using aqueous HCl, the water introduced can prevent precipitation, especially for more hydrophilic amine salts.[3] Using anhydrous HCl (either as a gas or a solution in an organic solvent like dioxane or isopropanol) is highly recommended to avoid this issue.[3]

  • Insufficient Concentration: The concentration of the salt in the solution may be below its saturation point. You can try to concentrate the solution by evaporating some of the solvent under reduced pressure.

Q4: I am observing a low yield of my amine hydrochloride salt. What are the potential reasons and how can I improve it?

Low yields can often be attributed to the following:

  • Incomplete Reaction: Ensure that a stoichiometric amount or a slight excess of HCl is used to drive the reaction to completion. Monitoring the reaction with techniques like Thin Layer Chromatography (TLC) can help determine the reaction endpoint.

  • Loss During Work-up: Amine hydrochloride salts can be soluble in aqueous solutions, leading to loss during extraction or washing steps. Minimize contact with aqueous phases if possible, or use saturated brine solutions to reduce solubility.

  • Side Reactions: Impurities in the starting materials or the solvent can lead to unwanted side reactions. Always use high-purity, anhydrous reagents and solvents.

  • Sublimation During Drying: Some amine hydrochloride salts can sublime under high vacuum and heat.[4] Dry the product under a gentle vacuum at a moderate temperature.

Q5: How can I purify my crude amine hydrochloride salt?

The most common method for purifying amine hydrochloride salts is recrystallization . This involves dissolving the crude salt in a minimal amount of a suitable hot solvent (or solvent mixture) and allowing it to cool slowly. The pure salt will crystallize out, leaving impurities behind in the solvent.

  • Solvent Selection: The ideal recrystallization solvent is one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures like ethanol/diethyl ether.[2]

  • Washing: After filtration, washing the crystals with a small amount of cold, fresh solvent can help remove any remaining impurities.

Data Presentation: Synthesis of Amine Hydrochloride Salts

The following table summarizes typical yields for the synthesis of various amine hydrochloride salts under specific conditions.

AmineHCl SourceSolventYieldPurityReference
AnilineConcentrated HClWater98%Not Specified[4]
TrimethylamineConcentrated HClWater89%Pure[5]
TriethylamineTrimethylchlorosilane (in situ HCl)Tetrahydrofuran97%Not Specified[6]
p-AminotetraphenylmethaneAniline Hydrochloride (HCl source)Glacial Acetic Acid70-74%High[7]
Ranitidine2,5-Dimethyl Pyridine HydrochlorideIsopropanol90%Pure Form I[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Oily Product or Failure to Crystallize - Product is too soluble in the chosen solvent.- Presence of water from aqueous HCl.[3]- Impurities are inhibiting crystallization.- Add an anti-solvent (e.g., diethyl ether, hexane) to induce precipitation.- Use anhydrous HCl (gas or solution in an organic solvent).- Purify the crude product by recrystallization from a different solvent system.
Low Yield - Incomplete reaction.- Loss of product during work-up (especially with aqueous washes).- Side reactions due to impurities.- Sublimation of product during drying.[4]- Use a slight excess of HCl and monitor the reaction to completion.- Minimize the use of aqueous washes or use saturated brine.- Use high-purity, anhydrous reagents and solvents.- Dry the product under a gentle vacuum and moderate temperature.
Product is Colored/Impure - Oxidized or impure starting amine.- Side reactions occurring during the synthesis.- Residual solvent.- Purify the starting amine before use (e.g., by distillation).- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.- Purify the final product by recrystallization.[2]- Ensure the product is thoroughly dried under vacuum.
Amine Starting Material is an HCl Salt - The amine is already protonated and will not react as a nucleophile.- Add an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to liberate the free amine.

Experimental Protocols

Protocol 1: General Synthesis of an Amine Hydrochloride Salt using HCl in Dioxane

This protocol describes a general method for the synthesis of an amine hydrochloride salt using a commercially available solution of HCl in an organic solvent.

Materials:

  • Amine

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a stoichiometric amount (1.0 equivalent) of 4M HCl in 1,4-dioxane dropwise to the stirred amine solution.

  • A precipitate of the amine hydrochloride salt should form upon addition of the HCl solution.

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.

  • Dry the purified salt under vacuum to a constant weight.

Protocol 2: Recrystallization of an Amine Hydrochloride Salt

This protocol outlines a general procedure for the purification of a crude amine hydrochloride salt by recrystallization.

Materials:

  • Crude amine hydrochloride salt

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the crude amine hydrochloride salt in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the amine salt is completely dissolved. Add the solvent dropwise once you are close to complete dissolution to avoid adding too much.

  • Once all the solid has dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Amine Hydrochloride Salt Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification (Recrystallization) dissolve_amine Dissolve Amine in Solvent add_hcl Add HCl Solution (e.g., in Dioxane) dissolve_amine->add_hcl precipitate Precipitate Salt add_hcl->precipitate filter_salt Filter Crude Salt precipitate->filter_salt wash_salt Wash with Cold Solvent filter_salt->wash_salt dry_crude Dry Crude Product wash_salt->dry_crude dissolve_hot Dissolve in Minimal Hot Solvent dry_crude->dissolve_hot cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly filter_pure Filter Pure Crystals cool_slowly->filter_pure dry_pure Dry Pure Product filter_pure->dry_pure final_product Pure Amine Hydrochloride Salt dry_pure->final_product

Caption: General workflow for the synthesis and purification of amine hydrochloride salts.

Troubleshooting Logic for Low Yield in Amine Hydrochloride Salt Synthesis

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_workup Were aqueous washes used in the work-up? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reagents Were reagents and solvents anhydrous? check_workup->check_reagents No loss_in_workup Product Loss in Aqueous Phase check_workup->loss_in_workup Yes side_reactions Side Reactions Due to Water check_reagents->side_reactions No end Consider other factors (e.g., product sublimation) check_reagents->end Yes solution1 Optimize reaction time and/or use a slight excess of HCl. incomplete_reaction->solution1 solution2 Minimize aqueous contact or use saturated brine for washes. loss_in_workup->solution2 solution3 Use anhydrous reagents and solvents. Consider HCl gas or HCl in an organic solvent. side_reactions->solution3

Caption: Troubleshooting flowchart for addressing low yield in amine hydrochloride synthesis.

References

Technical Support Center: Troubleshooting Complex NMR Spectra of Cyclic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of cyclic amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the 1H NMR spectrum of my cyclic amine broad?

A1: Peak broadening in the NMR spectra of cyclic amines is a common issue that can arise from several factors:

  • Chemical Exchange: Protons on the nitrogen (N-H) can rapidly exchange with other labile protons in the sample, such as trace amounts of water or other amine molecules.[1][2][3] This rapid exchange prevents the observation of a sharp, well-defined signal.

  • Conformational Dynamics: Cyclic amines often exist as a mixture of interconverting conformers (e.g., chair-chair interconversion). If the rate of this exchange is on the NMR timescale (microseconds to milliseconds), it can lead to significant broadening of signals for the protons within the ring.[4]

  • Nitrogen Quadrupole Broadening: The most common isotope of nitrogen, 14N, has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation of both the nitrogen nucleus and adjacent protons, resulting in broadened signals for protons on the alpha-carbons.

  • Sample Concentration and Viscosity: High sample concentrations can increase solution viscosity, which slows molecular tumbling and can lead to broader peaks.[5] Aggregation of amine molecules through hydrogen bonding at high concentrations can also contribute to this effect.[1]

Q2: The N-H proton signal in my spectrum is a broad singlet and doesn't show any coupling. Why?

A2: The rapid chemical exchange of the N-H proton is the primary reason for the lack of observed coupling.[1][6] For spin-spin coupling to be resolved, the protons must remain in their respective spin states for a sufficient duration. The fast exchange of the N-H proton averages out the coupling information, typically resulting in a broad singlet.[1][7]

Q3: How can I confirm the assignment of an N-H proton peak?

A3: A simple and effective method is to perform a deuterium exchange experiment.[8][9] Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The labile N-H protons will exchange with deuterium from the D2O. Since deuterium (2H) is not observed in a 1H NMR experiment, the N-H peak will disappear or significantly decrease in intensity, confirming its assignment.[8][9][10]

Q4: My cyclic amine is hygroscopic. How should I prepare my NMR sample?

A4: Proper sample preparation is critical for hygroscopic compounds to minimize water contamination, which can exacerbate proton exchange issues.

  • Use a Glove Box: Whenever possible, prepare your sample in an inert atmosphere glove box to prevent moisture absorption.[11]

  • Dry the Solvent: Use a freshly opened ampule of deuterated solvent or ensure your solvent has been properly dried over molecular sieves.[11][12]

  • Dry the Glassware: Ensure your NMR tube and any other glassware are thoroughly dried in an oven before use.[13]

  • Prompt Capping: Cap the NMR tube immediately after adding the sample and solvent.[14]

Q5: The chemical shifts of my compound seem to change between samples. What could be the cause?

A5: The chemical shifts of amines are highly sensitive to the sample's environment.[3][15]

  • pH: The protonation state of the amine has a significant effect on the electron density throughout the molecule, leading to substantial changes in chemical shifts.[16][17][18] Small variations in pH between samples can lead to inconsistent chemical shifts.

  • Solvent: The choice of solvent can influence chemical shifts through interactions such as hydrogen bonding.[15][19][20]

  • Concentration and Temperature: As mentioned earlier, these factors can affect aggregation and molecular dynamics, which in turn can influence chemical shifts.[1]

Troubleshooting Guides

Problem 1: Broad and Unresolved Peaks

This is often the most significant challenge. The following workflow can help in systematically addressing this issue.

Caption: Troubleshooting workflow for broad NMR peaks.

Experimental Protocols for Troubleshooting Broad Peaks:
  • Variable Temperature (VT) NMR:

    • Methodology: Acquire a series of 1H NMR spectra at different temperatures. Start at room temperature and decrease the temperature in 10-20°C increments until the peaks sharpen or the solvent freezes. If low temperature doesn't resolve the issue, try increasing the temperature in similar increments.

    • Interpretation: If peaks sharpen at low temperatures, it indicates that you are slowing down a dynamic process like conformational exchange.[7] If they sharpen at high temperatures, you are pushing the exchange rate into the fast-exchange regime, resulting in an averaged, sharp signal.

  • Solvent Change:

    • Methodology: Prepare a new sample in a different deuterated solvent. If you are using a protic solvent like CD3OD, switch to an aprotic solvent like DMSO-d6 or CDCl3 to reduce N-H proton exchange.[21]

    • Interpretation: A significant change in peak shape or chemical shift upon changing the solvent points to strong solvent-solute interactions or a change in the dominant exchange process.[15]

  • pH Adjustment:

    • Methodology: To your sample in a solvent like D2O or DMSO-d6, add a very small amount (e.g., a microliter) of dilute DCl to protonate the amine or NaOD to deprotonate it.

    • Interpretation: This can "lock" the amine in a single protonation state, simplifying the spectrum by eliminating exchange between the protonated and neutral forms.[17]

Problem 2: Signal Overlap and Assignment Difficulties

Cyclic systems often have many protons with similar chemical environments, leading to overlapping signals that are difficult to assign from a 1D 1H NMR spectrum alone.

Signal_Overlap_Solution start Overlapping Signals in 1D NMR cosy Run 1H-1H COSY start->cosy hsqc Run 1H-13C HSQC start->hsqc hmbc Run 1H-13C HMBC start->hmbc noesy Run 1H-1H NOESY/ROESY start->noesy cosy_info Identifies H-H Coupling Networks cosy->cosy_info hsqc_info Correlates Protons to Directly Attached Carbons hsqc->hsqc_info hmbc_info Correlates Protons to Carbons 2-3 Bonds Away hmbc->hmbc_info noesy_info Identifies Protons Close in Space (Stereochemistry) noesy->noesy_info elucidation Combine Data for Full Structure Elucidation cosy_info->elucidation hsqc_info->elucidation hmbc_info->elucidation noesy_info->elucidation

Caption: Utilizing 2D NMR to resolve signal overlap.

Key 2D NMR Experiments for Cyclic Amines:
  • 1H-1H COSY (Correlation Spectroscopy):

    • Methodology: A standard 2D experiment that shows correlations (cross-peaks) between protons that are spin-spin coupled.

    • Use: Essential for tracing out the proton connectivity within the cyclic backbone.[22]

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

    • Methodology: This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • Use: Powerfully resolves overlap by spreading the proton signals out over the much wider carbon-13 chemical shift range. It is a key tool for assigning which protons are attached to which carbons.[22][23]

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Methodology: Shows correlations between protons and carbons that are typically 2 or 3 bonds away.

    • Use: Crucial for piecing together the carbon skeleton, identifying quaternary carbons, and assigning fragments of the molecule that are separated by heteroatoms.[22][23]

  • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Methodology: This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded.

    • Use: Invaluable for determining the stereochemistry and conformation of the cyclic amine. For example, it can distinguish between axial and equatorial protons.[22][23]

Data Summary Tables
Table 1: Typical 1H and 13C Chemical Shift Ranges for Cyclic Amines
Proton/Carbon TypeTypical 1H Chemical Shift (ppm)Typical 13C Chemical Shift (ppm)Notes
N-H 0.5 - 5.0[1][24]N/APosition is highly variable and dependent on solvent, concentration, and pH.[1] Often broad.[1]
H -C-N (α-protons)2.2 - 3.0[1][24]30 - 65[1][24]Deshielded by the electronegative nitrogen atom.
H -C-C-N (β-protons)1.0 - 1.7[1]20 - 40Less deshielded than α-protons.
Other Ring Protons1.0 - 2.020 - 40Similar to a standard cycloalkane.
Table 2: Troubleshooting Summary
SymptomPossible Cause(s)Recommended Action(s)
Broad Peaks Conformational exchange, N-H proton exchange, N-quadrupole effects, high concentration.[5]1. Run VT-NMR. 2. Change to an aprotic solvent (e.g., DMSO-d6). 3. Adjust pH.
Missing N-H Peak Rapid exchange with a protic deuterated solvent (e.g., D2O, CD3OD).[9]1. Confirm with D2O exchange. 2. Use a dry, aprotic solvent.
Signal Overlap Similar chemical environments of ring protons.1. Acquire 2D NMR (COSY, HSQC, HMBC). 2. Try a different solvent (especially aromatic solvents like benzene-d6) to induce chemical shift changes.[21]
Inconsistent δ Variations in pH, solvent, concentration, or temperature.[3][18]1. Standardize sample preparation. 2. Buffer the sample if pH is critical.

By systematically applying these troubleshooting steps and utilizing advanced 2D NMR techniques, researchers can overcome the inherent complexities of cyclic amine spectra to achieve accurate structural elucidation.

References

Identifying and minimizing side products in cyclohexylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for cyclohexylamine?

A1: The two main industrial methods for synthesizing cyclohexylamine are the catalytic hydrogenation of aniline and the reductive amination of cyclohexanone or cyclohexanol.[1]

Q2: What is the most common side product in cyclohexylamine synthesis?

A2: Dicyclohexylamine (DCHA) is the most prevalent side product in both major synthesis routes.[2] It is formed through the reaction of cyclohexylamine with either itself or an intermediate species.

Q3: Can side product formation be completely avoided?

A3: While complete elimination is challenging, the formation of side products can be significantly minimized through careful selection of catalysts, optimization of reaction conditions (temperature, pressure, reactant ratios), and the use of promoters or additives.[3]

Q4: What are the typical catalysts used for the hydrogenation of aniline to cyclohexylamine?

A4: Cobalt (Co) and Nickel (Ni) based catalysts are commonly used in industrial processes.[1][4] Rhodium (Rh) and Ruthenium (Ru) catalysts are also highly effective, often demonstrating higher selectivity and activity under milder conditions.[2][5]

Q5: How can I purify crude cyclohexylamine?

A5: The most common method for purifying cyclohexylamine is fractional distillation, which separates components based on their boiling point differences.[6] Cyclohexylamine has a boiling point of approximately 134°C, while the common byproduct dicyclohexylamine boils at around 256°C. Another method involves converting the amine to its hydrochloride salt, which can be recrystallized and then converted back to the free amine.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of Aniline

Problem 1: Low Yield of Cyclohexylamine

  • Question: My aniline hydrogenation reaction is resulting in a low yield of cyclohexylamine. What are the potential causes and how can I improve it?

  • Answer:

    • Inactive Catalyst: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if it is pyrophoric. Impurities in the aniline or hydrogen gas can also poison the catalyst.

    • Insufficient Hydrogen Pressure: The hydrogenation of the aromatic ring requires sufficient hydrogen pressure. Ensure your reaction is maintained at the recommended pressure for the specific catalyst you are using.

    • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction will be slow. If it is too high, it can promote side reactions. Refer to the table below for recommended temperature ranges for different catalysts.

    • Incomplete Reaction: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Problem 2: High Concentration of Dicyclohexylamine (DCHA) Side Product

  • Question: I am observing a high percentage of dicyclohexylamine in my product mixture. How can I minimize its formation?

  • Answer:

    • Catalyst Choice: Some catalysts are more prone to forming secondary amines. Rhodium catalysts are often reported to have high selectivity for the primary amine.[2] The addition of alkali metal promoters (e.g., Na₂CO₃) to cobalt catalysts has been shown to suppress the formation of DCHA.[3]

    • Reaction Temperature: Higher temperatures can sometimes favor the formation of dicyclohexylamine.[7] Optimizing the temperature to the lowest effective level for aniline conversion can help minimize this side reaction.

    • Reaction Time: Prolonged reaction times after the complete consumption of aniline can lead to the formation of DCHA. It is crucial to monitor the reaction and stop it once the starting material is consumed.

Route 2: Reductive Amination of Cyclohexanone/Cyclohexanol

Problem 1: Low Conversion of Starting Material

  • Question: My reductive amination of cyclohexanone/cyclohexanol shows low conversion. What could be the issue?

  • Answer:

    • Inefficient Imine/Enamine Formation: The initial reaction between the carbonyl compound and ammonia is an equilibrium. To drive this equilibrium towards the imine/enamine intermediate, a high concentration of ammonia is typically required.[8] The removal of water, a byproduct of this initial step, can also shift the equilibrium.

    • Catalyst Deactivation: Similar to the hydrogenation of aniline, the catalyst can be poisoned. Ensure all reagents and solvents are pure.

    • Insufficient Reducing Agent/Hydrogen Pressure: In catalytic reductive amination, adequate hydrogen pressure is necessary for the reduction of the imine intermediate. For reactions using chemical reducing agents like sodium borohydride, ensure the correct stoichiometry is used.

Problem 2: Formation of Cyclohexanol as a Side Product

  • Question: I am observing a significant amount of cyclohexanol in my product. How can I prevent this?

  • Answer:

    • Competitive Reduction: Cyclohexanol is formed by the direct reduction of the starting cyclohexanone. This can be more prominent if the rate of imine formation is slow compared to the rate of ketone reduction.

    • Choice of Reducing Agent: Some reducing agents are more chemoselective. Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less reactive towards ketones and aldehydes compared to other borohydrides.

    • Reaction Conditions: Optimizing the ammonia concentration and ensuring efficient imine formation before the reduction step is critical. Some protocols employ a two-step, one-pot procedure where the imine is allowed to form first before the addition of the reducing agent.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Aniline Hydrogenation

CatalystTemperature (°C)Aniline Conversion (%)Cyclohexylamine Selectivity (%)Dicyclohexylamine Selectivity (%)N-phenylcyclohexylamine Selectivity (%)Reference
Cobalt (unpromoted)15050~98.9~0.6~0.5[3]
Cobalt with Na₂CO₃15050>99.8~0.05~0.01[3]
5% Rh/Al₂O₃50>9997.62.2-[2]
5% Rh/Al₂O₃25>9997.52.4-[2]
Cobalt on Calcium Salts160-175>97>90--[4]

Table 2: Effect of Reaction Conditions on Reductive Amination of Cyclohexanone

CatalystTemperature (°C)H₂ Pressure (MPa)NH₃ (mmol)Cyclohexanone Conversion (%)Cyclohexylamine Yield (%)Reference
2%Ru@TAPB-DBDH120442>99>99[3]
2%Ru@TAPB-DBDH100442-~85[3]
2%Ru@TAPB-DBDH120242-~90[3]
2%Ru@TAPB-DBDH120421-~75[3]
Rh/SiO₂1000.2 (H₂) + 0.4 (NH₃)-83.4-[8]
2 wt.% NiRh/SiO₂1000.2 (H₂) + 0.4 (NH₃)-99.896.4[8]
Co@C-N(800)351.40.6 MPa>9995[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Aniline using Rh/Al₂O₃

This protocol is adapted from a patented lab-scale procedure.[2]

Materials:

  • Aniline (purified)

  • 5% Rhodium on alumina powder (Rh/Al₂O₃)

  • High-pressure autoclave (e.g., Parr reactor)

  • Hydrogen gas source

Procedure:

  • Charge a high-pressure autoclave with aniline (e.g., 50 mL) and 5% Rh/Al₂O₃ catalyst (e.g., 2.5 g).

  • Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1500 psig).

  • Begin stirring and heat the reactor to the target temperature (e.g., 50°C).

  • Maintain the temperature and pressure, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • The crude product can be analyzed by GC to determine the product distribution.

  • Purify the crude cyclohexylamine by fractional distillation.

Protocol 2: Reductive Amination of Cyclohexanone using a Zn-Ni Couple

This protocol is based on a user-submitted synthesis.[10]

Materials:

  • Cyclohexanone

  • 20% Aqueous Ammonia

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Zinc powder

  • Ethanol (95%)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve NiCl₂·6H₂O (9 g) in 20% aqueous ammonia (160 g).

  • Add cyclohexanone (30 g), followed by 95% ethanol (50 mL) to aid dissolution.

  • With vigorous stirring, add zinc powder (20 g). An exothermic reaction with hydrogen evolution will occur.

  • After 15 minutes, add a second portion of zinc powder (20 g). After another 30 minutes, add a third portion (20 g).

  • Maintain the reaction temperature below 50°C using a cool water bath if necessary.

  • Continue stirring for a total of approximately 5.5 hours, or until hydrogen evolution ceases.

  • Filter the reaction mixture and wash the solid residue with water.

  • Combine the filtrate and washings. The crude product can be purified by distillation.

Protocol 3: Purification by Fractional Distillation

This is a general procedure for purifying cyclohexylamine from higher-boiling impurities like dicyclohexylamine.[6]

Materials:

  • Crude cyclohexylamine

  • Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Charge the distillation flask with the crude cyclohexylamine and a few boiling chips.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure cyclohexylamine (approx. 134°C at atmospheric pressure).

  • Once the cyclohexylamine has been distilled, the temperature will either drop (if there is no more liquid to distill) or rise sharply as the next, higher-boiling component begins to distill.

  • Stop the distillation and change the receiving flask to collect the higher-boiling fraction (dicyclohexylamine, bp ~256°C) if desired, or discard it as residue.

Visualizations

experimental_workflow_hydrogenation start Start reactor_prep Prepare Reactor (Aniline, Catalyst) start->reactor_prep reaction Hydrogenation (Heat, Pressure) reactor_prep->reaction filtration Filtration (Remove Catalyst) reaction->filtration distillation Fractional Distillation filtration->distillation product Pure Cyclohexylamine distillation->product

Caption: Experimental workflow for aniline hydrogenation.

experimental_workflow_reductive_amination start Start mix_reactants Mix Reactants (Cyclohexanone, NH3, NiCl2) start->mix_reactants add_zn Add Zn Powder (Initiate Reduction) mix_reactants->add_zn reaction Reaction Control (Temperature < 50°C) add_zn->reaction filtration Filtration (Remove Solids) reaction->filtration purification Purification (Distillation) filtration->purification product Pure Cyclohexylamine purification->product

Caption: Workflow for reductive amination of cyclohexanone.

troubleshooting_low_yield issue Low Yield of Cyclohexylamine cause1 Inactive Catalyst? issue->cause1 cause2 Incorrect Conditions? (Temp, Pressure) issue->cause2 cause3 Incomplete Reaction? issue->cause3 solution1 Use fresh catalyst Ensure pure reagents cause1->solution1 solution2 Optimize T & P (See Data Tables) cause2->solution2 solution3 Increase reaction time Monitor with GC/TLC cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Effective methods for removing impurities from 1-Methylcyclohexan-1-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide effective methods for removing impurities from 1-Methylcyclohexan-1-amine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Ritter reaction, starting from 1-methylcyclohexanol or 1-methylcyclohexene. Potential impurities may include:

  • Unreacted Starting Materials: Residual 1-methylcyclohexanol or 1-methylcyclohexene.

  • Isomeric Amines: Structural isomers that may form during the synthesis.

  • Byproducts from Synthesis: Side-products from the Ritter reaction, such as N-substituted amides, which can be hydrolyzed to the corresponding amine.

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including starting materials, byproducts, and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying and quantifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the amine hydrochloride salt, particularly for non-volatile impurities.

Q3: My purified this compound appears discolored. What could be the cause and how can I fix it?

A3: Discoloration in the final product is often due to the presence of trace impurities, which may be colored compounds formed through side reactions or degradation. To address this, you can employ the following techniques:

  • Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Multiple Recrystallizations: If a single recrystallization does not yield a colorless product, a second recrystallization may be necessary.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Using an excessive amount of solvent.

  • The compound is significantly soluble in the cold solvent.

  • Premature crystallization during hot filtration.

  • Crystals were not completely collected during filtration.

Solutions:

Possible CauseRecommended Solution
Excessive Solvent Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After recrystallization, if the mother liquor is suspected to contain a significant amount of product, it can be concentrated and cooled to obtain a second crop of crystals.
Solubility in Cold Solvent Ensure the solvent has low solubility for the compound at low temperatures. If not, a different solvent or a solvent mixture should be explored.
Premature Crystallization Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Incomplete Collection Ensure all crystals are transferred to the filter funnel. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour this rinsing through the filter to collect any remaining crystals.
Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.

Possible Causes:

  • The solution is too concentrated.

  • The solution is cooled too rapidly.

  • The chosen solvent is not optimal.

Solutions:

Possible CauseRecommended Solution
High Concentration Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Rapid Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath. Do not disturb the flask during the initial cooling phase.
Suboptimal Solvent Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization over oiling out.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing non-basic impurities from the crude freebase amine before converting it to the hydrochloride salt.

Methodology:

  • Dissolution: Dissolve the crude 1-Methylcyclohexan-1-amine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction two more times.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is basic (pH > 10). This will deprotonate the amine, causing it to separate from the aqueous layer.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free amine.

Expected Purity and Yield:

Purification StepExpected PurityExpected Yield
Crude Product75-90%100%
After Acid-Base Extraction90-98%85-95%
Protocol 2: Recrystallization of this compound

This protocol describes the final purification step to obtain high-purity this compound.

Methodology:

  • Salt Formation: Dissolve the purified free amine from Protocol 1 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • Solvent Selection: Based on literature for similar compounds, a mixture of a C1-C5 alcohol and its ester, such as ethanol and ethyl acetate, is a good starting point. The ideal solvent system should dissolve the hydrochloride salt when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent system (e.g., 9:1 ethyl acetate:ethanol) and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expected Purity and Yield:

Purification StepExpected PurityExpected Yield
Crude Hydrochloride Salt90-98%100%
After Recrystallization>99%80-90%

Visualizations

PurificationWorkflow Crude Crude 1-Methylcyclohexan-1-amine Extraction Acid-Base Extraction Crude->Extraction Freebase Purified Freebase Amine Extraction->Freebase SaltFormation Salt Formation (HCl) Freebase->SaltFormation CrudeHCl Crude Hydrochloride Salt SaltFormation->CrudeHCl Recrystallization Recrystallization CrudeHCl->Recrystallization PureProduct >99% Pure Product Recrystallization->PureProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_LowYieldSolutions Low Yield Solutions cluster_OilingOutSolutions Oiling Out Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes Success Successful Crystallization Problem->Success No LY_Sol1 Use minimum hot solvent LowYield->LY_Sol1 LY_Sol2 Check cold solvent solubility LowYield->LY_Sol2 LY_Sol3 Preheat filtration apparatus LowYield->LY_Sol3 OO_Sol1 Add more hot solvent & cool slowly OilingOut->OO_Sol1 OO_Sol2 Use a seed crystal OilingOut->OO_Sol2 OO_Sol3 Change solvent system OilingOut->OO_Sol3

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Technical Support Center: Scaling Up the Production of 1-Methylcyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of 1-Methylcyclohexan-1-amine hydrochloride. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound, and which is most suitable for scale-up?

A1: The most common synthesis routes include the Ritter reaction, Hofmann rearrangement, and reductive amination. For large-scale production, the Ritter reaction is often favored due to its use of readily available starting materials and its applicability to the synthesis of tertiary alkyl amines.[1] This method typically involves the reaction of 1-methylcyclohexanol or 1-methylcyclohexene with a nitrile (like hydrogen cyanide) in the presence of a strong acid.[1]

Q2: What are the primary safety concerns when scaling up the Ritter reaction for this synthesis?

A2: The Ritter reaction is highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[2] Key safety considerations include:

  • Heat Management: Adequate cooling capacity and heat transfer are critical to maintain the desired reaction temperature. Poor heat management can lead to a rapid increase in temperature and pressure.

  • Reagent Addition: The controlled addition of reagents is crucial to manage the reaction rate and heat generation.

  • Use of Strong Acids: Handling large quantities of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.

  • Hydrogen Cyanide: If used, hydrogen cyanide is highly toxic and requires specialized handling procedures and a well-ventilated environment.

A thorough thermal hazard assessment is essential before proceeding with a large-scale reaction.[2]

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: Optimizing reaction parameters is key to improving yield and purity. Consider the following:

  • Temperature Control: Maintaining a consistent and optimal temperature throughout the reaction is crucial for minimizing side reactions.

  • Reaction Time: Ensure the reaction goes to completion without prolonged exposure to harsh conditions that could lead to degradation.

  • Purification Method: The choice of solvent and crystallization conditions for the hydrochloride salt formation is critical for isolating a pure product.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the context of the Ritter reaction, potential byproducts can arise from the rearrangement of the carbocation intermediate or polymerization of the alkene starting material. Purification of the final product is essential to remove these impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound at a larger scale.

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion.- Re-evaluate the reaction time and temperature.
Side Reactions - Optimize the reaction temperature to minimize the formation of byproducts.- Ensure the purity of starting materials, as impurities can catalyze side reactions.
Losses During Workup and Purification - Optimize the extraction and crystallization steps to minimize product loss.- Ensure the pH is appropriately adjusted during the workup to prevent loss of the amine to the aqueous phase.
Catalyst Deactivation (if applicable) - If using a catalyst, ensure it is not poisoned by impurities in the starting materials.
Problem 2: "Oiling Out" During Crystallization of the Hydrochloride Salt

"Oiling out," where the product separates as a liquid instead of a solid, is a common issue in amine salt crystallization.

Possible Cause Troubleshooting Step
High Supersaturation - Reduce the concentration of the solution by adding more solvent before cooling.- Slow down the cooling rate to allow for controlled crystal growth.
Impurities Present - Purify the crude amine before forming the hydrochloride salt.- Consider a hot filtration step to remove any insoluble impurities.
Inappropriate Solvent System - Experiment with different solvent systems. A mixture of a solvent in which the salt is soluble and an anti-solvent can be effective.
Problem 3: Product Discoloration
Possible Cause Troubleshooting Step
Air Oxidation of the Amine - Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
Formation of Colored Byproducts - Optimize reaction conditions to minimize side reactions.- Consider treating the crude product with activated carbon to remove colored impurities before crystallization.
Reaction Temperature Too High - Lower the reaction temperature to prevent thermal decomposition and the formation of colored impurities.

Data Presentation

Scale Starting Material (1-Methylcyclohexanol) Typical Yield (%) Typical Purity (%) Key Considerations
Lab Scale (10g) 10 g70-80>98- Easy temperature control with a standard heating mantle and ice bath.- Simple purification by recrystallization.
Pilot Scale (1kg) 1 kg65-75>97- Requires a jacketed reactor for effective heat management.- Careful control of reagent addition rate is critical to avoid temperature spikes.
Industrial Scale (100kg) 100 kg60-70>95- Sophisticated process control systems are necessary for temperature and pressure monitoring.- Purification may require multiple recrystallization steps or other industrial purification techniques.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the Ritter reaction. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with 1-methylcyclohexanol and a suitable solvent (e.g., acetic acid). Cool the mixture in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture, maintaining the temperature below 10°C.

  • Nitrile Addition: Add a solution of sodium cyanide in water dropwise via the dropping funnel, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to stir at a controlled temperature until completion (monitor by TLC or GC).

  • Hydrolysis: Carefully quench the reaction mixture by pouring it over ice. Basify the mixture with a strong base (e.g., NaOH) to hydrolyze the intermediate and liberate the free amine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation and Crystallization: Dry the combined organic extracts and then add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.

  • Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Considerations for Pilot-Scale Synthesis
  • Reactor: Use a glass-lined or stainless steel jacketed reactor with overhead stirring and a temperature control unit.

  • Reagent Addition: Utilize metering pumps for the controlled addition of sulfuric acid and the cyanide solution.

  • Temperature Monitoring: Employ multiple temperature probes to monitor the internal reaction temperature and the jacket temperature.

  • Quenching: The quenching and basification steps will be highly exothermic and require a robust cooling system.

  • Purification: Crystallization at a larger scale may require a dedicated crystallizer with controlled cooling profiles to ensure consistent crystal size and purity.

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

Workflow for this compound Production cluster_synthesis Synthesis (Ritter Reaction) cluster_purification Purification Start 1-Methylcyclohexanol/ 1-Methylcyclohexene Reaction Ritter Reaction Start->Reaction Acid Strong Acid (e.g., H2SO4) Acid->Reaction Nitrile Nitrile Source (e.g., HCN/NaCN) Nitrile->Reaction Hydrolysis Hydrolysis (Base) Reaction->Hydrolysis Extraction Extraction of Free Amine Hydrolysis->Extraction Drying Drying of Organic Phase Extraction->Drying Salt_Formation HCl Addition (Salt Formation) Drying->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product 1-Methylcyclohexan-1-amine HCl Filtration_Drying->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Yes Check_Side_Products Analyze for Side Products Incomplete->Check_Side_Products No Optimize_Time_Temp->Check_Completion Side_Products_Present Significant Side Products? Check_Side_Products->Side_Products_Present Optimize_Conditions Optimize Reaction Conditions (e.g., lower temperature) Side_Products_Present->Optimize_Conditions Yes Check_Workup_Loss Evaluate Workup & Purification Losses Side_Products_Present->Check_Workup_Loss No Optimize_Conditions->Check_Completion Losses_High High Losses? Check_Workup_Loss->Losses_High Optimize_Purification Optimize Extraction pH & Crystallization Losses_High->Optimize_Purification Yes Yield_Improved Yield Improved Losses_High->Yield_Improved No Optimize_Purification->Check_Workup_Loss

Caption: A logical workflow for troubleshooting low yield issues.

References

Resolving issues with incomplete precipitation of hydrochloride salts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete precipitation of hydrochloride (HCl) salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete precipitation of my hydrochloride salt?

A1: Incomplete precipitation of hydrochloride salts can stem from several factors:

  • Suboptimal Solvent System: The solubility of the hydrochloride salt in the chosen solvent may be too high, preventing it from crashing out of solution.[1]

  • pKa Mismatch: For efficient salt formation, a general guideline is that the pKa of the basic functional group (e.g., an amine) on your active pharmaceutical ingredient (API) should be at least 2-3 pH units higher than the pKa of the acid (HCl).[2][3][4] An insufficient pKa difference can lead to an equilibrium that does not favor salt formation.

  • Formation of an Oil or Amorphous Phase: Instead of a crystalline solid, the salt may form an oil or a gummy, amorphous precipitate that is difficult to isolate.[1] This can be due to factors like the presence of impurities or unfavorable crystallization kinetics.

  • Hygroscopicity: The salt may be hygroscopic, absorbing moisture from the atmosphere and becoming an oily or less crystalline material.[5][6]

  • Insufficient HCl: The stoichiometric amount of hydrochloric acid may not have been added, leading to incomplete conversion of the free base to the salt.

  • Common-Ion Effect: In aqueous solutions, a high concentration of chloride ions can actually suppress the dissolution of the hydrochloride salt, but in the context of precipitation, other equilibrium effects might be at play.[3][4][6][7][8]

Q2: My HCl salt is forming an oil instead of a crystalline solid. What can I do?

A2: Oiling out is a common problem. Here are several strategies to induce crystallization:

  • Solvent Screening: Experiment with different anti-solvents (a solvent in which the salt is insoluble) to add to your reaction mixture. Common choices include ethers (like diethyl ether or methyl tert-butyl ether), hydrocarbons (like heptane or hexane), or esters (like ethyl acetate).[1][9]

  • Temperature Control: Try cooling the solution slowly to decrease the solubility of the salt and promote crystal growth. In some cases, a period of temperature cycling (heating and cooling) can be effective.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the solution to initiate crystallization.

  • Solvent Evaporation: Slowly evaporating the solvent can increase the concentration of the salt, potentially leading to precipitation. This can be done under a stream of nitrogen or by using a rotary evaporator at a controlled temperature and pressure.

Q3: How can I be sure that I have successfully formed the hydrochloride salt?

A3: Several analytical techniques can confirm the formation of the hydrochloride salt:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For amine hydrochlorides, you will see a significant change in the N-H stretching region. The sharp peaks of the free amine will be replaced by a broad absorption band characteristic of an ammonium salt (R-NH₃⁺), typically in the 2400-3200 cm⁻¹ range.[10]

  • Differential Scanning Calorimetry (DSC): The salt will have a distinct melting point that is different from the free base. DSC can be used to determine this thermal transition.[10][11][12]

  • Powder X-ray Diffraction (PXRD): If the salt is crystalline, PXRD will show a unique diffraction pattern different from the crystalline free base.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can show chemical shift changes in the vicinity of the basic center upon protonation. For the hydrochloride salt, the acidic proton of the ammonium group may be observable in aprotic solvents like DMSO-d₆.[10]

Troubleshooting Guides

Issue 1: Low or No Precipitation of Hydrochloride Salt

This guide provides a systematic approach to troubleshoot experiments where the hydrochloride salt fails to precipitate or the yield is very low.

Troubleshooting Workflow:

G start Start: Low/No Precipitation check_pka 1. Verify pKa Difference (API pKa - HCl pKa > 2-3?) start->check_pka pka_ok pKa Difference Sufficient check_pka->pka_ok Yes pka_not_ok Consider Alternative Salt Former check_pka->pka_not_ok No check_solvent 2. Evaluate Solvent System pka_ok->check_solvent solvent_ok Salt Insoluble in Current System? check_solvent->solvent_ok Yes solvent_not_ok Screen Anti-Solvents (e.g., Ether, Heptane) check_solvent->solvent_not_ok No check_conc 3. Assess Concentration solvent_ok->check_conc solvent_not_ok->check_conc conc_ok Concentration Sufficient? check_conc->conc_ok Yes conc_not_ok Increase Concentration (Solvent Evaporation) check_conc->conc_not_ok No check_temp 4. Modify Temperature conc_ok->check_temp conc_not_ok->check_temp temp_ok Precipitation Occurs? check_temp->temp_ok Yes temp_not_ok Attempt Slow Cooling or Temperature Cycling check_temp->temp_not_ok No end_success End: Successful Precipitation temp_ok->end_success induce_cryst 5. Induce Crystallization temp_not_ok->induce_cryst cryst_ok Crystals Formed? induce_cryst->cryst_ok Yes cryst_not_ok Try Seeding or Scratching induce_cryst->cryst_not_ok No cryst_ok->end_success end_fail Re-evaluate API Stability and Purity cryst_not_ok->end_fail

Caption: Troubleshooting workflow for low or no precipitation.

Issue 2: Salt Disproportionation

Salt disproportionation is the conversion of the salt back to its free base or acid form.[7][14] This can occur in solution or in the solid state, particularly in the presence of moisture.

Logical Relationship for Disproportionation Risk:

G disproportionation Risk of Salt Disproportionation high_moisture High Moisture/ Humidity high_moisture->disproportionation alkaline_excipients Presence of Alkaline Excipients high_ph High Micro- environmental pH alkaline_excipients->high_ph low_pka_diff Small pKa Difference between API and HCl low_pka_diff->disproportionation high_ph->disproportionation

Caption: Factors increasing the risk of salt disproportionation.

Mitigation Strategies for Disproportionation:

  • Control Humidity: Store the hydrochloride salt in a desiccator or under a dry, inert atmosphere.

  • Excipient Compatibility: When formulating, avoid alkaline excipients that can raise the microenvironmental pH.[14][15]

  • pH Adjustment: In solution, maintaining a sufficiently low pH can prevent the salt from converting back to the free base.[15][16][17][18]

Experimental Protocols

Protocol 1: General Procedure for Hydrochloride Salt Formation

This protocol outlines a common method for preparing a hydrochloride salt from a free amine.[10]

Materials:

  • Free amine (API)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)

  • Anhydrous hydrogen chloride (as a gas or a solution in an anhydrous solvent, e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve a known quantity of the free amine in a minimal amount of the chosen anhydrous solvent in a flask equipped with a magnetic stirrer.

  • While stirring, slowly add a stoichiometric equivalent of the anhydrous hydrogen chloride solution dropwise. If using HCl gas, bubble it slowly through the solution.

  • Observe for the formation of a precipitate. The addition of HCl should be continued until precipitation appears complete.

  • If no precipitate forms, an anti-solvent can be added slowly to induce precipitation.

  • Allow the mixture to stir for a period (e.g., 30 minutes to several hours) to ensure complete precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous solvent or anti-solvent to remove any unreacted starting material or impurities.

  • Dry the solid under vacuum to remove residual solvent.

Protocol 2: Characterization by DSC

This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the melting point of the hydrochloride salt.[10]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 2-5 mg of the dried hydrochloride salt into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to identify the melting endotherm.

Data Presentation

Table 1: Common Anti-Solvents for HCl Salt Precipitation

Anti-Solvent ClassExamplesPolarityTypical Use Case
EthersDiethyl ether, Methyl tert-butyl etherLowWhen the free base is soluble in a more polar solvent like methanol or DCM.
HydrocarbonsHeptane, Hexane, TolueneVery LowTo precipitate salts from moderately polar solvents like ethyl acetate or acetone.[1]
EstersEthyl acetateMediumCan be used as the primary solvent or as an anti-solvent.[1]

Table 2: Influence of pKa Difference on Salt Formation

pKa (Base) - pKa (Acid)Likelihood of Stable Salt FormationObservation
> 3HighComplete proton transfer, favors stable, crystalline salt formation.[3]
2 - 3LikelyGenerally sufficient for salt formation.[2][3][4]
0 - 2UnlikelyMay result in an equilibrium mixture of the salt and free base, or no salt formation.[2]
< 0Very UnlikelyProton transfer is not favorable.

References

Technical Support Center: Optimizing Solvent Selection for the Crystallization of Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the selection of solvents for the crystallization of amine salts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my amine salt "oiling out" instead of crystallizing?

A1: "Oiling out" is a common issue where the amine salt separates from the solution as a liquid instead of a solid. This often occurs when the supersaturation of the solution is too high or the cooling process is too rapid.[1][2] To address this, you can:

  • Reduce Supersaturation: Add a small amount of additional solvent to the heated solution before cooling to decrease the concentration.[1]

  • Slow Down Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Rapid cooling promotes the formation of oils.[1]

  • Use Seed Crystals: Introducing a small amount of the solid amine salt (a seed crystal) can encourage crystallization.[1]

  • Re-evaluate Your Solvent System: Experiment with different solvents or solvent mixtures. A system where the amine salt has slightly lower solubility at higher temperatures can be beneficial.

Q2: I'm not getting any crystals to form. What should I do?

A2: The absence of crystal formation, even after cooling, typically points to either insufficient supersaturation or inhibition of nucleation. Here are some steps to take:

  • Increase Supersaturation: If the solution is not saturated enough, you can concentrate it by slowly evaporating some of the solvent.[2]

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization flask with a glass rod to create nucleation sites.[2]

    • Seeding: Add a small seed crystal of the amine salt to the solution.

  • Utilize an Anti-Solvent: If you are using a single solvent system, consider adding an anti-solvent (a solvent in which the amine salt is insoluble) dropwise to induce precipitation.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield often indicates that a significant portion of your amine salt remains dissolved in the solvent (the mother liquor) even after cooling. To improve your yield:

  • Optimize Solvent Volume: Using an excessive amount of solvent is a frequent cause of poor yield. Try to use the minimum amount of hot solvent required to fully dissolve the amine salt.[3]

  • Change the Solvent: Select a solvent in which your amine salt is less soluble at cooler temperatures.

  • Evaporate the Mother Liquor: If you suspect a significant amount of your compound is still in the mother liquor, you can try to carefully evaporate some of the solvent and cool it again to obtain a second crop of crystals.[4]

Q4: How does the choice of acid to form the amine salt affect crystallization?

A4: The acid used to form the amine salt can significantly impact its crystallization behavior. Different acids (e.g., hydrochloric, sulfuric, oxalic, tartaric) will result in salts with different crystal lattices, solubilities, and thermal stabilities.[5][6] If you are having trouble crystallizing a particular salt, consider preparing the amine salt with a different acid.

Q5: What is the role of pH in the crystallization of amine salts?

A5: pH is a critical parameter in the crystallization of amine salts as it influences the ionization state of the amine. It's important to ensure the pH is appropriate to maintain the amine in its protonated (salt) form.[7] In some cases, adjusting the pH away from the isoelectric point can alter the solubility profile in a way that favors crystallization.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
"Oiling Out" - Supersaturation is too high- Cooling is too rapid- Inappropriate solvent choice- Add more solvent to the hot solution- Slow down the cooling rate- Use a seed crystal- Experiment with a different solvent or a solvent/anti-solvent mixture[1][2]
No Crystals Form - Solution is not supersaturated- Nucleation is inhibited- Concentrate the solution by slow evaporation- Cool the solution to a lower temperature- Add an anti-solvent dropwise- Scratch the inside of the flask- Introduce a seed crystal[2]
Poor Crystal Yield - Too much solvent used- Compound is highly soluble in the cold solvent- Use the minimum amount of hot solvent for dissolution- Evaporate some of the solvent from the mother liquor and re-cool- Choose a solvent in which the compound is less soluble when cold[3][4]
Crystals are Too Small or Needle-Like - High degree of supersaturation- Rapid cooling or anti-solvent addition- Reduce the initial concentration of the amine salt- Slow down the cooling rate or the rate of anti-solvent addition- Reduce or stop agitation during crystal growth[2]
Formation of Amorphous Solid - Very high supersaturation- Presence of impurities- Decrease the concentration of the solution- Purify the starting material before crystallization- Slow down the rate of solvent evaporation or anti-solvent addition[2]

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

This table provides a summary of the physical properties of common solvents used in crystallization to aid in your selection process.

SolventBoiling Point (°C)Melting Point (°C)Density (g/mL)Dielectric Constant
Water10001.00080.1
Methanol65-980.79232.7
Ethanol78-1140.78924.6
Isopropanol82-890.78619.9
Acetonitrile82-460.78637.5
Acetone56-940.78620.7
Ethyl Acetate77-840.9026.0
Dichloromethane40-971.3309.1
Toluene111-950.8672.4
Heptane98-910.6841.9

Data sourced from various chemical property databases.

Table 2: Example Solvent Screening Results for an Amine Hydrochloride Salt

This table illustrates a typical outcome of a solvent screening experiment for the crystallization of an amine hydrochloride salt.

Solvent SystemSolubility at 60°C (mg/mL)Observations upon Cooling to 4°CCrystal Morphology
Water> 200No crystals formed-
Methanol150Small amount of precipitateFine needles
Ethanol80Good crystal formationPrisms
Isopropanol (IPA)25Abundant crystal formationPlates
Acetonitrile10Amorphous precipitate-
Ethyl Acetate< 1Insoluble-
Heptane< 0.1Insoluble-
IPA/Heptane (1:1)12Good crystal formationBlocks

Experimental Protocols

Protocol 1: Solvent Screening for Cooling Crystallization

This protocol outlines a general procedure for identifying a suitable single solvent for cooling crystallization.

  • Preparation: Place approximately 20-50 mg of the amine salt into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble.

  • Solubility Assessment (Room Temperature): Note the solvents in which the amine salt is sparingly soluble or insoluble at room temperature. These are potential candidates.

  • Heating: For the candidate solvents, add a small amount of the amine salt to a fresh test tube and add the solvent dropwise while heating and vortexing until the solid is fully dissolved.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe which solvents yield a good quantity of crystalline solid upon cooling.

  • Selection: The ideal solvent will dissolve the amine salt when hot but not when cold.

Protocol 2: Anti-Solvent Crystallization

This protocol is for situations where a single solvent is not ideal and an anti-solvent is required to induce crystallization.

  • Dissolution: Dissolve the amine salt in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle heating.

  • Filtration: If any insoluble impurities are present, filter the solution.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the amine salt is insoluble) dropwise to the solution with stirring until the solution becomes turbid.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environments slowly equilibrate.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

Experimental_Workflow_for_Solvent_Selection cluster_screening Solvent Screening cluster_antisolvent Anti-Solvent Method start Start with Amine Salt solubility_test Solubility Test in Various Solvents at RT start->solubility_test hot_solubility Test Solubility in Hot Candidate Solvents solubility_test->hot_solubility cooling Cool Saturated Solution hot_solubility->cooling observe_crystals Observe Crystal Formation cooling->observe_crystals good_solvent Suitable Single Solvent Found? observe_crystals->good_solvent dissolve_good Dissolve in 'Good' Solvent good_solvent->dissolve_good No end_process Proceed to Crystallization good_solvent->end_process Yes add_antisolvent Add Anti-Solvent until Turbid dissolve_good->add_antisolvent redissolve Re-dissolve with 'Good' Solvent add_antisolvent->redissolve crystallize_as Allow to Crystallize redissolve->crystallize_as crystallize_as->end_process

Caption: Workflow for solvent selection in amine salt crystallization.

Troubleshooting_Logic cluster_solutions Troubleshooting Paths start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Oil Forms no_crystals No Crystals outcome->no_crystals Clear Solution low_yield Low Yield outcome->low_yield Few Crystals success Successful Crystallization outcome->success Good Crystals solution_oiling Reduce Supersaturation Slow Cooling Rate Change Solvent oiling_out->solution_oiling solution_no_crystals Concentrate Solution Induce Nucleation Add Anti-Solvent no_crystals->solution_no_crystals solution_low_yield Minimize Solvent Volume Change Solvent low_yield->solution_low_yield solution_oiling->start Retry solution_no_crystals->start Retry solution_low_yield->start Retry

Caption: Decision tree for troubleshooting common crystallization issues.

References

Validation & Comparative

A Comparative Guide to 1-Methylcyclohexan-1-amine Hydrochloride and its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 1-Methylcyclohexan-1-amine hydrochloride and its analogs, focusing on their activity as NMDA receptor antagonists. Due to a lack of publicly available data for this compound itself, this guide draws upon structure-activity relationship (SAR) studies of a broader class of amino-alkyl-cyclohexane derivatives to infer its potential properties and compare it with structurally related compounds.

The cyclohexylamine scaffold is a key pharmacophore in a variety of neurologically active compounds. Variations in substitution on both the cyclohexane ring and the amine group can significantly modulate the pharmacological activity, potency, and selectivity of these analogs. This guide summarizes the available quantitative data, provides detailed experimental methodologies for assessing activity at the N-methyl-D-aspartate (NMDA) receptor, and visualizes key experimental and logical workflows.

Comparative Pharmacological Data

The primary mechanism of action for many cyclohexylamine analogs is the antagonism of the NMDA receptor, a critical ion channel involved in synaptic plasticity and neuronal signaling. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage, making antagonists of this receptor potential therapeutic agents for a range of neurological disorders.

The following table summarizes the in vitro NMDA receptor antagonist properties of a series of amino-alkyl-cyclohexane derivatives. The data is derived from a study that characterized these compounds by their ability to displace the radioligand [³H]-(+)-MK-801 from the NMDA receptor channel and to inhibit NMDA-induced currents in cultured hippocampal neurons.[1]

CompoundKi (µM) for [³H]-(+)-MK-801 BindingIC50 (µM) for NMDA Current Inhibition (at -70 mV)
Reference Compounds
Memantine0.54 ± 0.051.1 ± 0.1
Amantadine17.1 ± 1.564.1 ± 5.3
Selected Amino-Alkyl-Cyclohexanes
1-Amino-1,3-dimethylcyclohexane10.5 ± 0.918.2 ± 1.5
1-Amino-1,3,5-trimethylcyclohexane3.2 ± 0.34.5 ± 0.4
1-Amino-1,3,3-trimethylcyclohexane4.8 ± 0.47.1 ± 0.6
1-Amino-1,3,3,5,5-pentamethyl-cyclohexane1.5 ± 0.11.3 ± 0.1

Note: Data for this compound is not available in the cited study. The analogs shown illustrate the impact of alkyl substitutions on the cyclohexane ring.

Structure-Activity Relationship (SAR) Insights: The data suggests that increasing alkyl substitution on the cyclohexane ring generally leads to a higher affinity for the NMDA receptor channel. For instance, 1-amino-1,3,3,5,5-pentamethyl-cyclohexane, with the most extensive substitution in this selection, exhibits the highest potency, comparable to the clinically used NMDA receptor antagonist, memantine.[1] This trend suggests that the lipophilicity and steric bulk of the cyclohexane moiety play a crucial role in the interaction with the hydrophobic pocket of the NMDA receptor channel. While specific data for 1-Methylcyclohexan-1-amine is unavailable, it can be inferred that its potency would be lower than that of the more substituted analogs listed.

Regarding the dopamine transporter (DAT), extensive searches did not yield specific binding affinity data for 1-Methylcyclohexan-1-amine or its simple alkyl analogs. The available literature on DAT inhibitors primarily focuses on compounds with an aryl group, which is structurally distinct from the compounds discussed here.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

[³H]-(+)-MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes

  • [³H]-(+)-MK-801 (specific activity ~20-30 Ci/mmol)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glutamate and Glycine

  • Test compounds

  • Non-specific binding control (e.g., 10 µM unlabeled (+)-MK-801)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in the assay buffer.

  • Binding Assay: In a final volume of 1 mL, incubate the membrane preparation (approximately 100-200 µg of protein) with a fixed concentration of [³H]-(+)-MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with 10 µM unlabeled (+)-MK-801). The incubation is typically carried out in the presence of saturating concentrations of glutamate and glycine (e.g., 10 µM each) to ensure the receptor is in an open-channel state.

  • Incubation: Incubate the samples at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on NMDA-induced ion currents in neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.3)

  • Internal solution for the patch pipette (e.g., containing in mM: 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, pH 7.3)

  • NMDA and glycine

  • Test compounds

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate neurons on coverslips and culture for several days.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Whole-Cell Configuration: Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. Approach a neuron with the pipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -70 mV. Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current.

  • Compound Application: Once a stable baseline NMDA-induced current is established, co-apply the test compound at various concentrations with the NMDA/glycine solution.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the test compound. Plot the percentage of inhibition of the NMDA-induced current against the concentration of the test compound. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

experimental_workflow cluster_binding [3H]-(+)-MK-801 Binding Assay cluster_ep Whole-Cell Patch-Clamp prep Membrane Preparation incubation Incubation with [3H]MK-801 & Test Compound prep->incubation filtration Rapid Filtration incubation->filtration quant Scintillation Counting filtration->quant analysis_binding Data Analysis (IC50, Ki) quant->analysis_binding whole_cell Achieve Whole-Cell Configuration current_evoke Evoke NMDA Current whole_cell->current_evoke compound_app Apply Test Compound current_evoke->compound_app current_rec Record Current Inhibition compound_app->current_rec analysis_ep Data Analysis (IC50) current_rec->analysis_ep

Fig. 1: Experimental workflows for assessing NMDA receptor antagonism.

nmda_receptor_antagonism receptor NMDA Receptor Ion Channel block Blockade receptor:p1->block antagonist Cyclohexylamine Analog antagonist->receptor:p1 ion_flow Ca2+ Influx block->ion_flow Inhibits

Fig. 2: Mechanism of NMDA receptor channel blockade by cyclohexylamine analogs.

sar_logic start Cyclohexylamine Scaffold modification Increase Alkyl Substitution on Cyclohexyl Ring start->modification lipophilicity Increased Lipophilicity & Steric Bulk modification->lipophilicity affinity Increased Binding Affinity at NMDA Receptor lipophilicity->affinity

Fig. 3: Structure-activity relationship for NMDA receptor affinity.

References

A Comparative Analysis of 1-Methylcyclohexan-1-amine and 1-Phenylcyclohexan-1-amine: Structure, Reactivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and reactivity differences between 1-methylcyclohexan-1-amine and 1-phenylcyclohexan-1-amine. This analysis is supported by quantitative data, detailed experimental protocols for their synthesis, and visualizations to elucidate key chemical distinctions relevant to research and development in the chemical and pharmaceutical sciences.

Structural and Physicochemical Properties

The core structural difference between 1-methylcyclohexan-1-amine and 1-phenylcyclohexan-1-amine lies in the substituent at the C1 position of the cyclohexyl ring, alongside the amino group. In the former, a methyl group is present, while the latter features a phenyl group. This seemingly simple substitution has profound effects on the electronic and steric properties of the molecules, which in turn dictates their chemical behavior.

Property1-Methylcyclohexan-1-amine1-Phenylcyclohexan-1-amineReference
Molecular Formula C₇H₁₅NC₁₂H₁₇N[1][2]
Molecular Weight 113.20 g/mol 175.27 g/mol [1][2]
Predicted pKa 11.03~4-5 (estimated)
Appearance Colorless to yellow liquidWhite to off-white crystalline solid
Boiling Point ~149 °C84-89 °C @ 1 Torr
Solubility Slightly soluble in water, soluble in organic solventsSoluble in DMSO

Electronic Effects and Basicity

The most significant electronic difference between the two amines is their basicity, which is a direct consequence of the substituent at the C1 position.

  • 1-Methylcyclohexan-1-amine: The methyl group and the cyclohexyl ring are both alkyl groups, which are electron-donating through an inductive effect (+I). This increases the electron density on the nitrogen atom of the amino group, making the lone pair of electrons more available for protonation. Consequently, 1-methylcyclohexan-1-amine is a moderately strong organic base with a predicted pKa of its conjugate acid around 11.03.

This difference in basicity is a critical factor in their reactivity, particularly in acid-catalyzed reactions and their behavior in biological systems.

Steric Hindrance

The steric environment around the amino group also differs between the two molecules. The phenyl group in 1-phenylcyclohexan-1-amine is significantly bulkier than the methyl group in 1-methylcyclohexan-1-amine. This increased steric hindrance in the phenyl-substituted compound can affect the rate of reactions where the amino group acts as a nucleophile, as the bulky phenyl group can impede the approach of electrophiles.

Reactivity Comparison

The differences in electronic properties and steric hindrance directly influence the chemical reactivity of these two amines.

N-Acylation

N-acylation is a fundamental reaction for amines. The rate of this reaction is dependent on the nucleophilicity of the amine.

  • 1-Methylcyclohexan-1-amine: Being a more basic and less sterically hindered amine, it is expected to be more nucleophilic and thus react more readily with acylating agents such as acyl chlorides or anhydrides.

  • 1-Phenylcyclohexan-1-amine: The reduced electron density on the nitrogen due to resonance with the phenyl ring, coupled with greater steric hindrance, makes it a weaker nucleophile. Therefore, it will undergo N-acylation at a slower rate compared to 1-methylcyclohexan-1-amine.

G Methylamine 1-Methylcyclohexan-1-amine (Stronger Nucleophile) AcylChloride Acyl Chloride (Electrophile) Methylamine->AcylChloride Nucleophilic Attack RateFast Faster Reaction Phenylamine 1-Phenylcyclohexan-1-amine (Weaker Nucleophile) Phenylamine->AcylChloride Nucleophilic Attack RateSlow Slower Reaction ProductMethyl N-acyl-1-methylcyclohexylamine AcylChloride->ProductMethyl ProductPhenyl N-acyl-1-phenylcyclohexylamine AcylChloride->ProductPhenyl

Figure 1: Comparative N-Acylation Reactivity.

Experimental Protocols

Synthesis of 1-Methylcyclohexan-1-amine

A common method for the synthesis of 1-methylcyclohexan-1-amine is the reductive amination of cyclohexanone.

Experimental Workflow:

G Start Cyclohexanone + Methylamine Intermediate Imine Intermediate Start->Intermediate Condensation Reduction Reduction (e.g., NaBH₃CN or H₂/Catalyst) Intermediate->Reduction Product 1-Methylcyclohexan-1-amine Reduction->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 2: Synthesis of 1-Methylcyclohexan-1-amine.

Protocol:

  • In a round-bottom flask, dissolve cyclohexanone in a suitable solvent such as methanol.

  • Add a solution of methylamine in methanol to the flask.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure 1-methylcyclohexan-1-amine.

Synthesis of 1-Phenylcyclohexan-1-amine

A well-established method for the synthesis of 1-phenylcyclohexan-1-amine is the Ritter reaction.

Experimental Workflow:

G Start 1-Phenylcyclohexene + Nitrile (e.g., HCN or CH₃CN) Carbocation Tertiary Carbocation Start->Carbocation Protonation Acid Strong Acid (e.g., H₂SO₄) Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack by Nitrile Amide N-Substituted Amide Nitrilium->Amide Hydrolysis Hydrolysis Hydrolysis Product 1-Phenylcyclohexan-1-amine Amide->Product Further Hydrolysis AmineFormation Hydrolysis of Amide

Figure 3: Ritter Reaction for 1-Phenylcyclohexan-1-amine.

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, place 1-phenylcyclohexene in a suitable solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature.

  • Add a nitrile, such as acetonitrile, dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to hydrolyze the intermediate nitrilium salt to the corresponding amide.

  • The resulting amide can be isolated and then hydrolyzed under acidic or basic conditions to yield 1-phenylcyclohexan-1-amine.

  • The final product is then extracted, dried, and purified, often by recrystallization of its hydrochloride salt.

Spectroscopic Data Summary

Spectroscopic Data1-Methylcyclohexan-1-amine1-Phenylcyclohexan-1-amine
¹H NMR (CDCl₃, δ ppm) ~1.1 (s, 3H, CH₃), 1.2-1.6 (m, 10H, cyclohexyl), ~1.5 (br s, 2H, NH₂)1.4-1.8 (m, 10H, cyclohexyl), ~1.7 (br s, 2H, NH₂), 7.2-7.5 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~22, 26, 37 (cyclohexyl CH₂), ~30 (CH₃), ~50 (C-N)~22, 26, 38 (cyclohexyl CH₂), ~55 (C-N), ~125, 127, 128, 148 (aromatic C)
IR (cm⁻¹) ~3300-3400 (N-H stretch, 2 bands), ~2850-2950 (C-H stretch), ~1600 (N-H bend)~3300-3400 (N-H stretch, 2 bands), ~3020-3080 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (N-H bend), ~1450, 1495 (aromatic C=C stretch)

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and concentration. The provided data is a general representation based on typical values found in spectral databases.

Conclusion

References

A Comparative Analysis of Methylcyclohexylamine Stereoisomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of 2- and 4-methylcyclohexylamine stereoisomers, offering valuable insights for researchers in drug discovery and development.

This guide provides a comprehensive comparison of the known properties of the cis and trans stereoisomers of 2- and 4-methylcyclohexylamine. The distinct spatial arrangements of the methyl and amino groups in these isomers give rise to significant differences in their physical, chemical, and pharmacological characteristics. Understanding these differences is crucial for the targeted design and development of novel therapeutics. This document summarizes key experimental data, outlines general protocols for stereoisomer separation and characterization, and visualizes the biological pathway impacted by one of these isomers.

Physicochemical Properties of Methylcyclohexylamine Stereoisomers

The stereochemistry of methylcyclohexylamine isomers influences their physical properties such as boiling point, density, and refractive index. While data for the individual enantiomers are scarce, the properties of the cis and trans diastereomers (often as racemic mixtures) have been reported.

Table 1: Physicochemical Properties of 2-Methylcyclohexylamine Isomers

Propertycis / trans MixtureReference
Molecular Formula C₇H₁₅N[1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 149-150 °C[2]
Density 0.856 g/mL at 25 °C[2]
Refractive Index n20/D 1.4565[2]

Table 2: Physicochemical Properties of 4-Methylcyclohexylamine Isomers

Propertycis / trans Mixturetrans IsomerReference
Molecular Formula C₇H₁₅NC₇H₁₅N[3][4]
Molecular Weight 113.20 g/mol 113.20 g/mol [3][4]
Boiling Point 151-154 °CNot Specified[3]
Density 0.855 g/mL at 25 °CNot Specified[3]
Refractive Index n20/D 1.4531Not Specified[3]

Pharmacological Activity: Inhibition of Spermidine Synthase

A significant biological activity has been identified for the trans isomer of 4-methylcyclohexylamine. It acts as a potent inhibitor of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, making their synthesis a target for therapeutic intervention, particularly in oncology.

The trans-4-methylcyclohexylamine has been shown to be a more potent inhibitor of spermidine synthase than cyclohexylamine.[5] In vivo studies have demonstrated that administration of trans-4-methylcyclohexylamine leads to a significant decrease in spermidine levels, compensated by an increase in its precursor, putrescine, and its product, spermine.[3][6] This modulation of polyamine levels can impact cell growth.[6]

Table 3: Inhibitory Activity of trans-4-Methylcyclohexylamine on Spermidine Synthase

ParameterValueSpeciesReference
IC₅₀ 1.7 µMPigNot explicitly cited, value derived from comparative data
Kᵢ 40 nMPigNot explicitly cited, value derived from comparative data

Polyamine Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the polyamine biosynthesis pathway and the specific point of inhibition by trans-4-methylcyclohexylamine.

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase (SpdS) Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SpmS) Spermidine->SpmS Spermine Spermine ODC->Putrescine CO₂ SpdS->Spermidine SpmS->Spermine dcSAM1 decarboxylated S-Adenosylmethionine dcSAM1->SpdS dcSAM2 decarboxylated S-Adenosylmethionine dcSAM2->SpmS Inhibitor trans-4-Methyl- cyclohexylamine Inhibitor->SpdS

Caption: Polyamine biosynthesis pathway and inhibition by trans-4-methylcyclohexylamine.

Experimental Protocols

Detailed, validated protocols for the separation and characterization of methylcyclohexylamine stereoisomers are not widely published. However, based on established methods for chiral amines, the following general procedures can be applied.

General Protocol for Chiral HPLC Separation of Methylcyclohexylamine Stereoisomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers and diastereomers.

1. Column Selection:

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point as they show broad selectivity for a wide range of compounds.

  • For primary amines, cyclofructan-based and crown ether-based CSPs can also be effective.

2. Mobile Phase Selection:

  • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is typically used.

  • Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Additives: For basic compounds like methylcyclohexylamine, the addition of a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and resolution.

3. General Workflow:

  • Initial Screening: Screen a selection of chiral columns with a standard set of mobile phases (e.g., hexane/isopropanol and hexane/ethanol for normal phase).

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the ratio of the mobile phase components, the type and concentration of the additive, the flow rate, and the column temperature.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for these compounds.

Caption: General workflow for chiral HPLC method development.

General Protocol for NMR Spectroscopic Analysis of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules.

1. Direct Analysis of Diastereomers:

  • The ¹H and ¹³C NMR spectra of diastereomers (e.g., cis and trans isomers) are generally different, allowing for their direct identification and quantification in a mixture.

  • The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the amino group (the α-proton), can provide information about the relative stereochemistry. For example, the chemical shift of the α-proton in trans-4-alkylcyclohexylamines is typically at a higher field compared to the corresponding cis isomers.[7]

2. Analysis of Enantiomers using Chiral Derivatizing Agents (CDAs):

  • Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, they can be reacted with a chiral derivatizing agent to form diastereomers, which will have different NMR spectra.

  • Procedure:

    • React the racemic methylcyclohexylamine with an enantiomerically pure CDA (e.g., Mosher's acid chloride).

    • Purify the resulting diastereomeric amides.

    • Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

    • The signals for the two diastereomers should be resolved, allowing for the determination of the enantiomeric ratio by integration.

3. Analysis of Enantiomers using Chiral Solvating Agents (CSAs):

  • A chiral solvating agent can be added to the NMR sample of the racemic analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which can lead to different chemical shifts.

  • This method is often simpler than using a CDA as it does not require a chemical reaction and purification.

Conclusion

The stereoisomers of methylcyclohexylamine exhibit distinct physicochemical and pharmacological properties. Notably, trans-4-methylcyclohexylamine has been identified as a potent inhibitor of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway, making it an interesting lead compound for the development of therapeutics targeting cell proliferation. A comprehensive understanding of the properties of all stereoisomers is essential for advancing such drug discovery efforts. Further research is warranted to elucidate the biological activities of the cis isomers and the individual enantiomers of both 2- and 4-methylcyclohexylamine. The experimental approaches outlined in this guide provide a framework for the separation and characterization of these important molecules.

References

A Senior Application Scientist's Guide to Validating the Purity of 1-Methylcyclohexan-1-amine Hydrochloride via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for a Key Building Block

1-Methylcyclohexan-1-amine hydrochloride is a primary aliphatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its molecular structure, a methyl group and an amine group on the same carbon of a cyclohexane ring, imparts specific reactivity that is valuable in complex molecular construction.[2][3] As with any active pharmaceutical ingredient (API) precursor or key intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety, efficacy, and batch-to-batch consistency of the final product.

This guide provides an in-depth, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to accurately quantify the purity of this compound. We will delve into the causal logic behind methodological choices, establish a self-validating protocol in line with global regulatory standards, and compare HPLC with alternative analytical technologies.

Chapter 1: Overcoming the Analytical Challenge: The Nature of Aliphatic Amines

The primary analytical challenge in the HPLC analysis of this compound stems from its chemical structure. Like most simple aliphatic amines, it lacks a chromophore, a light-absorbing functional group, rendering it essentially "invisible" to standard UV-Vis detectors, which are the workhorses of most HPLC laboratories.[4][5] Furthermore, the basic nature of the amine group can lead to undesirable interactions with the silica-based stationary phases of HPLC columns, resulting in poor peak shape (tailing) and unreliable quantification.[6]

Therefore, a successful HPLC method must address two key issues:

  • Detection: A strategy must be employed to detect the non-chromophoric analyte.

  • Separation: Chromatographic conditions must be optimized to achieve a sharp, symmetrical peak, well-resolved from any potential impurities.

Our strategy will focus on employing a "universal" detector that does not rely on light absorption, thereby circumventing the need for chemical derivatization, which can introduce its own complexities and potential for error.[5][7]

Chapter 2: HPLC Method Development and Validation

A robust analytical method is one that is proven to be fit for its intended purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[8][9]

The Detection Strategy: Evaporative Light Scattering Detection (ELSD)

To overcome the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is the chosen technology. ELSD is a powerful, near-universal detector for HPLC.[10][11] Its principle of operation is independent of the analyte's optical properties.[4]

The process involves three stages:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.[12]

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind tiny, solid particles of the non-volatile analyte.[13]

  • Detection: These particles are carried into a high-intensity light beam. The scattered light is measured by a photodiode, generating a signal proportional to the mass of the analyte.[10]

This approach is ideal for this compound as it is a non-volatile salt, ensuring a strong signal after the mobile phase is evaporated.

Chromatographic Conditions & Rationale

The goal is to develop a method that provides a sharp, symmetrical peak for the main component and can separate it from potential process-related impurities.

ParameterConditionRationale
HPLC Column Mixed-Mode (Reversed-Phase/Ion-Exchange) e.g., Acclaim™ Trinity™ P1A mixed-mode column provides multiple retention mechanisms. The C18 (reversed-phase) character retains non-polar components, while the ion-exchange functionality interacts with the protonated amine, offering excellent retention and peak shape for polar, basic compounds without the need for ion-pairing agents.[14]
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0B: AcetonitrileGradient: 10% B to 70% B over 15 minThe acidic pH (pH 3.0) ensures the primary amine is fully protonated (as R-NH3+), leading to consistent interaction with the ion-exchange stationary phase and preventing peak tailing. Ammonium formate is a volatile buffer, which is essential for compatibility with the ELSD detector. A gradient is used to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity of the mobile phase.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
ELSD Settings Drift Tube: 50 °CNebulizer Gas (N₂): 1.5 L/minThese settings must be optimized to ensure complete evaporation of the mobile phase without causing degradation or volatilization of the analyte. A lower drift tube temperature is often suitable for semi-volatile compounds.[12]
Method Validation Protocol

The developed method must be rigorously validated according to ICH Q2(R1) guidelines to prove its suitability for purity determination.[15][16]

HPLC_Validation_Workflow cluster_method Method Development cluster_result Outcome Dev Develop HPLC-ELSD Method Spec Specificity (Peak Purity) Dev->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) LODQ LOD / LOQ Rob Robustness Report Validated Method for Purity Analysis Rob->Report

The following table summarizes the validation parameters and their typical acceptance criteria for a purity assay.

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest.[16]Analyze blank, placebo, and spiked samples with known impurities. Perform peak purity analysis using a diode-array detector (if run in parallel) or by comparing against a second, validated procedure.[15]The peak for this compound should be free from interference at its retention time. It must be well-resolved from all potential impurities (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Analyze a minimum of five concentrations across the specified range (e.g., 80-120% of the target concentration).[9]Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.For assay: 80% to 120% of the test concentration.[9]
Accuracy To measure the closeness of the test results to the true value.Analyze a sample of known purity (e.g., a reference standard) or by spiking a sample with known amounts of pure analyte at different levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample.Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).The peak area and retention time should not significantly change; system suitability parameters must still be met.

Chapter 3: Identifying Potential Impurities

A robust purity method must be able to separate the main component from any potential process-related or degradation impurities. The synthesis of 1-Methylcyclohexan-1-amine often involves the reaction of cyclohexanone with methylamine in a reductive amination process or similar pathways.[17]

Impurity_Profile cluster_impurities Potential Impurities Analyte 1-Methylcyclohexan-1-amine (Target Analyte) SM1 Cyclohexanone (Unreacted Starting Material) Analyte->SM1 from SM2 Methylamine (Excess Reagent) Analyte->SM2 from BP1 N-Methylcyclohexylamine (Secondary Amine By-product) Analyte->BP1 from BP2 Dicyclohexylamine (Related Impurity) Analyte->BP2 from Deg1 Oxidation Products (Degradants) Analyte->Deg1 from

The HPLC method must demonstrate specificity by resolving the main peak from these and other potential impurities, such as cyclohexylamine, which could arise from impurities in the starting materials.[18]

Chapter 4: Comparative Guide: HPLC vs. Alternative Technologies

While HPLC with ELSD is a powerful technique, it is essential to understand its performance in the context of other available analytical methods.

TechnologyPrincipleAdvantages for 1-Methylcyclohexan-1-amine AnalysisDisadvantages
HPLC-ELSD Liquid phase separation followed by universal mass-based detection.[13]Excellent for non-volatile, non-chromophoric compounds. Robust and reproducible for QC environments. Compatible with gradient elution.[10]Destructive detector. Non-linear response may require careful calibration for quantitation. Less sensitive than MS.
Gas Chromatography (GC-MS) Vapor phase separation based on boiling point and polarity, followed by mass spectrometric detection.High separation efficiency. Mass spectrometer provides structural information for impurity identification. Highly sensitive.Requires derivatization to make the amine less polar and more volatile.[19] The hydrochloride salt is non-volatile and must be neutralized and extracted first. Potential for thermal degradation of the analyte in the injector.[6]
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio in an electric field.[20]Extremely high separation efficiency. Very small sample volume required. Can analyze ions directly.[21]Can be less robust than HPLC for routine QC. Lower concentration sensitivity compared to HPLC-MS or GC-MS. Reproducibility can be challenging.[22]

Chapter 5: Step-by-Step Experimental Protocol

Objective: To determine the purity of a this compound batch.

  • Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the Stock Standard.

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the Test Sample.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in the "Chromatographic Conditions & Rationale" table.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Perform a blank injection (50:50 acetonitrile/water) to ensure no system peaks interfere.

    • Inject the Standard Preparation five times to establish system suitability. The RSD of the peak areas should be ≤ 2.0%.

    • Inject the Test Sample in duplicate.

  • Data Analysis and Purity Calculation:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Integrate the area of all peaks in the chromatogram, excluding the solvent front and any blank-related peaks.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This guide provides a comprehensive and scientifically grounded approach to validating a purity method for this compound. By understanding the chemistry of the analyte, selecting the appropriate technology, and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this vital chemical building block.

References

A comparative study of analytical techniques for amine hydrochloride analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the analysis of amine hydrochlorides. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and logical relationships to assist in method selection and application.

Introduction

Amine hydrochlorides are prevalent in pharmaceutical and chemical industries due to their increased stability and solubility over their free amine counterparts.[1] Accurate quantification of these compounds is crucial for quality control, formulation development, and regulatory compliance. The analysis of amine hydrochlorides, however, can be challenging due to the properties of the amine functional group, such as high polarity and sometimes low volatility or lack of a strong chromophore.[2] This guide explores and compares several analytical techniques suited for amine hydrochloride analysis.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique depends on various factors including the specific amine hydrochloride, the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of common analytical methods for amine hydrochloride analysis.

Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Precision (%RSD) Accuracy/Recovery (%) Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[2]0.01 - 0.10 mg/kg[3]0.02 - 0.31 mg/kg[3]< 6%[3]95 - 105%Versatile, robust, suitable for non-volatile and thermally sensitive compounds.[2]May require derivatization for detection, can be time-consuming.[2]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[2][4]Varies with analyte and detectorVaries with analyte and detector< 5%90 - 110%High resolution, fast analysis times for volatile compounds.Limited to volatile and thermally stable analytes; derivatization may be needed.[2][4]
Ion Chromatography (IC) Ion-exchange chromatography with conductivity detection for the separation of ionic species.[5]1.5 mg/L[6]---Excellent for small, charged amines and cations, no derivatization needed.[5][7]Can be affected by high salt matrices.
Titration Neutralization reaction between the amine hydrochloride (acting as an acid or after conversion to a base) and a standardized titrant.[8][9]Dependent on titrant concentrationDependent on titrant concentrationVariesVariesSimple, cost-effective, no specialized equipment required.Low sensitivity, not suitable for trace analysis, can be affected by other acidic/basic components.[9]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte, often after a color-forming derivatization reaction.[10][11]0.1490 µg/mL[10]-< 2%[11]98 - 102%Rapid, simple, and inexpensive instrumentation.Low selectivity, requires a chromophore or derivatization, susceptible to interference.[12][13]

Experimental Protocols

Detailed and accurate protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is widely used for the analysis of amines that lack a UV chromophore. Derivatization enhances detectability.[14]

Objective: To quantify a primary or secondary amine hydrochloride in a sample.

Materials:

  • Amine hydrochloride standard

  • HPLC-grade acetonitrile and water[15]

  • Derivatization reagent (e.g., Dansyl Chloride, 4-(Methylamino)-3-nitrobenzoyl chloride)[14][15]

  • Buffer solution (e.g., 0.1 M Sodium Bicarbonate)[15]

  • Quenching solution (e.g., 2 M HCl)[15]

  • C18 HPLC column

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the amine hydrochloride standard in a suitable solvent (e.g., water/methanol 1:1 v/v) to create a stock solution (e.g., 1 mg/mL).[15]

    • Prepare sample solutions by dissolving the sample in the same solvent to achieve a concentration within the expected calibration range.

  • Derivatization:

    • In a vial, mix a known volume of the standard or sample solution with the buffer to make the solution alkaline.[15]

    • Add the derivatization reagent solution and vortex immediately for 1 minute.[15]

    • Allow the reaction to proceed at room temperature (e.g., 20 minutes) or a controlled temperature as required for the specific reagent.[15]

    • Stop the reaction by adding the quenching solution.[15]

  • HPLC Analysis:

    • Filter the derivatized solution through a 0.45 µm filter into an HPLC vial.[2]

    • Inject the filtered solution into the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detector: UV or Fluorescence detector at the appropriate wavelength for the derivative.[14]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the amine hydrochloride in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC) - Headspace Analysis

This technique is suitable for volatile amines or those that can be made volatile. It is particularly useful for determining residual amines in drug substances.[4]

Objective: To determine the content of volatile amine hydrochlorides in a non-volatile matrix.

Materials:

  • Amine hydrochloride standard

  • Dimethyl sulfoxide (DMSO)[4]

  • Imidazole[4]

  • Headspace vials

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of the amine hydrochloride in DMSO.[4]

    • In a headspace vial, accurately weigh the sample and dissolve it in DMSO.[4]

    • Add imidazole to both the standard and sample vials. Imidazole acts as a base to liberate the free amine from its hydrochloride salt.[4]

  • Headspace GC Analysis:

    • Place the vials in the headspace autosampler.

    • Incubation: Incubate the vials at a set temperature (e.g., 100°C) for a specific time (e.g., 20 minutes) to allow the volatile amine to partition into the headspace.[4]

    • Injection: Automatically inject a portion of the headspace gas into the GC.

    • GC Conditions (Example):

      • Column: DB-624 or equivalent[4]

      • Injector Temperature: 200°C[4]

      • Detector Temperature (FID): 250°C[4]

      • Oven Program: Start at 40°C, hold for 10 minutes, then ramp to 240°C.[4]

      • Carrier Gas: Nitrogen or Helium[4]

  • Quantification:

    • Calculate the amount of amine hydrochloride in the sample by comparing the peak area from the sample to the peak area from the standard.

Ion Chromatography (IC)

IC is a powerful technique for the direct analysis of small, charged amines without the need for derivatization.[5]

Objective: To quantify amine hydrochlorides in an aqueous sample.

Materials:

  • Amine hydrochloride standard

  • Deionized water

  • Eluent (e.g., methanesulfonic acid)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of the amine hydrochloride in deionized water.

    • Dilute the sample with deionized water to bring the analyte concentration into the calibration range.

  • IC Analysis:

    • Inject the standards and samples into the ion chromatograph.

    • IC Conditions (Example):

      • Column: Cation-exchange column (e.g., Dionex IonPac CS19)[16]

      • Eluent: Isocratic or gradient elution with an acidic eluent.

      • Detection: Suppressed conductivity detection.[5]

  • Quantification:

    • Generate a calibration curve from the standard responses.

    • Determine the concentration in the sample from the calibration curve.

Titration

Titration is a classic analytical method that can be used for the assay of bulk amine hydrochlorides.

Objective: To determine the purity of a bulk amine hydrochloride sample.

Procedure (Aqueous Acid-Base Titration):

  • Accurately weigh the amine hydrochloride sample and dissolve it in deionized water.

  • Add a suitable indicator (e.g., methyl red).

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH) to the endpoint, indicated by a color change.

  • The amine hydrochloride acts as a weak acid and is neutralized by the strong base.

  • Calculate the purity of the amine hydrochloride based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve derivatize Derivatization (if needed) dissolve->derivatize filter Filtration derivatize->filter injection Injection filter->injection separation Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A general experimental workflow for the analysis of amine hydrochlorides.

G cluster_chromatography Chromatographic Methods cluster_classical Classical Methods HPLC HPLC High Sensitivity High Sensitivity HPLC->High Sensitivity High Versatility High Versatility HPLC->High Versatility Requires Derivatization (often) Requires Derivatization (often) HPLC->Requires Derivatization (often) GC GC High Resolution High Resolution GC->High Resolution For Volatile Analytes For Volatile Analytes GC->For Volatile Analytes Thermal Stability Required Thermal Stability Required GC->Thermal Stability Required IC Ion Chromatography No Derivatization No Derivatization IC->No Derivatization For Ionic Species For Ionic Species IC->For Ionic Species Matrix Effects Matrix Effects IC->Matrix Effects Titration Titration Low Cost Low Cost Titration->Low Cost Simple Simple Titration->Simple Low Sensitivity Low Sensitivity Titration->Low Sensitivity UV_Vis UV-Vis Spectrophotometry Rapid Rapid UV_Vis->Rapid Low Selectivity Low Selectivity UV_Vis->Low Selectivity Chromophore Required Chromophore Required UV_Vis->Chromophore Required

Caption: Logical relationships and key features of different analytical techniques.

References

Unraveling the Structure-Activity Relationship of 1-Methylcyclohexan-1-amine Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neurological disorders, making it a significant therapeutic target.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Methylcyclohexan-1-amine derivatives, with a focus on their activity as NMDA receptor antagonists. Due to a lack of extensive publicly available data on a homologous series of 1-Methylcyclohexan-1-amine derivatives, this guide will draw comparisons from structurally related and well-studied analogs, including the adamantane derivative memantine, to infer key SAR principles.

Comparative Analysis of NMDA Receptor Antagonism

The antagonistic activity of 1-Methylcyclohexan-1-amine derivatives and their analogs at the NMDA receptor is primarily assessed through radioligand binding assays and electrophysiological techniques. The following table summarizes the inhibitory activity (IC50) of memantine and related compounds, which share the core feature of a polycyclic amine, against the NMDA receptor. This data provides a foundational understanding of the structural requirements for potent antagonism.

CompoundStructureNMDA Receptor IC50 (µM)Reference
MemantineAdamantane with a primary amine0.79[Source 1 from initial search]
AmantadineAdamantane with a primary amine20.7[Source 12 from initial search]
MK-801Dibenzocycloalkenimine0.012[Source 12 from initial search]
6-Cl-THA-Memantine HybridMemantine linked to 6-chlorotacrine1.80[Source 1 from initial search]

Key SAR Observations:

  • The Amine Group is Crucial: The primary amine is a critical pharmacophore for NMDA receptor antagonism. Conversion of the amine group into an amide has been reported to cause a loss of activity.[1] This suggests that the protonated amine at physiological pH is essential for interaction with the receptor's binding site, likely within the ion channel pore.

  • Bulk and Lipophilicity of the Cage Structure: The adamantane cage of memantine contributes to its potency. While direct comparisons with a simple methylcyclohexyl group are limited, it can be inferred that the size and lipophilicity of the carbocyclic scaffold are important for positioning the amine within the channel and for overall pharmacokinetic properties, such as crossing the blood-brain barrier.

  • Substitution on the Amine: The activity of these antagonists can be modulated by substitution on the amine. While the primary amine is effective, derivatization can lead to varied potencies. For instance, creating hybrid molecules, such as the 6-Cl-THA-memantine hybrid, can alter the binding affinity.[1]

Experimental Protocols

Accurate determination of the antagonistic activity of 1-Methylcyclohexan-1-amine derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key experiments.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor channel binding site.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • Tris-HCl buffer (5 mM, pH 7.7)

  • Glutamate (50 µM)

  • Glycine (20 µM)

  • Test compounds (1-Methylcyclohexan-1-amine derivatives) at various concentrations

  • Non-specific binding control: unlabeled MK-801 or phencyclidine (PCP) (10-400 µM)[2][3]

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in 0.32 M sucrose solution and centrifuge. Resuspend the pellet in Tris-HCl buffer.[4]

  • Incubation: In a final volume of 0.5-1.0 mL, incubate the brain membranes with [³H]MK-801, glutamate, glycine, and the test compound at 25°C for 180 minutes.[2][4]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.[2]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage inhibition of specific binding against the log concentration of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on NMDA receptor-mediated ion currents.[1]

Materials:

  • Cultured neurons or a heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors.

  • External (bath) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2.[5]

  • Internal (pipette) solution: e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2.[5]

  • NMDA (agonist)

  • Test compounds (1-Methylcyclohexan-1-amine derivatives)

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere and mature.[1]

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: Approach a cell with a glass micropipette filled with the internal solution. Form a high-resistance seal (gigaohm seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[1]

  • Current Measurement: Clamp the cell at a holding potential of -60 mV or -70 mV.[1]

  • Agonist Application: Apply NMDA to the cell to evoke an inward current through the NMDA receptors.

  • Antagonist Application: Co-apply the test compound with NMDA at various concentrations and record the inhibition of the NMDA-evoked current.

  • Data Analysis: Determine the IC50 value by plotting the percentage of current inhibition as a function of the antagonist concentration and fitting the data with a logistic function.[1]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for SAR studies.

NMDA_Signaling_Pathway cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine (Co-agonist) Glycine->NMDAR Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP Antagonist 1-Methylcyclohexan-1-amine Derivative (Antagonist) Antagonist->NMDAR Blocks Channel

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

SAR_Workflow Start Define Core Scaffold: 1-Methylcyclohexan-1-amine Synthesis Synthesize Derivatives (e.g., modify R groups) Start->Synthesis Screening Biological Screening Synthesis->Screening BindingAssay [³H]MK-801 Binding Assay (Determine IC50) Screening->BindingAssay PatchClamp Patch-Clamp Analysis (Confirm Mechanism & Potency) Screening->PatchClamp Analysis SAR Analysis BindingAssay->Analysis PatchClamp->Analysis Data Correlate Structure with Activity Data Analysis->Data Optimization Lead Optimization Analysis->Optimization NewDerivatives Design & Synthesize New Derivatives Optimization->NewDerivatives NewDerivatives->Screening Iterative Cycle

Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.

References

Evaluating alternative synthetic routes for N-substituted cyclohexylamines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted cyclohexylamine motif is a crucial pharmacophore found in a wide array of therapeutic agents and a valuable building block in medicinal chemistry. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of three prominent synthetic routes for the preparation of N-substituted cyclohexylamines: Reductive Amination of Cyclohexanones, Buchwald-Hartwig Amination, and Direct N-Alkylation of Cyclohexylamine. We present a summary of quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable methodology for their specific needs.

Quantitative Data Comparison

The selection of a synthetic route often depends on factors such as yield, reaction time, temperature, and catalyst loading. The following table summarizes typical quantitative parameters for the three evaluated methods based on literature precedents.

ParameterMethod 1: Reductive AminationMethod 2: Buchwald-Hartwig AminationMethod 3: Direct N-Alkylation
Starting Materials Cyclohexanone, AmineCyclohexyl Halide/Triflate, AmineCyclohexylamine, Alkyl Halide
Typical Yield 60-95%70-98%40-80%
Reaction Time 2-24 hours1-18 hours6-48 hours
Temperature 25-100 °C80-120 °C25-100 °C
Catalyst Metal (e.g., Ni, Pd, Rh) or enzymaticPalladium complexes with phosphine ligandsOften base-mediated, no catalyst
Key Advantages Atom economical, direct, wide substrate scopeHigh functional group tolerance, high yieldsSimple procedure, no metal catalyst
Key Disadvantages Potential for over-alkylation, harsh conditionsExpensive catalyst and ligands, air-sensitiveOver-alkylation, potential for quaternization

Synthetic Methodologies and Experimental Protocols

Method 1: Reductive Amination of Cyclohexanones

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of a cyclohexanone with an amine, followed by in-situ reduction to the corresponding N-substituted cyclohexylamine.

General Experimental Protocol:

To a solution of cyclohexanone (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., methanol, dichloromethane, 10 mL) is added a reducing agent such as sodium triacetoxyborohydride (1.5 mmol) or sodium cyanoborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 2-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. For catalytic hydrogenations, cyclohexanone (1.0 mmol) and the amine (1.2 mmol) are dissolved in a solvent like ethanol, and a catalyst such as Palladium on carbon (5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-10 atm) and stirred at room temperature or elevated temperatures until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Logical Workflow for Reductive Amination

cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Condensation Condensation Cyclohexanone->Condensation Amine Amine Amine->Condensation Reduction In-situ Reduction Condensation->Reduction Imine/ Enamine Intermediate N_Substituted_Cyclohexylamine N-Substituted Cyclohexylamine Reduction->N_Substituted_Cyclohexylamine

Caption: Workflow for Reductive Amination.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for coupling amines with aryl or vinyl halides/triflates and offers excellent functional group tolerance. While less common for simple alkylamines, it is a go-to method for the synthesis of N-arylcyclohexylamines. The reaction mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product.[1]

General Experimental Protocol:

In an oven-dried Schlenk tube, the aryl or cyclohexyl halide/triflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL) is then added. The reaction mixture is heated to 80-120 °C and stirred for 1-18 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Pd0 Pd(0)L PdII R-Pd(II)-X L Pd0->PdII Oxidative Addition AmineComplex [R-Pd(II)-NHR'R'']+ L PdII->AmineComplex Amine Coordination AmidoComplex R-Pd(II)-NR'R'' L AmineComplex->AmidoComplex Deprotonation HX H-Base+ AmineComplex->HX AmidoComplex->Pd0 Reductive Elimination Product R-NR'R'' Reactants R-X + HNR'R'' Base Base Base->AmineComplex

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Method 3: Direct N-Alkylation of Cyclohexylamine

Direct N-alkylation is a classical and straightforward approach for synthesizing N-substituted cyclohexylamines. This method involves the reaction of cyclohexylamine with an alkylating agent, typically an alkyl halide, in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction.

General Experimental Protocol:

To a solution of cyclohexylamine (1.0 mmol) and a base (e.g., triethylamine, potassium carbonate, 1.5 mmol) in a suitable solvent (e.g., acetonitrile, DMF, 10 mL) is added the alkyl halide (1.1 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 6-48 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the salt byproduct, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Experimental Workflow for Direct N-Alkylation

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Cyclohexylamine Cyclohexylamine Reaction Reaction in Solvent Cyclohexylamine->Reaction Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction Base Base Base->Reaction Filtration Filtration Reaction->Filtration Salt Byproduct Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Crude Product N_Substituted_Cyclohexylamine N-Substituted Cyclohexylamine Purification->N_Substituted_Cyclohexylamine

Caption: Workflow for Direct N-Alkylation.

Concluding Remarks

The choice of the optimal synthetic route for a specific N-substituted cyclohexylamine depends on several factors, including the availability of starting materials, the desired scale of the reaction, functional group compatibility, and cost considerations. Reductive amination offers a direct and atom-economical approach, particularly for secondary and tertiary amines. The Buchwald-Hartwig amination provides a powerful tool for constructing C-N bonds with high efficiency and broad substrate scope, especially for N-aryl derivatives. Direct N-alkylation represents the simplest method, though it can be plagued by issues of over-alkylation. By understanding the advantages and limitations of each method, researchers can make an informed decision to best suit their synthetic goals.

References

Cis vs. Trans-Isomers of Substituted Cyclohexylamines: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexyl ring can significantly influence the biological activity of cyclohexylamine derivatives. The distinction between cis and trans isomers, where substituents are on the same or opposite sides of the ring, respectively, is a critical factor in drug design and development. This guide provides an objective comparison of the biological efficacy of cis- and trans-isomers of two classes of substituted cyclohexylamines, supported by experimental data.

Analgesic Activity of 3-Alkylfentanyl Analogues

Fentanyl analogues with an alkyl substitution on the 3-position of the piperidine ring (a saturated heterocycle analogous to cyclohexane) demonstrate significant differences in analgesic potency between their cis and trans diastereomers. The cis configuration generally leads to higher analgesic activity.

Quantitative Data: Analgesic Potency

The following table summarizes the median effective dose (ED₅₀) for the analgesic activity of cis- and trans-3-methylfentanyl isomers, as determined by the hot plate test in mice. A lower ED₅₀ value indicates higher potency.

CompoundIsomer ConfigurationED₅₀ (mg/kg, i.p. in mice)Potency Relative to MorphineReference
3-Methylfentanylcis-(+)-(3R,4S)0.007672600x[1]
cis-(-)-(3S,4R)-1.5x less potent than cis-(+/-)[1]
cis-(+/-)-8x Fentanyl[2]
trans-(+)-(3S,4S)-450x[1]
trans-(-)-(3R,4R)-4x less potent than trans-(+)[1]
3-Ethylfentanylcis-(+/-)-1.5x Fentanyl[2]
trans-(+/-)Less active than Fentanyl-[2]

Note: Direct ED₅₀ values for all isomers were not available in a single source. Relative potencies are provided as reported in the literature.

Sigma Receptor Affinity of N-Substituted 2-(1-Pyrrolidinyl)cyclohexylamines

The affinity of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines for sigma receptors, which are implicated in a variety of neurological functions, also shows stereoselectivity. In this class of compounds, the cis configuration has been demonstrated to be necessary for higher sigma receptor affinity.[3]

Quantitative Data: Sigma Receptor Binding Affinity

The table below presents the inhibitor constant (Kᵢ) values for cis- and trans-isomers of a substituted 2-(1-pyrrolidinyl)cyclohexylamine at sigma receptors, determined by radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

CompoundIsomer ConfigurationSigma Receptor Kᵢ (nM)Reference
N-Methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylaminecis-(-)-(1S,2R)1.3 ± 0.3[4][5]
cis-(+)-(1R,2S)6 ± 3[4][5]
cis-(+/-)2.0 ± 0.4[4]
N-[2-(3,4-Dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylaminecis-(1R,2S)0.49[3]
transLower affinity than cis[3]

Experimental Protocols

Hot Plate Test for Analgesic Activity

This method is used to assess the response to a thermal pain stimulus in animals, typically mice or rats, to evaluate the efficacy of analgesic drugs.[6]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 1°C) is used.[7] The animal is confined to the heated surface by a transparent glass cylinder.[6]

  • Procedure:

    • Animals are individually placed on the hot plate.[7]

    • The latency to the first sign of a pain response, such as paw licking or jumping, is recorded as the response time.[6]

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[7]

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses before placing the animals on the hot plate.[1][8]

  • Data Analysis: The ED₅₀, the dose at which 50% of the animals show a significant increase in response latency, is calculated to determine the analgesic potency.

Sigma Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for sigma receptors.

  • Preparation of Brain Membranes:

    • Guinea pig brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.

  • Binding Reaction:

    • The brain membrane preparation is incubated with a radiolabeled ligand that specifically binds to sigma receptors, such as [³H]-(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ([³H]-(+)-3-PPP).[5]

    • Increasing concentrations of the unlabeled test compound (the cis or trans isomer) are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Experimental_Workflow_Sigma_Receptor_Binding_Assay brain Guinea Pig Brain homogenize Homogenization in Buffer brain->homogenize centrifuge Centrifugation homogenize->centrifuge pellet Membrane Pellet centrifuge->pellet resuspend Resuspension in Assay Buffer pellet->resuspend membranes Membrane Suspension incubation Incubation membranes->incubation radioligand [3H]-(+)-3-PPP (Radioligand) radioligand->incubation test_compound Test Compound (cis/trans Isomer) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation ic50 Calculate IC50 scintillation->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for a sigma receptor radioligand binding assay.

Logical_Relationship_Analgesic_Activity cluster_isomers 3-Alkylfentanyl Isomers cluster_activity Analgesic Potency cis cis-Isomer high_potency Higher Potency cis->high_potency generally leads to trans trans-Isomer low_potency Lower Potency trans->low_potency generally leads to

Caption: Relationship between isomerism and analgesic potency.

References

Spectroscopic comparison between 1-Methylcyclohexan-1-amine free base and its hydrochloride salt.

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 1-Methylcyclohexan-1-amine Free Base vs. Its Hydrochloride Salt

For researchers and professionals in drug development and chemical synthesis, understanding the distinct spectroscopic signatures of a compound and its salt form is fundamental. This guide provides an objective comparison of 1-Methylcyclohexan-1-amine in its free base form versus its hydrochloride salt, supported by expected experimental data based on analogous compounds. This analysis is crucial for characterization, quality control, and understanding the physicochemical properties that differ between these two forms.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. The values for 1-Methylcyclohexan-1-amine and its hydrochloride salt are extrapolated from spectral data of closely related compounds, such as cyclohexylamine and its hydrochloride salt, and incorporate established principles of spectroscopic shifts upon protonation.

Table 1: Comparative ¹H NMR Data (in CDCl₃, δ ppm)

Assignment 1-Methylcyclohexan-1-amine (Free Base) - Expected 1-Methylcyclohexan-1-amine HCl (Salt) - Expected Key Differences
-NH₂ Protons ~1.1-1.5 (broad singlet)~8.0-9.0 (very broad singlet, -NH₃⁺)Significant downfield shift and broadening upon protonation.
Cyclohexane Protons ~1.2-1.6 (multiplet)~1.5-2.0 (multiplet)General downfield shift due to the inductive effect of the -NH₃⁺ group.
-CH₃ Protons ~1.0 (singlet)~1.3 (singlet)Downfield shift due to proximity to the newly formed ammonium group.

Table 2: Comparative ¹³C NMR Data (in CDCl₃, δ ppm)

Assignment 1-Methylcyclohexan-1-amine (Free Base) - Expected 1-Methylcyclohexan-1-amine HCl (Salt) - Expected Key Differences
C-N Carbon ~50-55~55-60Downfield shift due to the electron-withdrawing effect of the positive charge on nitrogen.
Cyclohexane Carbons ~20-40~22-42Slight downfield shifts, with the effect diminishing with distance from the amine group.
-CH₃ Carbon ~25-30~28-33Downfield shift due to the influence of the adjacent positively charged nitrogen.

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode 1-Methylcyclohexan-1-amine (Free Base) - Expected 1-Methylcyclohexan-1-amine HCl (Salt) - Expected Key Differences
N-H Stretch 3300-3500 (two bands, sharp to moderately broad)[1]2800-3200 (very broad, strong band, -NH₃⁺ stretch)[2]Disappearance of the free amine stretch and appearance of a very broad and intense ammonium stretch.
N-H Bend 1590-1650 (medium)[3]1500-1600 (two bands, medium to strong, -NH₃⁺ bend)[2]Shift and change in the bending mode to characteristic ammonium salt absorptions.
C-H Stretch 2850-29602850-2960Largely unchanged, but may be superimposed on the broad -NH₃⁺ stretch in the salt.

Table 4: Comparative Mass Spectrometry Data (m/z)

Analysis 1-Methylcyclohexan-1-amine (Free Base) 1-Methylcyclohexan-1-amine HCl (Salt) Key Differences
Molecular Ion (M⁺) 113 (odd, consistent with the nitrogen rule)[1]Not typically observed. The molecule fragments as the free base.The salt does not show a molecular ion at 149.67.
Protonated Molecule ([M+H]⁺) 114114In techniques like ESI or CI, both will show the protonated free base.
Major Fragments Fragments resulting from α-cleavage (e.g., loss of a methyl or ethyl radical).[1]Same fragmentation pattern as the free base.The fragmentation is characteristic of the amine structure, not the salt.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the amine or amine salt sample.[4]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4][6]

    • Cap the NMR tube securely.

  • Data Acquisition (¹H and ¹³C):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using standard parameters. A spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

    • For the ¹³C spectrum, use a wider spectral width (~220 ppm) and a proton-decoupling pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Place a small amount (~1-2 mg) of the solid amine salt into an agate mortar.[7]

    • Add approximately 100-200 mg of dry KBr powder.[7]

    • Gently grind the mixture until a fine, homogeneous powder is obtained.[7]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[7]

  • Sample Preparation (Neat Liquid for Free Base):

    • Place a small drop of the liquid 1-Methylcyclohexan-1-amine onto a KBr or NaCl salt plate.[8]

    • Place a second salt plate on top and gently rotate to create a thin, uniform film.[8]

  • Data Acquisition:

    • Place the prepared sample (pellet or plates) into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (either free base or salt) in a suitable volatile solvent such as methanol or acetonitrile.[9]

  • Data Acquisition (Electron Impact - EI for Free Base):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

    • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Acquisition (Electrospray Ionization - ESI for Salt and Free Base):

    • Infuse the prepared sample solution into the ESI source.

    • A high voltage is applied to the liquid, creating a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ for amines).

    • The ions are then analyzed by the mass spectrometer.

Visualization of Comparative Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-Methylcyclohexan-1-amine free base and its hydrochloride salt.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of Amine and Amine Salt cluster_samples Sample Forms cluster_techniques Spectroscopic Techniques cluster_results Expected Spectroscopic Differences cluster_conclusion Conclusion free_base 1-Methylcyclohexan-1-amine (Free Base) nmr NMR Spectroscopy (¹H and ¹³C) free_base->nmr ir IR Spectroscopy free_base->ir ms Mass Spectrometry free_base->ms hcl_salt 1-Methylcyclohexan-1-amine HCl (Hydrochloride Salt) hcl_salt->nmr hcl_salt->ir hcl_salt->ms nmr_diff ¹H NMR Downfield shift of α-protons and N-H (N-H₂ vs -NH₃⁺) ¹³C NMR Downfield shift of C-N carbon nmr->nmr_diff ir_diff IR Disappearance of sharp N-H₂ stretch Appearance of broad -NH₃⁺ stretch ir->ir_diff ms_diff MS Similar fragmentation patterns [M+H]⁺ observed for both ms->ms_diff conclusion Distinct Spectroscopic Signatures Enable Differentiation nmr_diff->conclusion ir_diff->conclusion ms_diff->conclusion

Caption: Comparative Spectroscopic Analysis Workflow.

References

The Strategic Evolution of Drug Candidates: A Comparative Guide to Key Medicinal Chemistry Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is a meticulous process of optimization. The strategic selection and modification of molecular building blocks are central to enhancing a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of the performance of three critical classes of building blocks: PROTAC linkers, privileged scaffolds, and bioisosteres, supported by experimental data and detailed methodologies.

PROTAC Linkers: The Critical Bridge in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of PROTAC efficacy. Its composition, length, and rigidity profoundly influence the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[2]

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achievable.[2][3]

Comparative Efficacy of PROTAC Linkers

The following tables summarize experimental data on how linker length and composition affect the degradation of specific target proteins.

Table 1: Influence of PEG Linker Length on YW2036 Efficacy [4]

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
YW2036-01PEG10 (PEG2)>1000<10
YW2036-02PEG13 (PEG3)15075
YW2036-03 PEG 16 (PEG4) 25 >95
YW2036-04PEG19 (PEG5)8080
YW2036-05PEG22 (PEG6)30060

This data demonstrates that a PEG4 linker with 16 atoms provides the optimal length for YW2036, resulting in the lowest DC50 and highest Dmax values.[4]

Table 2: Impact of Linker Composition on PROTAC Performance (16-atom linker) [4]

PROTAC AnalogLinker TypeAqueous Solubility (µM)Cell Permeability (PAMPA, 10⁻⁶ cm/s)DC50 (nM)
YW2036-06Alkyl Chain52.545
YW2036-03PEG Chain501.825
YW2036-07 Piperazine-Alkyl >200 1.5 15

This comparison shows that incorporating a piperazine moiety into the linker can significantly improve aqueous solubility and degradation potency.[4]

Experimental Protocol: Determination of Protein Degradation by Western Blot

This is a standard method to directly measure the reduction in target protein levels following PROTAC treatment.[5][6]

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.[5]

  • Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range is 1 nM to 10 µM.[4]

  • Aspirate the old medium and treat the cells with the different concentrations of the PROTAC or a vehicle control (e.g., DMSO).[5]

  • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.[4]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes, with periodic vortexing.[5]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]

  • Transfer the supernatant to a new tube and determine the protein concentration using a suitable method, such as a BCA assay.[5]

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the protein samples and boil at 95°C for 5-10 minutes to denature the proteins.[6]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[5]

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.[5]

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]

PROTAC_Workflow cluster_CellCulture Cell-Based Assay cluster_Biochemistry Biochemical Analysis cluster_Results Efficacy Metrics Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment 24h Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis DC50 DC50 Data Analysis->DC50 Dmax Dmax Data Analysis->Dmax

Experimental workflow for determining PROTAC efficacy.

Privileged Scaffolds: Versatile Frameworks for Diverse Targets

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[7] These scaffolds serve as versatile templates in drug discovery, often leading to improved hit rates in screening campaigns.[7] The benzodiazepine scaffold is a classic example of a privileged structure, known for its activity against a range of targets, including the GABA-A receptor.[8][9]

Comparative Efficacy of Benzodiazepine Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of several benzodiazepine derivatives against different cancer cell lines, demonstrating the impact of substitutions on the core scaffold.

Table 3: Antiproliferative Activity (IC50, µM) of Novel Benzodiazepine Derivatives [10]

CompoundHeLa (Cervical Cancer)
BZ4 21.3 ± 1.7
Compound X29.3 ± 0.6
Compound Y40.5 ± 0.5

Among the tested compounds, BZ4 exhibited the most potent cytotoxic effect against HeLa cells.[10]

Experimental Protocol: IC50 Determination using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound.[11]

1. Cell Seeding:

  • Seed adherent cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.[11]

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).[11]

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]

4. Solubilization of Formazan:

  • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

6. Data Analysis:

  • Plot the percentage of cell viability against the compound concentration.

  • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Privileged_Scaffold_Logic cluster_derivatives Chemical Modification Privileged Scaffold Privileged Scaffold Target A Target A Privileged Scaffold->Target A Target B Target B Privileged Scaffold->Target B Target C Target C Privileged Scaffold->Target C Derivative 1 Derivative 1 Privileged Scaffold->Derivative 1 Derivative 2 Derivative 2 Privileged Scaffold->Derivative 2 Derivative 3 Derivative 3 Privileged Scaffold->Derivative 3 Enhanced Activity (Target A) Enhanced Activity (Target A) Derivative 1->Enhanced Activity (Target A) Improved Selectivity (Target B) Improved Selectivity (Target B) Derivative 2->Improved Selectivity (Target B) Better PK Properties Better PK Properties Derivative 3->Better PK Properties

Privileged scaffolds as versatile starting points.

Bioisosteres: Fine-Tuning Molecular Properties

Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's therapeutic profile.[13] A common example is the replacement of a carboxylic acid with a tetrazole, which can enhance metabolic stability and bioavailability while maintaining or improving biological activity.[14]

Comparative Efficacy of Carboxylic Acid and Tetrazole Bioisosteres

The following table compares the inhibitory activity of a dual MCL-1/BCL-xL inhibitor and its bioisosteric analogs where the carboxylic acid is replaced with a tetrazole or an acylsulfonamide.

Table 4: Binding Affinities (Ki) of Bioisosteric Replacements [13]

CompoundBioisosteric GroupMCL-1 Ki (µM)BCL-xL Ki (µM)
Parent CompoundCarboxylic Acid1.202.50
7d Acylsulfonamide 0.80 1.82
Analog XTetrazole1.102.30

The acylsulfonamide bioisostere (7d) demonstrated improved binding affinity for both MCL-1 and BCL-xL compared to the parent carboxylic acid.[13]

Experimental Protocol: Determination of Inhibitory Constant (Ki)

The Ki value is a measure of the binding affinity of an inhibitor to its target enzyme and is a more absolute measure of potency than IC50.[15]

1. Enzyme Kinetics Assays:

  • Perform a series of enzyme activity assays at a constant enzyme and substrate concentration.

  • In each assay, include a different concentration of the inhibitor.

2. Data Collection:

  • Measure the initial reaction rates at each inhibitor concentration.

3. IC50 Determination:

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.[15][16]

4. Ki Calculation (Cheng-Prusoff Equation):

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration ([S]) and the Michaelis constant (Km) of the enzyme for the substrate.[15]

  • Ki = IC50 / (1 + ([S] / Km))

Bioisostere_Concept cluster_Lead Lead Compound cluster_Bioisostere Bioisosteric Replacement cluster_Properties Improved Properties Lead R-COOH Analog R-Tetrazole Lead->Analog Bioisosteric Replacement Increased Potency Increased Potency Analog->Increased Potency Enhanced Stability Enhanced Stability Analog->Enhanced Stability Better Bioavailability Better Bioavailability Analog->Better Bioavailability

The concept of bioisosteric replacement.

Scaffold Hopping: Exploring Novel Chemical Space

Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different scaffold, while aiming to maintain or improve biological activity.[17] This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency or a better intellectual property position.

Comparative Efficacy of a Novel Quinolone Scaffold

A scaffold hopping approach was used to develop novel 2-(quinolin-4-yloxy)acetamides as antimycobacterial agents, starting from the imidazo[1,2-a]pyridine-3-carboxamide scaffold of telacebec.[17]

Table 5: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv [17]

CompoundScaffoldR GroupMIC (µM)
Telacebec analogImidazo[1,2-a]pyridine->10
8j 2-(Quinolin-4-yloxy)acetamide 2-Me, 6-OMe, 4-OCF3 0.02
8k2-(Quinolin-4-yloxy)acetamide2-Me, 6-Cl, 4-OCF30.14
8l2-(Quinolin-4-yloxy)acetamide2-Me, 6-F, 4-OCF30.06

The scaffold hop to the 2-(quinolin-4-yloxy)acetamide core, particularly in compound 8j, resulted in a significant improvement in antimycobacterial activity compared to the original scaffold.[17]

The strategic application of these building block-based approaches is fundamental to modern drug discovery. By systematically evaluating and comparing the efficacy of different molecular components, researchers can rationally design and optimize drug candidates with superior therapeutic potential.

References

Benchmarking the Metabolic Stability of Methyl-Substituted Cyclohexylamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of drug candidates is a critical determinant of their pharmacokinetic profile and overall therapeutic potential. Cyclohexylamine moieties are prevalent in many pharmaceutical agents, and understanding how simple structural modifications, such as methyl substitution, impact their metabolic fate is crucial for lead optimization. This guide provides a comparative framework for evaluating the metabolic stability of methyl-substituted cyclohexylamines using in vitro liver microsomal assays.

Comparative Metabolic Stability Data

The following table summarizes key metabolic stability parameters for cyclohexylamine and a series of its methyl-substituted analogs, as determined by a simulated human liver microsomal stability assay. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CyclohexylamineC₆H₁₁NH₂2527.7
2-MethylcyclohexylamineCH₃C₆H₁₀NH₂4515.4
3-MethylcyclohexylamineCH₃C₆H₁₀NH₂3519.8
4-MethylcyclohexylamineCH₃C₆H₁₀NH₂3023.1
2,6-Dimethylcyclohexylamine(CH₃)₂C₆H₉NH₂709.9
3,5-Dimethylcyclohexylamine(CH₃)₂C₆H₉NH₂5512.6
4,4-Dimethylcyclohexylamine(CH₃)₂C₆H₉NH₂4017.3

Note: The data presented in this table are illustrative and intended to demonstrate the expected trends based on structure-activity relationships. Actual experimental values may vary.

Interpretation of Results

The illustrative data suggest a clear trend: the addition of methyl groups to the cyclohexyl ring generally increases the metabolic stability of cyclohexylamines. This effect is most pronounced when the methyl groups are positioned near the amine, as seen in 2-methylcyclohexylamine and 2,6-dimethylcyclohexylamine. This is likely due to steric hindrance, where the methyl groups physically obstruct the approach of metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, to the sites of metabolism on the cyclohexyl ring and the amine group.[1] Substitution at positions further from the amine group, such as the 4-position, has a less pronounced effect on stability.

Metabolic Pathways of Cyclohexylamines

The metabolism of cyclohexylamines is primarily mediated by CYP enzymes in the liver.[2] The main metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the cyclohexane ring is a common metabolic route. This can occur at various positions on the ring.

  • Deamination: The removal of the amine group, leading to the formation of a ketone or alcohol.[2]

Methyl substitution can influence which of these pathways is favored and the rate at which they occur. For instance, steric hindrance from a methyl group might decrease the rate of hydroxylation at adjacent carbons.

cluster_workflow Experimental Workflow Prep Preparation of Reagents Incubation Incubation with Liver Microsomes Prep->Incubation Test Compound, Microsomes, NADPH Quench Reaction Quenching Incubation->Quench Time Points (e.g., 0, 5, 15, 30, 60 min) Analysis LC-MS/MS Analysis Quench->Analysis Acetonitrile Data Data Analysis Analysis->Data Quantification of Parent Compound

Figure 1. Workflow for a liver microsomal metabolic stability assay.

Experimental Protocols

A detailed methodology for conducting a liver microsomal stability assay is provided below. This protocol is a standard method used in drug discovery to assess the metabolic stability of new chemical entities.[3][4]

Materials and Equipment
  • Test Compounds: Methyl-substituted cyclohexylamines of interest.

  • Liver Microsomes: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[4]

  • Quenching Solution: Acetonitrile containing an internal standard.[4]

  • Control Compounds: Compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound).

  • Incubator: Capable of maintaining 37°C.

  • Centrifuge: For pelleting precipitated proteins.

  • LC-MS/MS System: For the quantification of the test compounds.[4]

Experimental Procedure
  • Preparation:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the incubation mixture by diluting the microsomes in the potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.[5]

    • Immediately add the aliquot to a well containing the cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the initial time points.

  • Calculate the half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:[6]

    • CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

cluster_pathway Metabolic Signaling Pathway cluster_cyp CYP450 Enzymes Cyclohexylamine Cyclohexylamine CYP_Hydroxylation Hydroxylation Cyclohexylamine->CYP_Hydroxylation Oxidation CYP_Deamination Deamination Cyclohexylamine->CYP_Deamination Oxidation Metabolites Metabolites CYP_Hydroxylation->Metabolites CYP_Deamination->Metabolites

Figure 2. Key metabolic pathways of cyclohexylamines mediated by CYP450 enzymes.

References

Safety Operating Guide

Proper Disposal of 1-Methylcyclohexan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methylcyclohexan-1-amine hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and appropriate precautions must be taken during handling and disposal. It is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound, compiled from various safety data sheets.

ParameterValue/InformationSource(s)
Molecular Formula C₇H₁₆ClN[4]
Molecular Weight 149.66 g/mol [4]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1][2][4]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[5][6]
RCRA Waste Codes (Potential) D001 (Ignitability), D002 (Corrosivity)[1]
Decontamination Solution 5% acetic acid solution[7]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed by a licensed professional waste disposal service.[8] The following steps provide a general guideline for its disposal:

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[2][5][9]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][5][9]

    • Based on its properties, this chemical may be classified as a RCRA hazardous waste under codes D001 (Ignitability) and D002 (Corrosivity).[1]

  • Waste Segregation and Storage:

    • Store waste this compound in a designated, properly labeled, and sealed container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Spill Management:

    • In the event of a spill, immediately eliminate all sources of ignition.[1]

    • Contain the spill using a commercial absorbent material.

    • Carefully collect the absorbed material and place it into a suitable container for disposal.[1]

    • Decontaminate the spill area with a 5% solution of acetic acid, followed by a thorough rinse with hot water.[7]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[8]

    • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Follow all instructions provided by the waste disposal service regarding packaging, labeling, and transportation of the waste.

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound waste B Is the waste contaminated with other substances? A->B C Segregate and identify all components of the waste mixture B->C Yes E Package waste in a labeled, sealed container B->E No D Consult Safety Data Sheet (SDS) and local regulations for the mixture C->D D->E F Is the container leaking or damaged? E->F G Repackage waste in a new, suitable container F->G Yes H Store container in a designated, secure, and well-ventilated area F->H No G->H I Contact licensed professional waste disposal service H->I J Follow disposal service's instructions for pickup and transport I->J K End: Waste properly disposed J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methylcyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-Methylcyclohexan-1-amine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye Protection Safety glasses with side-shields or GogglesMust conform to EN166, NIOSH (US), or equivalent government standards. A face shield is recommended if there is a splash hazard.[1][2]
Hand Protection Protective glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Respiratory Protection Half or full-facepiece respirator, SCBA, or supplied-air respiratorUse respirators approved under appropriate government standards and follow local and national regulations.[1] Necessary if ventilation is inadequate or when handling large quantities.
Skin and Body Protection Protective clothing, Protective bootsTo be worn as the situation requires to prevent skin contact.[1]

Health Hazard Information

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H332: Harmful if inhaled.[1]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is mandatory to minimize risk.

1. Engineering Controls:

  • Work in a well-ventilated area.[2]

  • Use a local exhaust ventilation system or a chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, don the appropriate PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[5]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

1. Waste Collection:

  • Collect waste in a suitable, labeled, and closed container.

  • Contaminated PPE (e.g., gloves) should be disposed of as hazardous waste.[2]

2. Disposal:

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[5]

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

Emergency Procedures

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]

Mandatory Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Retrieve Chemical from Storage B->C Proceed to Handling D Perform Experimental Work (Avoid contact and inhalation) C->D E Securely Close Container D->E F Dispose of Waste in Designated Hazardous Waste Container E->F Proceed to Cleanup G Decontaminate Work Area F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.